1-(5-Methylthiazol-4-yl)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(5-methyl-1,3-thiazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-4(8)6-5(2)9-3-7-6/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXXGLKLMLAWDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CS1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(5-Methylthiazol-4-yl)ethanone CAS 1368187-44-3 properties
An In-Depth Technical Guide to 1-(5-Methylthiazol-4-yl)ethanone (CAS: 1368187-44-3): Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
This compound is a heterocyclic ketone that serves as a pivotal building block in medicinal chemistry and drug discovery. Its structural framework, featuring a substituted thiazole ring, is recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, plausible synthetic routes, and its significant role as a versatile intermediate for developing novel therapeutic agents. The document is intended for researchers, medicinal chemists, and professionals in drug development who are interested in leveraging this scaffold for creating next-generation pharmaceuticals targeting indications in oncology, inflammation, and infectious diseases.
The Thiazole Scaffold: A Cornerstone of Medicinal Chemistry
The thiazole ring system is a fundamental motif in pharmaceutical sciences, present in numerous FDA-approved drugs and natural products, including Vitamin B1 (Thiamine).[2] Its unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions make it an ideal scaffold for designing molecules with high target affinity and specificity. The historical foundation for the synthesis of this heterocyclic system was laid in 1887 by Arthur Hantzsch, whose method remains a staple in synthetic chemistry.[3] this compound emerges from this rich chemical history as a strategically designed intermediate, offering a reactive acetyl group that serves as a versatile handle for molecular elaboration.
Physicochemical and Structural Properties
A thorough understanding of the molecule's fundamental properties is critical for its effective use in synthetic and analytical workflows.
Chemical Structure
The structure consists of a thiazole ring substituted with a methyl group at position 5 and an acetyl group at position 4.
Caption: Chemical structure of this compound.
Key Properties Summary
The following table summarizes the essential physicochemical and computational data for this compound.
| Property | Value | Source |
| CAS Number | 1368187-44-3 | [4][5] |
| Molecular Formula | C₆H₇NOS | [4] |
| Molecular Weight | 141.19 g/mol | [4][5] |
| Purity (Typical) | ≥95% - 97% | [4][6] |
| Appearance | Not specified; typically off-white to yellow solid | Supplier Data |
| Boiling Point | 228.6 ± 20.0 °C at 760 mmHg | [6] |
| SMILES | CC(=O)C1=C(C)SC=N1 | [4] |
| InChIKey | UFXXGLKLMLAWDQ-UHFFFAOYSA-N | [6] |
| Topological Polar Surface Area (TPSA) | 29.96 Ų | [4] |
| LogP (Computed) | 1.65412 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Rotatable Bonds | 1 | [4] |
Synthesis and Characterization
As a building block, understanding its synthesis and the analytical methods for quality control is paramount.
Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis
The most logical and widely adopted method for constructing the thiazole ring is the Hantzsch synthesis.[3] This involves the condensation of an α-haloketone with a thioamide. For this compound, a plausible retrosynthetic analysis suggests a pathway involving 3-halo-2,4-pentanedione and thioformamide.
Caption: Proposed Hantzsch synthesis workflow for the target compound.
Exemplary Experimental Protocol
The following protocol is a generalized procedure based on established Hantzsch methodologies for structurally similar compounds and should be optimized for this specific target.[7]
-
Reaction Setup: To a solution of thioformamide (1.0 equivalent) in absolute ethanol, add 3-chloro-2,4-pentanedione (1.05 equivalents).
-
Condensation: Heat the mixture to reflux (approx. 78 °C) and maintain for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into cold water and neutralize with a saturated solution of sodium bicarbonate or sodium acetate to precipitate the product.
-
Purification: Collect the crude solid by vacuum filtration and wash with cold water. Dry the solid under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Analytical Characterization
To ensure the identity, purity, and integrity of the synthesized compound, a standard battery of analytical tests is required.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS): Techniques like LC-MS provide the exact mass of the molecule, confirming its elemental composition.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound, typically aiming for >95% for use in further synthetic applications.[6]
Applications in Drug Discovery and Development
The true value of this compound lies in its role as a versatile scaffold for generating diverse libraries of bioactive molecules. The acetyl group at the C4 position is the primary reactive site for derivatization.
A Versatile Chemical Handle
The ketone functionality allows for a wide range of subsequent chemical transformations, making it an ideal starting point for exploring chemical space.
Caption: Key reaction pathways originating from the acetyl group.
Development of Targeted Therapeutic Agents
Derivatives synthesized from this core have shown significant promise in several therapeutic areas.
-
Oncology and Immunology: The scaffold is a key precursor for synthesizing potent and selective inhibitors of ecto-5'-nucleotidase (e5'NT, CD73).[1][3] This enzyme is overexpressed in many cancers and contributes to an immunosuppressive tumor microenvironment. By inhibiting e5'NT, these novel thiazole derivatives represent a promising strategy in immuno-oncology.[1]
-
Antimicrobial Agents: The thiazole nucleus is a well-established pharmacophore in antimicrobial drugs. Novel derivatives created from 1-(thiazolyl)ethanone frameworks have demonstrated promising antibacterial properties, in some cases exceeding the efficacy of standard antibiotics like ampicillin.[2][3]
-
Anti-inflammatory Agents: Related 5-methylthiazole conjugates have been identified as potential anti-inflammatory agents through the inhibition of cyclooxygenase-1 (COX-1), suggesting another avenue for therapeutic development.[8]
Safety, Handling, and Storage
Proper handling and storage are crucial to ensure user safety and maintain the chemical's integrity. The following information is based on available data for this compound and related structures.
GHS Hazard Information
| Category | Information |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
(Source: Amadis Chemical[6])
Handling and Storage Recommendations
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, a temperature of 2-8°C is recommended.[6][10]
-
Incompatible Materials: Avoid contact with strong acids and strong oxidizing agents.[9]
Conclusion
This compound (CAS: 1368187-44-3) is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its robust and accessible synthesis, coupled with the versatility of its acetyl functional group, provides a reliable platform for developing novel small molecules. The demonstrated success of its derivatives in targeting key enzymes like e5'NT and in exhibiting potent antimicrobial activity underscores its significant potential. For research teams dedicated to addressing unmet needs in oncology, infectious diseases, and inflammation, this thiazole building block offers a validated and promising starting point for their discovery campaigns.
References
- 1. 1-(4-Methylthiazol-5-yl)ethanone|CAS 38205-55-9 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 1368187-44-3 | Benchchem [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. 1368187-44-3 | this compound - Moldb [moldb.com]
- 6. This compound,1368187-44-3-Amadis Chemical [amadischem.com]
- 7. 1-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)ETHAN-1-ONE synthesis - chemicalbook [chemicalbook.com]
- 8. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. chemscene.com [chemscene.com]
An In-depth Technical Guide to the Physicochemical Characteristics of 1-(5-Methylthiazol-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-Methylthiazol-4-yl)ethanone, with the Chemical Abstracts Service (CAS) registry number 1368187-44-3, is a heterocyclic ketone that serves as a valuable building block in medicinal chemistry and drug discovery.[1][2][3][4] Its thiazole core is a privileged scaffold, appearing in numerous biologically active compounds and approved pharmaceuticals.[5] The strategic placement of the methyl and acetyl groups on the thiazole ring offers versatile handles for synthetic modifications, enabling the exploration of vast chemical space in the quest for novel therapeutic agents. This guide provides a comprehensive overview of the key physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and discusses the implications of these characteristics in the context of drug development.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties influence a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and analytical characterization. While experimentally determined data for this compound is not extensively published, a combination of predicted values and established analytical methodologies provides a robust framework for its characterization.
| Property | Value | Source |
| Molecular Formula | C₆H₇NOS | --INVALID-LINK--[3] |
| Molecular Weight | 141.19 g/mol | --INVALID-LINK--[2][3] |
| CAS Number | 1368187-44-3 | --INVALID-LINK--[2][3][4] |
| Predicted Boiling Point | 228.6 ± 20.0 °C at 760 mmHg | --INVALID-LINK-- |
| Predicted LogP | 1.65412 | --INVALID-LINK--[3] |
| Topological Polar Surface Area (TPSA) | 29.96 Ų | --INVALID-LINK--[3] |
| Hydrogen Bond Acceptors | 3 | --INVALID-LINK--[3] |
| Hydrogen Bond Donors | 0 | --INVALID-LINK--[3] |
| Rotatable Bonds | 1 | --INVALID-LINK--[3] |
Experimental Methodologies for Physicochemical Characterization
The following sections detail the standard experimental protocols for determining the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. For a crystalline solid, a sharp melting range is indicative of high purity, while impurities tend to broaden and depress the melting range.
Protocol:
-
Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.
Boiling Point Determination
The boiling point is a key physical constant for a liquid and is sensitive to atmospheric pressure.
Protocol:
-
Apparatus: A micro-boiling point apparatus or a standard distillation setup is used.
-
Sample Preparation: A small volume of this compound is placed in a test tube or distillation flask.
-
Measurement: The sample is heated gently. For micro-determination, a sealed capillary tube is inverted into the sample. The temperature at which a rapid stream of bubbles emerges from the capillary and the liquid level inside and outside the capillary are the same is recorded as the boiling point. In a distillation, the temperature at which the vapor and liquid are in equilibrium is recorded.
-
Pressure Correction: The observed boiling point is corrected to standard atmospheric pressure (760 mmHg) if necessary.
Solubility Profiling
Determining the solubility of a compound in various solvents is crucial for its application in synthesis, purification, and formulation.
Protocol:
-
Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol, methanol, dichloromethane, acetone, hexane).
-
Sample Preparation: A known amount of this compound is added to a specific volume of each solvent in a vial at a controlled temperature.
-
Equilibration: The vials are agitated (e.g., using a shaker or stirrer) for a sufficient time to ensure equilibrium is reached.
-
Analysis: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound. For a thiazole derivative, the pKa will indicate the extent of protonation of the nitrogen atom in the ring at a given pH. This is a critical parameter for understanding a drug's behavior in physiological environments.
Protocol (Potentiometric Titration):
-
Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like methanol or dioxane to ensure solubility).[6][7]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa can be determined from the pH at the half-equivalence point. Specialized software can also be used for more accurate calculations from the titration data.[6][7]
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons on the thiazole ring, the methyl protons of the acetyl group, and the proton on the thiazole ring. The chemical shifts (δ) will be influenced by the electronic environment of each proton.
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the two methyl carbons, the carbonyl carbon of the acetyl group, and the carbons of the thiazole ring.
General Procedure for NMR Analysis:
-
Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.
-
Spectral Interpretation: The chemical shifts, integration (for ¹H NMR), and coupling patterns are analyzed to confirm the structure of the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected Characteristic Absorptions:
-
C=O stretch (ketone): A strong absorption band is expected in the region of 1680-1700 cm⁻¹.
-
C=N and C=C stretches (thiazole ring): Absorptions in the fingerprint region (approximately 1400-1600 cm⁻¹) are characteristic of the thiazole ring.
-
C-H stretches (methyl groups): Absorptions around 2900-3000 cm⁻¹.
General Procedure for FT-IR Analysis:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid), as a KBr pellet (if solid), or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The FT-IR spectrum is recorded.
-
Spectral Interpretation: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Expected Fragmentation:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (141.19 m/z).
-
Fragment Ions: Common fragmentation pathways may include the loss of a methyl group (CH₃) or an acetyl group (CH₃CO).
General Procedure for Mass Spectrometry Analysis:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: The sample is ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The mass-to-charge ratios (m/z) of the resulting ions are measured.
-
Spectral Interpretation: The molecular ion peak and the fragmentation pattern are analyzed to confirm the molecular weight and structure.
Purity Assessment
Ensuring the purity of this compound is crucial for its use in research and development.
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique for assessing the purity of a compound and for quantifying it.
Protocol:
-
Method Development: A suitable HPLC method is developed, which includes selecting an appropriate stationary phase (e.g., a C18 column), mobile phase (e.g., a mixture of acetonitrile and water), flow rate, and detector wavelength (UV detection is typically used for aromatic compounds).
-
Sample Analysis: A solution of the compound is injected into the HPLC system.
-
Data Analysis: The resulting chromatogram is analyzed. A single, sharp peak is indicative of a pure compound. The peak area can be used for quantification. Impurities will appear as additional peaks.
Synthesis and Significance in Drug Development
This compound is typically synthesized through established methods of heterocyclic chemistry. The thiazole ring can be constructed, for example, via the Hantzsch thiazole synthesis.
The importance of this compound in drug development lies in its utility as a versatile intermediate.[1] The acetyl group can be readily transformed into a variety of other functional groups or used as a point of attachment for building more complex molecular architectures. For instance, it can undergo condensation reactions to form Schiff bases or be used in aldol reactions to elongate the carbon chain. These synthetic modifications allow for the systematic exploration of structure-activity relationships (SAR) in the development of new drug candidates.
Conclusion
This compound is a heterocyclic compound with significant potential in the field of medicinal chemistry. This guide has provided a comprehensive overview of its key physicochemical properties and detailed the experimental methodologies required for their determination. A thorough characterization of this molecule, as outlined herein, is the foundation for its successful application in the synthesis and development of novel therapeutic agents. The combination of predicted data and robust analytical protocols provides researchers with the necessary tools to effectively utilize this valuable chemical building block.
References
- 1. This compound | 1368187-44-3 | Benchchem [benchchem.com]
- 2. 1368187-44-3 | this compound - Moldb [moldb.com]
- 3. chemscene.com [chemscene.com]
- 4. 1368187-44-3|this compound|BLD Pharm [bldpharm.com]
- 5. 1-(4-Methylthiazol-5-yl)ethanone|CAS 38205-55-9 [benchchem.com]
- 6. orientjchem.org [orientjchem.org]
- 7. researchgate.net [researchgate.net]
The Definitive Guide to the Structural Elucidation of 1-(5-Methylthiazol-4-yl)ethanone: A Multifaceted Spectroscopic Approach
This in-depth technical guide provides a comprehensive framework for the structural elucidation and confirmation of 1-(5-Methylthiazol-4-yl)ethanone, a key heterocyclic ketone with significant applications in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering a narrative built on the pillars of expertise, trustworthiness, and authoritative scientific grounding. We will delve into the causality behind experimental choices, presenting self-validating protocols and citing authoritative sources to support our claims.
Introduction: The Significance of the Thiazole Moiety
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone for the design of novel therapeutic agents. This compound, with its molecular formula C₆H₇NOS and a molecular weight of 141.19 g/mol , serves as a crucial building block in the synthesis of more complex molecules.[1][2] The precise confirmation of its structure is paramount to ensure the integrity and reproducibility of subsequent research and development.
This guide will navigate the logical workflow for confirming the structure of this compound, employing a synergistic combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for unambiguously determining the connectivity of the atoms.
Predicted ¹H and ¹³C NMR Data
Based on the analysis of structurally similar thiazole derivatives, the following table summarizes the predicted chemical shifts for this compound in a standard deuterated solvent like CDCl₃.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-2 | ~8.6 - 8.8 | Singlet | 1H | Thiazole ring proton |
| CH₃ (acetyl) | ~2.5 - 2.7 | Singlet | 3H | Acetyl methyl protons |
| CH₃ (ring) | ~2.6 - 2.8 | Singlet | 3H | Ring methyl protons |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| C=O | ~190 - 195 | Acetyl carbonyl carbon |
| C-2 | ~150 - 155 | Thiazole ring carbon |
| C-4 | ~145 - 150 | Thiazole ring carbon |
| C-5 | ~130 - 135 | Thiazole ring carbon |
| CH₃ (acetyl) | ~25 - 30 | Acetyl methyl carbon |
| CH₃ (ring) | ~15 - 20 | Ring methyl carbon |
Note: These are predicted values based on known substituent effects on the thiazole ring. Actual experimental values may vary slightly.
Experimental Protocol: NMR Analysis
A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.
Protocol 1: Sample Preparation and ¹H & ¹³C NMR Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity (>95%) this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
¹H NMR Acquisition (500 MHz Spectrometer):
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum using a 30° pulse angle.
-
Set the number of scans to 16 or 32 to achieve an adequate signal-to-noise ratio.
-
Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons.[3]
-
-
¹³C NMR Acquisition (125 MHz Spectrometer):
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (typically 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Employ a relaxation delay of 2-5 seconds. For quaternary carbons, a longer delay may be necessary.
-
Data Interpretation: The "Why" Behind the Shifts
-
¹H NMR: The proton at the C-2 position of the thiazole ring is expected to be the most deshielded due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms, hence its downfield chemical shift. The methyl groups on the acetyl and thiazole moieties are in different electronic environments, leading to distinct singlet signals.
-
¹³C NMR: The carbonyl carbon of the acetyl group will exhibit the most downfield chemical shift due to its sp² hybridization and the strong deshielding effect of the oxygen atom. The carbons of the thiazole ring will resonate in the aromatic region, with their specific shifts influenced by the nitrogen, sulfur, and the methyl and acetyl substituents.
II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
Predicted FT-IR Absorption Bands
For this compound, the following characteristic absorption bands are anticipated:
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3100 - 3000 | Weak to Medium | C-H stretch | Thiazole ring C-H |
| ~2950 - 2850 | Weak to Medium | C-H stretch | Methyl C-H |
| ~1680 - 1660 | Strong | C=O stretch | Acetyl carbonyl |
| ~1600 - 1450 | Medium | C=C and C=N stretching | Thiazole ring |
| ~1360 | Medium | C-H bend | Methyl C-H |
Experimental Protocol: FT-IR Analysis
Attenuated Total Reflectance (ATR) is a common and convenient technique for obtaining the FT-IR spectrum of a solid or liquid sample with minimal preparation.[4]
Protocol 2: ATR FT-IR Spectroscopy
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.[5]
-
-
Sample Analysis:
-
Place a small amount of this compound directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance spectrum.
-
Perform baseline correction and peak picking to identify the key absorption bands.
-
Data Interpretation: Vibrational Fingerprints
The most prominent feature in the IR spectrum will be the strong absorption band corresponding to the carbonyl (C=O) stretch of the acetyl group. The presence of this band is a key indicator of the ethanone moiety. The C-H stretching vibrations of the thiazole ring and the methyl groups, along with the characteristic ring stretching vibrations, will provide a unique "fingerprint" for the molecule, further confirming its identity.[6]
III. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.
Predicted Mass Spectrum Data
For this compound (MW = 141.19), the following is expected in an electron ionization (EI) mass spectrum:
-
Molecular Ion (M⁺): A peak at m/z = 141, corresponding to the intact molecule with one electron removed.
-
Key Fragments:
-
m/z = 126: Loss of a methyl radical (•CH₃) from the molecular ion.
-
m/z = 98: Loss of an acetyl radical (•COCH₃) from the molecular ion.
-
m/z = 43: A prominent peak corresponding to the acetyl cation ([CH₃CO]⁺).[7]
-
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer.
Protocol 3: GC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).
-
-
GC Conditions:
-
Injector: Split/splitless injector at 250 °C.
-
Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Data Interpretation: Piecing the Puzzle Together
The mass spectrum provides the final piece of the structural puzzle. The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern is then analyzed to corroborate the proposed structure. The presence of a strong peak at m/z = 43 is highly indicative of a methyl ketone. The loss of a methyl group and an acetyl group from the molecular ion are also consistent with the structure of this compound.
IV. Workflow and Data Synthesis for Structural Confirmation
The structural elucidation of this compound is a process of logical deduction, where each piece of spectroscopic data reinforces the others. The following diagram illustrates the workflow for this comprehensive analysis.
Caption: Workflow for the structural elucidation of this compound.
Conclusion
The structural elucidation of this compound is a clear demonstration of the power of modern spectroscopic techniques. By systematically applying NMR, FT-IR, and Mass Spectrometry, and by carefully interpreting the resulting data, the unambiguous confirmation of its molecular structure can be achieved with a high degree of confidence. The protocols and interpretive guidelines presented in this document provide a robust framework for researchers in the field, ensuring the quality and reliability of their scientific endeavors.
References
An In-depth Technical Guide to the Synthesis of 1-(5-Methylthiazol-4-yl)ethanone: Pathways, Protocols, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-(5-Methylthiazol-4-yl)ethanone, a key heterocyclic building block in medicinal chemistry.[1] The document delves into the foundational Hantzsch thiazole synthesis, offering a detailed, step-by-step protocol and a thorough mechanistic explanation. Furthermore, alternative synthetic strategies, including adaptations of the Cook-Heilbron and Gabriel syntheses, are explored and critically compared. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and execution of synthetic routes toward novel thiazole-containing compounds with therapeutic potential.
Introduction: The Significance of the Thiazole Moiety
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the development of drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. The subject of this guide, this compound, serves as a crucial intermediate for the elaboration of more complex molecular architectures, making a thorough understanding of its synthesis paramount for drug discovery and development programs.
The Hantzsch Thiazole Synthesis: A Classic and Versatile Approach
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and widely used methods for the construction of the thiazole ring.[3] The core of this reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the key starting materials are 3-chloro-2,4-pentanedione and thioformamide.
Reaction Scheme and Mechanism
The reaction proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.
Figure 1: General mechanism of the Hantzsch thiazole synthesis for this compound.
The sulfur atom of thioformamide, being a soft nucleophile, attacks the electrophilic carbon bearing the chlorine atom in 3-chloro-2,4-pentanedione. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks one of the carbonyl groups. The resulting intermediate then undergoes dehydration to yield the aromatic thiazole ring.
Detailed Experimental Protocol
This protocol is a comprehensive guide for the synthesis of this compound via the Hantzsch reaction.
Materials:
-
3-Chloro-2,4-pentanedione (1.0 eq)
-
Thioformamide (1.1 eq)
-
Absolute Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-2,4-pentanedione in absolute ethanol.
-
Addition of Thioformamide: To the stirred solution, add thioformamide in one portion.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Neutralization and Extraction: Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Quantitative Data and Yield
| Reactant | Molar Ratio | Solvent | Reaction Time | Temperature | Yield (%) |
| 3-Chloro-2,4-pentanedione | 1.0 | Ethanol | 4-6 h | Reflux | 75-85 |
| Thioformamide | 1.1 |
Table 1: Typical reaction parameters and expected yield for the Hantzsch synthesis of this compound.
Alternative Synthetic Pathways
While the Hantzsch synthesis is the most common route, other methods can be adapted for the synthesis of this compound.
Cook-Heilbron Synthesis
The Cook-Heilbron synthesis typically involves the reaction of an α-aminonitrile with carbon disulfide or a related sulfur-containing compound to form a 5-aminothiazole.[2] A modification of this approach could potentially lead to the target molecule.
Figure 2: A potential adapted Cook-Heilbron pathway.
This route would require the synthesis of a suitable α-aminonitrile precursor and subsequent hydrolysis of the resulting 5-aminothiazole.
Gabriel Synthesis Adaptation
The Gabriel synthesis is a well-known method for preparing primary amines from alkyl halides.[4] A multi-step sequence adapting this chemistry could also be envisioned for the synthesis of the target thiazole. This would involve the initial synthesis of a suitable phthalimide-containing precursor followed by cyclization with a sulfur source.
Comparative Analysis of Synthesis Pathways
| Pathway | Starting Materials | Reagents | Number of Steps | Yield | Advantages | Disadvantages |
| Hantzsch Synthesis | 3-Chloro-2,4-pentanedione, Thioformamide | Basic workup | 1 | Good to Excellent | One-pot, readily available starting materials | Thioformamide can be unstable |
| Cook-Heilbron (Adapted) | α-Amino-β-oxobutyronitrile | Carbon Disulfide, Acid/Base | Multi-step | Moderate | Mild conditions | Precursor synthesis required, potential for side reactions |
| Gabriel (Adapted) | Halogenated precursor, Phthalimide | Hydrazine, Sulfur source | Multi-step | Variable | Well-established reactions | Longer synthetic route, harsh deprotection conditions |
Table 2: Comparison of synthetic pathways for this compound.
Characterization of this compound
Accurate characterization of the final product is crucial for confirming its identity and purity. The following are expected spectroscopic data for this compound.
-
¹H NMR: Signals corresponding to the methyl group on the thiazole ring, the acetyl methyl group, and the proton on the thiazole ring.
-
¹³C NMR: Resonances for the carbonyl carbon, the carbons of the thiazole ring, and the two methyl carbons.
-
IR Spectroscopy: Characteristic absorption bands for the C=O (ketone) and C=N (thiazole ring) stretching vibrations.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (141.19 g/mol ).
Conclusion
This technical guide has provided a detailed exploration of the synthesis of this compound, with a primary focus on the robust and efficient Hantzsch thiazole synthesis. The provided experimental protocol and mechanistic insights offer a solid foundation for the laboratory preparation of this valuable building block. While alternative pathways exist, the Hantzsch synthesis remains the most practical and high-yielding approach for accessing this key intermediate in drug discovery and development.
References
Spectroscopic Unveiling of 1-(5-Methylthiazol-4-yl)ethanone: A Comprehensive Technical Guide
Introduction: The Structural Significance of a Thiazole Derivative
In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of molecular design. Among these, the thiazole nucleus is a recurring motif in a multitude of biologically active molecules and functional materials. 1-(5-Methylthiazol-4-yl)ethanone, a molecule featuring this privileged scaffold, represents a key synthetic intermediate. Its chemical architecture, comprising a methylated thiazole ring appended with an acetyl group, offers a versatile platform for the elaboration of more complex molecular entities.
A thorough understanding of the spectroscopic properties of this compound is paramount for researchers and drug development professionals. It ensures structural integrity, facilitates reaction monitoring, and provides the foundational data for further molecular modeling and design. This in-depth technical guide provides a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Beyond a mere presentation of data, this guide, written from the perspective of a seasoned application scientist, delves into the causality behind experimental choices and the logic of spectral interpretation, empowering the reader with actionable insights.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is crucial for unambiguous spectral assignment. The following diagram illustrates the structure of this compound with the numbering convention that will be used throughout this guide.
Caption: Molecular structure and atom numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the elucidation of molecular structure in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.
¹H NMR Spectroscopy: Mapping the Proton Landscape
Theoretical Framework: Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) is indicative of the electronic environment, while spin-spin coupling provides information about adjacent protons.
Experimental Protocol: A Standardized Approach
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Number of Scans: 16-32 scans are generally adequate for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds ensures proper relaxation of the protons.
-
Acquisition Time (aq): An acquisition time of 3-4 seconds provides good resolution.
-
Spectral Width (sw): A spectral width of 12-16 ppm is appropriate for most organic molecules.
-
-
Data Processing:
-
Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Predicted ¹H NMR Data and Interpretation
Based on established chemical shift prediction algorithms, the following ¹H NMR spectrum is anticipated for this compound in CDCl₃.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |
| ~8.65 | Singlet | 1H | H2 | The proton at the C2 position of the thiazole ring is expected to be the most deshielded due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms and the aromatic ring current. |
| ~2.60 | Singlet | 3H | H8 (Acetyl CH₃) | The methyl protons of the acetyl group are in a relatively shielded environment, appearing as a sharp singlet. |
| ~2.55 | Singlet | 3H | H9 (Thiazole CH₃) | The methyl protons attached to the thiazole ring are also in a shielded environment, resonating at a similar chemical shift to the acetyl methyl protons. |
¹H NMR Spectral Interpretation Workflow
Caption: A streamlined workflow for the interpretation of a ¹H NMR spectrum.
¹³C NMR Spectroscopy: Probing the Carbon Framework
Theoretical Framework: Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment. The chemical shifts of carbon atoms are highly sensitive to their hybridization and the electronegativity of attached atoms.
Experimental Protocol: Best Practices
-
Sample Preparation: The same sample prepared for ¹H NMR can be used for ¹³C NMR.
-
Instrumentation: Acquired on the same NMR spectrometer as the ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is standard to produce a spectrum with singlets for each carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
Relaxation Delay (d1): A 2-second delay is generally sufficient.
-
Spectral Width (sw): A spectral width of 200-240 ppm is appropriate to cover the chemical shift range of most organic molecules.
-
-
Data Processing: Similar processing steps as for ¹H NMR are applied. The spectrum is typically referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Predicted ¹³C NMR Data and Interpretation
The predicted ¹³C NMR chemical shifts for this compound in CDCl₃ are summarized below.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |
| ~190 | C6 (C=O) | The carbonyl carbon of the acetyl group is highly deshielded and appears at a characteristic downfield chemical shift. |
| ~155 | C2 | The carbon atom at the C2 position of the thiazole ring is deshielded due to the adjacent nitrogen atom. |
| ~150 | C4 | The C4 carbon, being part of the thiazole ring and attached to the acetyl group, will be in a relatively deshielded environment. |
| ~130 | C5 | The C5 carbon, substituted with a methyl group, will have a chemical shift influenced by both the ring and the methyl substituent. |
| ~30 | C8 (Acetyl CH₃) | The methyl carbon of the acetyl group is in a shielded, aliphatic environment. |
| ~15 | C9 (Thiazole CH₃) | The methyl carbon attached to the thiazole ring is also in a shielded environment. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Theoretical Framework: IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying the presence of these groups.
Experimental Protocol: A Versatile Technique
-
Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet. This is a common method for solid samples.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and convenient method that requires minimal sample preparation.
-
-
Instrumentation: A standard Fourier-transform infrared (FT-IR) spectrometer is used.
-
Data Acquisition:
-
Scan Range: Typically scanned from 4000 to 400 cm⁻¹.
-
Number of Scans: 16-32 scans are usually sufficient to obtain a good quality spectrum.
-
Background Scan: A background spectrum of the empty sample compartment (or clean ATR crystal) must be acquired before scanning the sample.
-
Predicted IR Data and Interpretation
The predicted IR absorption frequencies for this compound are presented below, with assignments based on characteristic group frequencies.
| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| ~3100 | Weak-Medium | C-H stretch | Aromatic C-H stretch of the thiazole ring. |
| ~2950 | Weak | C-H stretch | Aliphatic C-H stretch of the methyl groups. |
| ~1680 | Strong | C=O stretch | Carbonyl stretch of the ketone. This is a very characteristic and strong absorption.[1][2] |
| ~1600, ~1480 | Medium | C=C and C=N stretch | Thiazole ring stretching vibrations. |
| ~1360 | Medium | C-H bend | Symmetric bending of the methyl groups. |
| ~1250 | Medium | C-C stretch | Stretching of the C-C bond between the thiazole ring and the acetyl group. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Theoretical Framework: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable information about its structure.
Experimental Protocol: A High-Sensitivity Method
-
Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
Ionization Method:
-
Electron Ionization (EI): A high-energy electron beam bombards the sample, causing ionization and extensive fragmentation. This is useful for structural elucidation.
-
Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation. This is ideal for determining the molecular weight.
-
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their m/z ratio.
Predicted Mass Spectrum Data and Interpretation
The molecular formula of this compound is C₆H₇NOS, with a molecular weight of 141.19 g/mol .
Expected Fragmentation Pattern (EI-MS):
-
Molecular Ion (M⁺): A peak at m/z = 141 is expected, corresponding to the intact molecule.
-
[M-CH₃]⁺: Loss of a methyl radical from the acetyl group would result in a fragment at m/z = 126. This is often a prominent peak for acetyl-substituted compounds.
-
[M-COCH₃]⁺: Cleavage of the bond between the thiazole ring and the acetyl group would lead to a fragment at m/z = 98, corresponding to the 5-methylthiazole cation.
-
[CH₃CO]⁺: The acetyl cation would produce a characteristic peak at m/z = 43.
Mass Spectrometry Fragmentation Pathway
Caption: Key fragmentation pathways for this compound under electron ionization.
Conclusion: A Unified Spectroscopic Portrait
The comprehensive spectroscopic analysis of this compound, integrating predicted ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust and self-validating structural characterization. The convergence of information from these orthogonal techniques—the proton and carbon framework from NMR, the functional group identity from IR, and the molecular weight and fragmentation from MS—affords a high degree of confidence in the assigned structure. This guide serves as a valuable resource for researchers, enabling them to confidently identify and utilize this important chemical intermediate in their synthetic endeavors. The principles and workflows detailed herein are broadly applicable to the structural elucidation of other novel heterocyclic compounds, underscoring the power of a multi-technique spectroscopic approach.
References
A Senior Application Scientist's Guide to Sourcing 1-(5-Methylthiazol-4-yl)ethanone for Research & Development
Introduction: The Strategic Value of a Key Heterocyclic Building Block
In the landscape of medicinal chemistry and drug discovery, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the thiazole ring is a "privileged structure," consistently appearing in molecules with diverse biological activities, from anti-inflammatory to anticancer effects.[1][2] 1-(5-Methylthiazol-4-yl)ethanone, a simple yet versatile ketone-substituted thiazole, represents a critical starting material for the synthesis of more complex, novel chemical entities. Its strategic importance lies in its ability to serve as a molecular anchor for building libraries of compounds aimed at various biological targets.
This guide provides an in-depth technical overview for researchers, chemists, and procurement specialists on sourcing this compound. We will navigate the complexities of supplier selection, address the critical issue of isomeric ambiguity, establish protocols for quality verification, and discuss the compound's application context. The objective is to empower scientific teams to procure this key intermediate with confidence, ensuring the integrity and reproducibility of their research from the very first step.
Compound Profile: this compound
Before initiating procurement, a thorough understanding of the target molecule's identifiers is paramount. This ensures that you are sourcing the precise chemical entity required for your synthetic route.
-
IUPAC Name: 1-(5-methyl-1,3-thiazol-4-yl)ethanone
-
Molecular Formula: C₆H₇NOS[3]
-
SMILES: CC(=O)C1=C(C)SC=N1[3]
This compound is a heterocyclic ketone, a valuable building block for further chemical modifications in drug development programs.
Commercial Supplier Landscape
The availability of this compound is primarily within the domain of specialized chemical suppliers catering to the research and development sector. These compounds are typically supplied for research use only and are not intended for direct human application.[3][6] The following table summarizes key suppliers identified for the target compound under CAS Number 1368187-44-3.
| Supplier | Catalog Number | Reported Purity | Key Remarks |
| ChemScene | CS-0196717 | ≥95% | For research and further manufacturing use only.[3] |
| BLDpharm | 1368187-44-3 | - | Product requires cold-chain transportation.[5] |
| Moldb | - | Typically 95% | Sold as a heterocyclic building block for research.[4] |
Note: Availability, purity, and pricing are subject to change. Researchers should always obtain the latest information directly from the supplier.
Navigating Isomeric Ambiguity: A Critical Pitfall
A significant challenge when sourcing substituted thiazoles is the existence of multiple structural isomers. Ordering based on a common name like "methyl acetyl thiazole" without specifying the exact substitution pattern and verifying the CAS number can lead to costly errors and project delays. The primary isomers of this compound are structurally distinct molecules with different chemical properties and reactivities.
Key Isomers and Their Identifiers:
-
Target Compound: 1-(5-Methylthiazol-4-yl )ethanone (CAS: 1368187-44-3 )
-
Isomer 1: 1-(4-Methylthiazol-5-yl )ethanone (CAS: 38205-55-9)[7][8][9][10][11]
-
Isomer 2: 1-(4-Methylthiazol-2-yl )ethanone (CAS: 7533-07-5)[12]
-
Isomer 3: 1-(5-Methylthiazol-2-yl )ethanone (CAS: 59303-17-2)[13][14]
The following diagram illustrates the structural differences, emphasizing the importance of precise nomenclature.
Caption: Structural Isomers of Methyl Acetyl Thiazole.
Causality: The substitution pattern on the thiazole ring dictates the molecule's electronic properties and steric environment. Using the wrong isomer as a starting material will lead to a different final product or a failed reaction, as its reactivity will not match the planned synthetic route. Always cross-reference the CAS number on the supplier's quotation and the received product's Certificate of Analysis.
Quality Control and In-House Verification
Trust in a starting material is not assumed; it is verified. While suppliers provide a Certificate of Analysis (CoA), it is best practice within a rigorous R&D environment to perform independent verification of identity and purity upon receipt of a new batch. This self-validating system prevents the downstream propagation of errors.
Workflow for Incoming Material Verification:
Caption: Quality Control Workflow for Incoming Research Chemicals.
Experimental Protocol: Purity Verification by HPLC-UV
This protocol describes a general method for assessing the purity of a newly acquired batch of this compound.
Objective: To determine the purity of the compound by calculating the area percentage of the main peak relative to all other peaks detected by UV absorbance.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Formic acid (optional, for pH adjustment)
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Filter and degas both mobile phases prior to use.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 5 mg of the this compound standard/sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water to create a stock solution of ~0.5 mg/mL.
-
Further dilute this stock solution to a working concentration of ~0.05 mg/mL for injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 254 nm (or an optimal wavelength determined by a UV scan).
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: Hold at 10% B (re-equilibration).
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of the main peak using the formula:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
The result should be compared against the purity stated on the supplier's CoA. A significant discrepancy warrants further investigation and communication with the supplier.
-
Applications in a Research Context
This compound is not typically an end-product but rather a versatile intermediate. Its value lies in the reactivity of the acetyl group and the inherent biological relevance of the thiazole core.
-
Scaffold for Bioactive Molecules: The thiazole ring is a key component in numerous approved drugs. This compound provides a ready-made scaffold for chemists to elaborate upon.[1]
-
Precursor for Inhibitors: It serves as a key building block for developing more complex molecules, such as novel thiazole-based Schiff bases investigated as potent inhibitors of enzymes like ecto-5'-nucleotidase (CD73), a target in oncology and immunology.[15]
-
Synthesis of Novel Derivatives: The ketone functional group is amenable to a wide range of chemical transformations (e.g., condensation, reduction, halogenation), allowing for the creation of diverse compound libraries for screening against various biological targets. For instance, similar thiazole ketones are used in Claisen-Schmidt condensations to produce chalcones with potential antimicrobial or anticancer activities.[1][16]
Handling, Storage, and Safety
Proper handling and storage are crucial to maintain the chemical integrity of the compound.
-
Storage: Suppliers often recommend storage at 4°C under nitrogen.[13][14] Always refer to the Safety Data Sheet (SDS) for the specific batch.
-
Shipping: The compound may be shipped at room temperature for domestic transit but may require special conditions, such as cold-chain transportation, for international or long-distance shipping.[3][5][12]
-
Safety: While specific data for this CAS number is limited, related isomers are listed with GHS pictograms indicating potential hazards (e.g., harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation).[13][14] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
Sourcing this compound (CAS: 1368187-44-3) for research requires more than a simple catalog order. It demands a diligent approach rooted in scientific integrity. The primary challenges for a researcher are navigating the landscape of specialized chemical suppliers and, most critically, avoiding confusion with its structural isomers. By strictly adhering to the CAS number, implementing a robust in-house quality control workflow, and understanding the compound's role as a synthetic building block, research teams can ensure the quality and reliability of their foundational materials. This diligence is the bedrock upon which reproducible and impactful scientific discovery is built.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 1368187-44-3 | this compound - Moldb [moldb.com]
- 5. 1368187-44-3|this compound|BLD Pharm [bldpharm.com]
- 6. scbt.com [scbt.com]
- 7. echemi.com [echemi.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. China 4-Methyl-5-acetyl thiazole 38205-55-9 [chinachemnet.com]
- 10. ivychem.com [ivychem.com]
- 11. 1-(4-Methylthiazol-5-yl)ethanone (38205-55-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 12. chemscene.com [chemscene.com]
- 13. 1-(5-Methylthiazol-2-yl)ethan-1-one | 59303-17-2 [sigmaaldrich.com]
- 14. 1-(5-Methylthiazol-2-yl)ethan-1-one | 59303-17-2 [sigmaaldrich.com]
- 15. 1-(4-Methylthiazol-5-yl)ethanone|CAS 38205-55-9 [benchchem.com]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Purity Control of 1-(5-Methylthiazol-4-yl)ethanone for Pharmaceutical Applications
Introduction
1-(5-Methylthiazol-4-yl)ethanone (CAS No. 1368187-44-3) is a critical heterocyclic building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its molecular structure, featuring a substituted thiazole ring, makes it a valuable precursor in medicinal chemistry. The purity of this key starting material (KSM) or intermediate is paramount, as any impurities can be carried through the synthetic process, potentially compromising the safety, efficacy, and stability of the final drug substance.
This guide provides a comprehensive framework for establishing robust purity standards and analytical controls for this compound. We will delve into the regulatory context, impurity profiling, core analytical methodologies, and the establishment of scientifically sound acceptance criteria, designed for researchers, scientists, and drug development professionals.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1368187-44-3[1][2] |
| Molecular Formula | C₆H₇NOS[1] |
| Molecular Weight | 141.19 g/mol [1][3] |
| Appearance | Solid (typical)[4] |
| Boiling Point | 228.6±20.0°C at 760 mmHg[5] |
| SMILES | CC(=O)C1=C(C)SC=N1[1] |
The Regulatory Landscape: A Risk-Based Approach
As a pharmaceutical intermediate, this compound is unlikely to have a dedicated monograph in major pharmacopeias like the USP or Ph. Eur. Therefore, its quality control falls under the purview of guidelines from the International Council for Harmonisation (ICH). The most relevant guidelines are:
-
ICH Q7 (Good Manufacturing Practice for Active Pharmaceutical Ingredients): This guideline mandates that GMPs are applied to the manufacturing steps from the designated starting material onwards. This ensures that the process is well-controlled and consistently produces material of the required purity.[6]
-
ICH Q11 (Development and Manufacture of Drug Substances): This provides guidance on the selection and justification of starting materials. A manufacturer must demonstrate a thorough understanding of the synthetic route and how impurities from the starting material are controlled.[7]
-
ICH Q3A (R2) (Impurities in New Drug Substances): This is the cornerstone guideline for controlling impurities.[8][9][10] It establishes thresholds for reporting, identifying, and qualifying impurities in the final drug substance.[11][12] While it applies to the final API, its principles are proactively applied to critical intermediates to ensure the final product will comply. The control of unspecified impurities in a starting material to a level of 0.1% or 0.2% can be an argument for robust process control.[13]
The core principle is that the quality of the final API must be ensured through a robust control strategy, which begins with stringent control over its starting materials and intermediates.[6][13]
Impurity Profiling: Predicting and Identifying Potential Contaminants
A comprehensive understanding of the synthetic route is the foundation of impurity control. The classic Hantzsch thiazole synthesis, or variations thereof, is a common method for creating the thiazole ring.[14][15] This allows us to predict potential process-related impurities.
Potential Impurity Classes:
-
Organic Impurities: These are the most common and critical class of impurities.
-
Starting Materials: Unreacted precursors from the synthesis.
-
By-products: Resulting from side reactions inherent to the synthetic chemistry.
-
Intermediates: Precursors that have not fully reacted to form the final product.
-
Degradation Products: Formed during manufacturing or storage.
-
-
Inorganic Impurities: These can result from the manufacturing process and include reagents, catalysts, or inorganic salts.[10]
-
Residual Solvents: Organic or inorganic liquids used during the synthesis or purification process.[10][16] Their control is dictated by ICH Q3C guidelines.
Diagram 1: Potential Impurity Formation via Hantzsch-Type Synthesis
Caption: A logical diagram illustrating potential sources of organic impurities.
Core Analytical Methodologies for Purity Determination
A multi-faceted analytical approach is required to fully characterize the purity of this compound. No single technique is sufficient; instead, a combination of chromatographic and spectroscopic methods provides a complete purity profile.
Diagram 2: Integrated Analytical Workflow for Purity Control
Caption: Workflow for comprehensive quality control testing of a batch.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the primary technique for determining purity and quantifying organic impurities. A reversed-phase method is typically suitable for this compound.
Causality Behind Method Choices:
-
Reversed-Phase (C18 Column): The non-polar C18 stationary phase effectively retains the moderately polar this compound, allowing for separation from more polar starting materials and potentially less polar by-products.
-
UV Detection: The conjugated system within the thiazole ring provides strong chromophores, making UV detection highly sensitive for both the main component and related impurities. A wavelength of around 270-280 nm is often a good starting point.[17]
-
Gradient Elution: A gradient of a buffered aqueous mobile phase and an organic solvent (like acetonitrile) is often necessary to elute all potential impurities, from early-eluting polar compounds to late-eluting non-polar compounds, within a reasonable run time.
Experimental Protocol: HPLC-UV Purity Method
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., Acetonitrile/Water) to a known concentration (e.g., 0.5 mg/mL).
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
System Suitability: Inject the standard solution multiple times (e.g., n=5). The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%, and other parameters like tailing factor and theoretical plates meet predefined criteria.
-
Analysis: Inject the standard and sample solutions.
-
Calculation:
-
Assay (%): Calculate the purity of the sample by comparing its peak area to that of the reference standard (Area Sample / Area Standard) × (Conc. Standard / Conc. Sample) × Purity of Standard.
-
Impurities (%): Determine the percentage of each impurity using area normalization, assuming a relative response factor (RRF) of 1.0 for unknown impurities unless otherwise determined.
-
Table 2: Example HPLC-UV Method Parameters
| Parameter | Condition |
| Column | Reversed-Phase C18, 150 x 4.6 mm, 5 µm[18] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile[17] |
| Gradient | 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B |
| Flow Rate | 1.0 mL/min[17][18] |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50) |
Gas Chromatography (GC)
GC is the preferred method for quantifying residual solvents (ICH Q3C) and can also be used for analyzing volatile organic impurities. Headspace (HS) sampling is commonly used to introduce the volatile components into the GC system.
Experimental Protocol: GC-HS for Residual Solvents
-
Standard Preparation: Prepare a standard solution containing all expected residual solvents at their specified limits in a suitable solvent (e.g., DMSO).
-
Sample Preparation: Accurately weigh the this compound sample into a headspace vial and dissolve in the same solvent.
-
Analysis: Place the vials in the headspace autosampler. The sample is heated for a set time, and a portion of the vapor (headspace) is injected into the GC.
-
Quantification: Identify and quantify the solvents in the sample by comparing their peak areas to those in the standard.
Spectroscopic Identification (NMR & MS)
While chromatography quantifies impurities, spectroscopy identifies them.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure of the this compound and for the structural elucidation of any significant unknown impurities that are isolated.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), MS is a powerful tool for identifying impurities by providing their molecular weight and fragmentation patterns.[14][19] This is crucial for meeting the ICH Q3A requirement to identify any impurity above the identification threshold.[10]
Establishing Acceptance Criteria
The final step is to establish a specification, which is a list of tests, analytical procedures, and acceptance criteria against which the material is judged.[7] These criteria should be based on data from multiple batches manufactured by the proposed commercial process, stability studies, and an understanding of the downstream process's ability to purge these impurities.
Table 3: Example Specification for this compound
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white solid |
| Identification | ¹H NMR | Spectrum conforms to reference standard |
| Assay (Purity) | HPLC-UV | ≥ 99.0% |
| Related Substances | HPLC-UV | |
| Any individual unspecified impurity | ≤ 0.10% | |
| Total Impurities | ≤ 0.50% | |
| Residual Solvents | GC-HS | Meets ICH Q3C limits |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
Rationale for Limits:
-
Assay ≥ 99.0%: Ensures a high-quality input for the next synthetic step.
-
Individual Impurity ≤ 0.10%: This limit is often set at the ICH Q3A identification threshold for APIs with a maximum daily dose of ≤ 2g/day. Controlling impurities to this level in the intermediate provides confidence that the final API will be compliant.[11]
-
Total Impurities ≤ 0.50%: A common limit that ensures the overall purity of the material is high.
Conclusion
The purity of this compound is not merely a matter of analytical chemistry; it is a critical component of a comprehensive quality assurance strategy in pharmaceutical development. A robust control strategy, grounded in the principles of ICH guidelines, is essential. This involves a deep understanding of the manufacturing process to predict potential impurities, the application of validated and specific analytical methods like HPLC and GC to detect and quantify them, and the establishment of scientifically justified specifications. By implementing the in-depth technical approach outlined in this guide, researchers and manufacturers can ensure the consistent quality of this vital intermediate, thereby safeguarding the integrity of the final active pharmaceutical ingredient.
References
- 1. chemscene.com [chemscene.com]
- 2. 1368187-44-3|this compound|BLD Pharm [bldpharm.com]
- 3. 1368187-44-3 | this compound - Moldb [moldb.com]
- 4. 1-(5-Methylthiazol-2-yl)ethan-1-one | 59303-17-2 [sigmaaldrich.com]
- 5. This compound,1368187-44-3-Amadis Chemical [amadischem.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. fda.gov [fda.gov]
- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 10. database.ich.org [database.ich.org]
- 11. jpionline.org [jpionline.org]
- 12. scribd.com [scribd.com]
- 13. pharmtech.com [pharmtech.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. 1-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)ETHAN-1-ONE synthesis - chemicalbook [chemicalbook.com]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 17. d-nb.info [d-nb.info]
- 18. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
reactivity of the ethanone group on the thiazole ring
An In-depth Technical Guide to the Reactivity of the Ethanone Group on the Thiazole Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole ring, a prominent scaffold in medicinal chemistry, imparts unique reactivity to its substituents.[1][2][3] This guide provides a comprehensive technical exploration of the reactivity of the ethanone (acetyl) group attached to a thiazole ring, a common structural motif in pharmaceuticals and biologically active compounds.[4][5] We will dissect the electronic interplay between the electron-deficient thiazole nucleus and the ethanone moiety, elucidating the resulting chemical behavior. This guide will detail key reaction classes, including transformations at the carbonyl group and the α-methyl position, providing both mechanistic insights and field-proven experimental protocols. The content is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize ethanone-bearing thiazole derivatives in their synthetic and drug discovery endeavors.
Introduction: The Thiazole Ring as a Modulator of Reactivity
The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[1][3] Its aromaticity and the presence of heteroatoms create a unique electronic landscape that significantly influences the reactivity of attached functional groups.[1] The thiazole ring is generally considered electron-deficient, a characteristic that is pivotal in understanding the behavior of an appended ethanone group.[6] This electron-withdrawing nature is a consequence of the electronegativity of the nitrogen and sulfur atoms, which modulates the electron density of the entire ring system.[6][7]
When an ethanone group is attached to the thiazole ring, most commonly at the 2-position (2-acetylthiazole), a synergistic electronic interplay is established. The electron-withdrawing thiazole ring enhances the electrophilicity of the carbonyl carbon of the ethanone group, making it more susceptible to nucleophilic attack. Conversely, the acetyl group, being an electron-accepting group, further deactivates the thiazole ring towards electrophilic substitution.[7] This guide will primarily focus on the reactivity of the ethanone group itself, as it becomes a versatile handle for a multitude of chemical transformations.
Synthesis of 2-Acetylthiazole: A Key Intermediate
A reliable supply of 2-acetylthiazole is fundamental for its use in further synthetic applications.[5] While several synthetic routes exist, a common and effective method involves the reaction of 2-bromothiazole with a suitable acetylating agent.[8]
Synthesis via Grignard or Organolithium Reagents
A prevalent laboratory-scale synthesis involves the formation of a Grignard or organolithium reagent from 2-bromothiazole, followed by quenching with an acetylating agent like ethyl acetate.[8]
Experimental Protocol: Synthesis of 2-Acetylthiazole from 2-Bromothiazole
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a solution of 2-bromothiazole in anhydrous tetrahydrofuran (THF).
-
Formation of the Organometallic Reagent: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Acetylation: Ethyl acetate is then added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred for an additional 1.5-2 hours at -78 °C.[8]
-
Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature. The aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford 2-acetylthiazole.
Table 1: Typical Reaction Parameters for the Synthesis of 2-Acetylthiazole
| Parameter | Value |
| Starting Material | 2-Bromothiazole |
| Reagents | n-Butyllithium, Ethyl Acetate |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78 °C |
| Reaction Time | 2.5 - 3 hours |
| Work-up | Aqueous NH4Cl quench, ether extraction |
| Purification | Vacuum distillation or column chromatography |
Reactivity of the Carbonyl Group: A Hub for Nucleophilic Addition
The electron-withdrawing nature of the thiazole ring renders the carbonyl carbon of the ethanone group highly electrophilic and thus, a prime target for nucleophilic attack. This enhanced reactivity allows for a variety of important transformations.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[9] 2-Acetylthiazole readily participates in this reaction with compounds containing active methylene groups, such as malononitrile or ethyl cyanoacetate, typically catalyzed by a weak base like piperidine or an amine salt.[9][10] This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of α,β-unsaturated systems.
Mechanism of Knoevenagel Condensation
The reaction proceeds through the formation of an enolate from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-acetylthiazole. The resulting aldol-type adduct subsequently undergoes dehydration to yield the final condensed product.
Caption: Knoevenagel condensation of 2-acetylthiazole.
Experimental Protocol: Knoevenagel Condensation of 2-Acetylthiazole with Malononitrile
-
Reaction Setup: To a solution of 2-acetylthiazole and malononitrile in ethanol, a catalytic amount of piperidine is added.
-
Reaction Conditions: The mixture is stirred at room temperature or gently heated under reflux, and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is washed with cold ethanol and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Reactivity of the α-Methyl Group: Acidity and Functionalization
The protons on the methyl group adjacent to the carbonyl (α-protons) of 2-acetylthiazole exhibit significant acidity. This is due to the electron-withdrawing effects of both the adjacent carbonyl group and the thiazole ring, which stabilize the resulting enolate anion through resonance. This enhanced acidity opens up a range of synthetic possibilities for functionalizing the α-position.
α-Halogenation
The α-protons of 2-acetylthiazole can be readily substituted with halogens (Cl, Br, I) under both acidic and basic conditions.[11][12][13][14] This reaction is a crucial step in the synthesis of many pharmaceutical intermediates, as the resulting α-haloketone is a versatile precursor for further nucleophilic substitutions.
Mechanism of Acid-Catalyzed α-Halogenation
In the presence of an acid catalyst, 2-acetylthiazole tautomerizes to its enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking a molecule of the halogen.
Caption: Acid-catalyzed α-halogenation of 2-acetylthiazole.
Experimental Protocol: α-Bromination of 2-Acetylthiazole
-
Reaction Setup: 2-Acetylthiazole is dissolved in a suitable solvent, such as acetic acid or chloroform.
-
Reagent Addition: A solution of bromine in the same solvent is added dropwise to the solution of 2-acetylthiazole at room temperature with stirring.
-
Reaction Monitoring: The disappearance of the bromine color can be used to monitor the progress of the reaction. The reaction is typically complete within a few hours.
-
Work-up and Purification: The reaction mixture is poured into water, and the product is extracted with a suitable organic solvent. The organic layer is washed with a solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine. The organic layer is then dried and concentrated to yield the α-bromoacetylthiazole, which can be further purified by recrystallization or chromatography.
Table 2: Comparison of Acidic vs. Basic α-Halogenation
| Condition | Mechanism | Selectivity | Potential Issues |
| Acidic | Enol intermediate | Monohalogenation is favored | Slower reaction rates |
| Basic | Enolate intermediate | Polyhalogenation is common | Risk of haloform reaction with methyl ketones |
Conclusion and Future Perspectives
The ethanone group on a thiazole ring is a versatile functional handle with a rich and predictable reactivity profile. The electron-withdrawing nature of the thiazole ring activates both the carbonyl carbon towards nucleophilic attack and the α-protons towards deprotonation. This dual activation allows for a wide array of synthetic transformations, including condensations, halogenations, and other functionalizations. A thorough understanding of these reactivity patterns is crucial for medicinal chemists and drug development professionals aiming to synthesize novel thiazole-containing compounds with potential therapeutic applications. Future research in this area will likely focus on the development of more stereoselective and environmentally benign methods for the functionalization of the ethanone group, further expanding the synthetic utility of this important class of compounds. The continued exploration of thiazole derivatives in drug discovery underscores the importance of a deep understanding of their fundamental chemical reactivity.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. 2-Acetylthiazole | 24295-03-2 | FA15955 | Biosynth [biosynth.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 7. ias.ac.in [ias.ac.in]
- 8. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. organicreactions.org [organicreactions.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
The Alchemist's Guide to the Methylthiazole Ring: A Deep Dive into Electrophilic and Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unassuming Power of a Substituted Heterocycle
The methylthiazole scaffold, a seemingly simple five-membered aromatic ring adorned with a methyl group, is a cornerstone in the edifice of modern medicinal chemistry and materials science.[1] Its derivatives are found in a vast array of biologically active compounds, from essential vitamins like thiamine to potent anticancer and antimicrobial agents.[2][3] The reactivity of this heterocyclic system, governed by the interplay of its nitrogen and sulfur heteroatoms and the directing influence of the methyl substituent, offers a rich playground for synthetic chemists. This guide, intended for the discerning researcher, aims to provide a comprehensive and practical understanding of the core principles and experimental nuances of electrophilic and nucleophilic substitution reactions on the methylthiazole ring. We will move beyond mere recitation of facts to explore the "why" behind the "how," offering insights into the causality of experimental choices and providing a robust framework for the rational design of synthetic routes.
The Electronic Landscape of the Methylthiazole Ring: A Tale of Two Heteroatoms
The thiazole ring is an aromatic system, a fact evidenced by the diatropic ring current observed in ¹H NMR spectroscopy.[4] The presence of both a relatively electronegative nitrogen atom and a more electropositive, polarizable sulfur atom creates a unique electronic distribution that dictates its reactivity. The nitrogen atom at position 3 acts as a π-electron sink, withdrawing electron density from the ring, particularly from the adjacent C2 and C4 positions. Conversely, the sulfur atom at position 1 can act as a π-electron donor.
This electronic tug-of-war results in a distinct hierarchy of reactivity for the carbon atoms:
-
C2: This position is the most electron-deficient and acidic, making it the primary target for nucleophilic attack and deprotonation by strong bases.[5]
-
C5: This position is the most electron-rich, rendering it the preferred site for electrophilic substitution.[4]
-
C4: This position is relatively electron-neutral, exhibiting lower reactivity towards both electrophiles and nucleophiles compared to C2 and C5.[5]
The introduction of a methyl group, an electron-donating substituent, further modulates this reactivity, enhancing the electron density of the ring and influencing the regioselectivity of substitution reactions. The precise effect depends on the position of the methyl group, a topic we will explore in detail in the subsequent sections.
Caption: Electronic landscape of the thiazole ring.
Electrophilic Substitution: Targeting the Electron-Rich C5 Position
Electrophilic aromatic substitution (SEAr) on the methylthiazole ring is a powerful tool for introducing a wide range of functional groups. The electron-donating nature of the methyl group generally activates the ring towards electrophilic attack, making these reactions more facile than on the parent thiazole. The primary site of attack is almost invariably the C5 position, which boasts the highest electron density.
Halogenation: Introducing a Versatile Handle
Bromination and chlorination are common electrophilic halogenation reactions performed on methylthiazoles. These reactions introduce a halogen atom that can serve as a versatile handle for subsequent cross-coupling reactions.
2.1.1. Bromination of 2-Methylthiazole
The bromination of 2-methylthiazole proceeds readily at the C5 position.[4]
Experimental Protocol: Bromination of 2-Methylthiazole
-
Materials: 2-Methylthiazole, N-Bromosuccinimide (NBS), Acetonitrile.
-
Procedure:
-
Dissolve 2-methylthiazole (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 5-bromo-2-methylthiazole.
-
Nitration: Installation of a Key Functional Group
Nitration introduces a nitro group, a versatile functional group that can be reduced to an amine or used as an electron-withdrawing group.
2.2.1. Nitration of 2-Methylthiazole
Nitration of 2-methylthiazole with mixed acid (HNO₃/H₂SO₄) at low temperatures selectively yields 5-nitro-2-methylthiazole.
Experimental Protocol: Nitration of 2-Methylthiazole [6]
-
Materials: 2-Methylthiazole, Fuming Nitric Acid, Concentrated Sulfuric Acid.
-
Procedure:
-
In a flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid to -5 °C.
-
Slowly add 2-methylthiazole (1.0 eq) while maintaining the temperature below 0 °C.
-
In a separate vessel, prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid, and cool it to 0 °C.
-
Add the nitrating mixture dropwise to the 2-methylthiazole solution, keeping the reaction temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium carbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Friedel-Crafts and Vilsmeier-Haack Reactions: Forging Carbon-Carbon Bonds
While less common than on more activated aromatic systems, Friedel-Crafts and Vilsmeier-Haack reactions can be employed to introduce acyl and formyl groups, respectively, onto the methylthiazole ring. These reactions typically require forcing conditions due to the overall electron-deficient nature of the thiazole ring.
2.3.1. Vilsmeier-Haack Formylation of 5-Methylthiazole
The Vilsmeier-Haack reaction provides a method for the formylation of electron-rich heterocycles.[7][8][9]
Experimental Protocol: Vilsmeier-Haack Formylation
-
Materials: 5-Methylthiazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), 1,2-Dichloroethane.
-
Procedure:
-
In a three-necked flask under an inert atmosphere, cool DMF in 1,2-dichloroethane to 0 °C.
-
Add POCl₃ (1.1 eq) dropwise, maintaining the temperature below 10 °C to form the Vilsmeier reagent.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 5-methylthiazole (1.0 eq) in 1,2-dichloroethane dropwise.
-
Heat the reaction mixture to 60-80 °C and stir for several hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour it onto a mixture of ice and aqueous sodium acetate.
-
Stir until hydrolysis is complete, then extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, dry over a drying agent, and concentrate.
-
Purify the resulting aldehyde by chromatography or distillation.
-
| Electrophilic Substitution on Methylthiazoles | Major Product | Typical Yields | Reference |
| 2-Methylthiazole | |||
| Bromination (NBS) | 5-Bromo-2-methylthiazole | Good to Excellent | [4] |
| Nitration (HNO₃/H₂SO₄) | 5-Nitro-2-methylthiazole | Moderate to Good | [6] |
| 4-Methylthiazole | |||
| Bromination | 5-Bromo-4-methylthiazole | Good | |
| Nitration | 5-Nitro-4-methylthiazole | Moderate | |
| 5-Methylthiazole | |||
| Vilsmeier-Haack | 4-Formyl-5-methylthiazole | Moderate | [7][8][9] |
Nucleophilic Substitution and Functionalization: Exploiting the Electron-Deficient C2 Position
The inherent electron deficiency of the C2 position makes it susceptible to nucleophilic attack. This can be achieved either through direct substitution on a pre-functionalized (e.g., halogenated) methylthiazole or via deprotonation to generate a potent C2-nucleophile that can react with various electrophiles.
Nucleophilic Aromatic Substitution (SNAr) on Halomethylthiazoles
Halogenated methylthiazoles are excellent substrates for SNAr reactions, allowing for the introduction of a wide range of nucleophiles. The reactivity of the halogen follows the expected trend: I > Br > Cl. The C2-halogen is generally more reactive than halogens at C4 or C5 due to the strong electron-withdrawing effect of the adjacent nitrogen atom.[5]
3.1.1. Palladium-Catalyzed Cross-Coupling Reactions
Modern cross-coupling reactions have revolutionized the functionalization of heteroaromatics. Suzuki, Buchwald-Hartwig, and Sonogashira couplings are particularly powerful for forming C-C and C-N bonds at the halogenated positions of the methylthiazole ring.
Experimental Protocol: Suzuki Coupling of 2-Bromo-4-methylthiazole [10]
-
Materials: 2-Bromo-4-methylthiazole, Arylboronic acid, Pd(PPh₃)₄, Sodium carbonate, Toluene/Ethanol/Water solvent mixture.
-
Procedure:
-
To a degassed solution of 2-bromo-4-methylthiazole (1.0 eq) and the arylboronic acid (1.2 eq) in a mixture of toluene, ethanol, and water, add sodium carbonate (2.0 eq) and Pd(PPh₃)₄ (0.05 eq).
-
Heat the mixture to reflux under an inert atmosphere for 4-12 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-5-methylthiazole [2][4][11]
-
Materials: 2-Bromo-5-methylthiazole, Amine, Pd₂(dba)₃, Xantphos, Sodium tert-butoxide, Toluene.
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine 2-bromo-5-methylthiazole (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq) in a Schlenk tube.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
C-H Functionalization via Deprotonation (Metalation)
The acidity of the C2-proton provides a direct route for the functionalization of the methylthiazole ring without the need for pre-installed leaving groups. Treatment with a strong base, typically an organolithium reagent, generates a potent C2-lithiated species that can react with a variety of electrophiles.
3.2.1. Lithiation and Electrophilic Quench of 4-Methylthiazole
Deprotonation of 4-methylthiazole with a strong base like n-butyllithium occurs selectively at the C2 position. The resulting organolithium intermediate can be trapped with various electrophiles.
Experimental Protocol: Lithiation and Aldehyde Addition to 4-Methylthiazole
-
Materials: 4-Methylthiazole, n-Butyllithium (n-BuLi), Anhydrous Tetrahydrofuran (THF), Benzaldehyde.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve 4-methylthiazole (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-BuLi (1.1 eq) dropwise, and stir the resulting solution at -78 °C for 1 hour.
-
Add a solution of benzaldehyde (1.2 eq) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting alcohol by column chromatography.
-
Caption: C-H functionalization of 4-methylthiazole via lithiation.
| Nucleophilic Functionalization of Methylthiazoles | Method | Typical Reagents | Reference |
| 2-Halo-4-methylthiazole | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | [10] |
| 2-Halo-5-methylthiazole | Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | [2][4][11] |
| 5-Halo-2-methylthiazole | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | |
| 4-Methylthiazole | Deprotonation/Electrophilic Quench | n-BuLi, Electrophile (e.g., Aldehyde) |
Conclusion: A Versatile Scaffold for Innovation
The methylthiazole ring, through the strategic application of electrophilic and nucleophilic substitution reactions, offers a vast and accessible chemical space for the creation of novel molecules. Understanding the fundamental electronic properties of this heterocycle, and the directing effects of the methyl substituent, is paramount to designing efficient and selective synthetic strategies. The protocols and principles outlined in this guide provide a solid foundation for researchers to not only replicate known transformations but also to innovate and develop new methodologies for the functionalization of this important scaffold. As the demand for novel pharmaceuticals and advanced materials continues to grow, the humble methylthiazole is poised to remain a central player in the ongoing quest for molecular innovation.
References
- 1. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols: Strategic Use of 1-(5-Methylthiazol-4-yl)ethanone in Hantzsch Thiazole Synthesis for Drug Discovery Scaffolds
Introduction: The Enduring Relevance of the Thiazole Moiety in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone scaffold in modern pharmaceutical drug discovery.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents, including anti-cancer, anti-inflammatory, antibacterial, and antiviral drugs.[1][3][4] The Hantzsch thiazole synthesis, a classic and robust reaction first described by Arthur R. Hantzsch in 1887, remains a highly effective and widely utilized method for constructing this privileged heterocyclic system.[1][5] This reaction typically involves the condensation of an α-haloketone with a thioamide.[5][6][7]
This technical guide delves into the strategic application of a specific α-haloketone precursor, 1-(5-Methylthiazol-4-yl)ethanone, in the Hantzsch synthesis. We will explore the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and discuss the rationale behind experimental choices to empower researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.
Theoretical Framework: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a powerful cyclocondensation reaction that forms a thiazole ring from two key building blocks: an α-haloketone and a thioamide.[5][6][8] The reaction proceeds through a well-established mechanism that involves nucleophilic substitution followed by intramolecular cyclization and dehydration.
Mechanistic Insights
The generally accepted mechanism for the Hantzsch thiazole synthesis can be broken down into the following key steps:
-
Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the α-carbon of the haloketone in an SN2 reaction, displacing the halide ion.[6][9]
-
Tautomerization: The resulting intermediate undergoes tautomerization.
-
Intramolecular Cyclization: The nitrogen atom of the thioamide then acts as a nucleophile, attacking the carbonyl carbon of the ketone to form a five-membered heterocyclic ring intermediate.[6][9]
-
Dehydration: The final step involves the elimination of a water molecule (dehydration) to yield the aromatic thiazole ring.[6][9]
The versatility of the Hantzsch synthesis lies in the ability to introduce a wide variety of substituents onto the thiazole ring by simply changing the starting α-haloketone and thioamide.[7][10]
Featured Reagent: this compound
This compound is a key starting material for the synthesis of more complex, polysubstituted thiazole derivatives. Its structure incorporates a pre-existing thiazole ring, making it an ideal building block for creating compounds with multiple thiazole moieties or for elaborating on the existing thiazole core.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Properties |
| This compound | 1368187-44-3 | C₆H₇NOS | 141.19 g/mol | Purity: ≥95%[11][12] |
To be utilized in a Hantzsch synthesis, this compound must first be converted to its corresponding α-haloketone. This is typically achieved through a halogenation reaction, most commonly bromination, at the α-position of the ketone.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a 2,4-disubstituted thiazole using this compound as the precursor.
Protocol 1: α-Bromination of this compound
This protocol describes the synthesis of the key intermediate, 2-bromo-1-(5-methylthiazol-4-yl)ethanone.
Materials:
-
This compound
-
Bromine (Br₂)
-
Acetic acid (glacial)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq.) in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1.0 eq.) in glacial acetic acid dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully pour the reaction mixture into ice-cold water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-bromo-1-(5-methylthiazol-4-yl)ethanone.
-
The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.
Protocol 2: Hantzsch Thiazole Synthesis with 2-Bromo-1-(5-methylthiazol-4-yl)ethanone and a Thioamide
This protocol outlines the synthesis of a 2,4-disubstituted thiazole. For this example, we will use thioacetamide as the thioamide component.
Materials:
-
2-Bromo-1-(5-methylthiazol-4-yl)ethanone (from Protocol 1)
-
Thioacetamide
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Bromo-1-(5-methylthiazol-4-yl)ethanone (1.0 eq.) in absolute ethanol.[13]
-
Add thioacetamide (1.1-1.5 eq.) to the solution.[13]
-
Heat the reaction mixture to reflux with vigorous stirring.[13]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[13]
-
After completion, allow the reaction mixture to cool to room temperature.[13]
-
Pour the cooled reaction mixture into a beaker containing cold deionized water. A precipitate should form.[13]
-
Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.[13]
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.[13]
-
Wash the filter cake with copious amounts of deionized water to remove any inorganic salts.[13]
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature.[13]
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane mixtures) or by column chromatography.[14]
Visualizing the Process
Hantzsch Thiazole Synthesis Mechanism
Caption: Mechanism of the Hantzsch thiazole synthesis.
Experimental Workflow
Caption: Experimental workflow for thiazole synthesis.
Troubleshooting and Optimization
While the Hantzsch synthesis is generally high-yielding, certain challenges may arise.[6]
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; side reactions. | Optimize reaction time and temperature. Ensure purity of starting materials. Consider using a slight excess of the thioamide.[14] |
| Byproduct Formation | Self-condensation of the α-haloketone; over-alkylation of the product. | Control stoichiometry carefully.[14] Run the reaction at the lowest effective temperature.[14] |
| Purification Difficulties | Polar byproducts. | Recrystallization is often effective for solid products.[14] For oils or difficult separations, silica gel column chromatography is recommended.[14] Acid-base extraction can be useful if the product is basic.[14] |
Conclusion: A Gateway to Novel Chemical Space
The strategic use of this compound in the Hantzsch thiazole synthesis provides a reliable and versatile route to novel, polysubstituted thiazole derivatives. These compounds serve as valuable scaffolds for further chemical exploration and are of significant interest to the drug discovery community. The protocols and insights provided in this guide are intended to facilitate the efficient synthesis of these important molecular entities, ultimately accelerating the development of new therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. researchgate.net [researchgate.net]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. youtube.com [youtube.com]
- 10. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
- 12. 1368187-44-3 | this compound - Moldb [moldb.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes & Protocols: 1-(5-Methylthiazol-4-yl)ethanone as a Foundational Precursor for Modern Drug Discovery
Introduction: The Strategic Value of the Thiazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The thiazole ring is a prominent member of this group.[1] The unique physicochemical properties conferred by its nitrogen and sulfur heteroatoms allow for diverse, high-affinity interactions with enzymes and receptors, making it a cornerstone of many therapeutic agents.[2] 1-(5-Methylthiazol-4-yl)ethanone (CAS No. 1368187-44-3) represents a particularly valuable and versatile starting material.[3] Its acetyl group serves as a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures. This guide provides detailed protocols and scientific rationale for leveraging this key precursor in the synthesis of potent bioactive compounds, including next-generation antimicrobial, anti-inflammatory, and anticancer agents.
PART 1: Precursor Profile and Safe Handling Protocols
Before commencing any synthetic work, a thorough understanding of the precursor's properties and safety requirements is paramount.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 1368187-44-3 | [3] |
| Molecular Formula | C₆H₇NOS | [3] |
| Molecular Weight | 141.19 g/mol | [3] |
| IUPAC Name | 1-(5-methyl-1,3-thiazol-4-yl)ethanone | N/A |
| SMILES | CC(=O)C1=C(C)SC=N1 | [3] |
| Appearance | Typically a solid or oil | General Knowledge |
| Purity | ≥95% (Typical for research grade) | [3] |
Mandatory Safety & Handling Protocols
This compound and its derivatives are hazardous chemicals that require strict adherence to safety protocols. The following guidelines are synthesized from standard Safety Data Sheets (SDS) for similar chemical entities.[4][5]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[5]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. Wash hands and any exposed skin thoroughly after handling.[4][5]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid breathing dust, fumes, or vapors.[5]
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke when using this product. Keep away from sources of ignition.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][5] Store locked up and away from incompatible materials such as strong oxidizing agents.[4]
First Aid Measures:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4][5]
-
Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice. Remove and launder contaminated clothing before reuse.[4][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][5]
PART 2: Synthesis of Bioactive Derivatives
The acetyl moiety of this compound is the primary site for elaboration. The following sections detail proven synthetic strategies.
Application 1: Synthesis of Thiazole-Based Antimicrobial Agents via Claisen-Schmidt Condensation
Scientific Rationale: The Claisen-Schmidt condensation is a robust reaction for forming α,β-unsaturated ketones (chalcones). Thiazole-based chalcones are a well-established class of antimicrobial agents, demonstrating potent activity against both bacteria and fungi.[6] The resulting enone system is a Michael acceptor, capable of covalently modifying biological nucleophiles in pathogens, contributing to their mechanism of action.
Caption: Synthetic workflow for thiazole-chalcone synthesis.
This protocol is a representative example based on established methodologies for similar condensations.[7]
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1.41 g (10 mmol) of this compound and 1.22 g (10 mmol) of 4-hydroxybenzaldehyde in 30 mL of ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, add 10 mL of an aqueous potassium hydroxide solution (20% w/v) dropwise over 15 minutes. The choice of a strong base like KOH is critical for deprotonating the α-carbon of the ketone, initiating the condensation.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate:Hexane (3:7).
-
Workup and Isolation: Once the starting material is consumed, pour the reaction mixture into 100 mL of ice-cold water. Acidify the solution to pH ~5-6 by slowly adding 2M hydrochloric acid. This step neutralizes the base and protonates the phenoxide, causing the product to precipitate.
-
Purification: Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallization: Purify the crude product by recrystallization from hot ethanol to yield the pure chalcone derivative. Dry the crystals under vacuum.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.
Application 2: Synthesis of Thiazolidinone-Based Selective COX-1 Inhibitors
Scientific Rationale: Thiazolidinones are another class of privileged heterocyclic scaffolds. By hybridizing a thiazole moiety with a thiazolidinone core, it is possible to create potent anti-inflammatory agents.[8] These compounds often act by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. Docking studies have identified that residues like Arginine 120 in the COX-1 active site are crucial for binding, and this scaffold is well-suited to form these interactions.[8]
Caption: Inhibition of the prostaglandin synthesis pathway by COX inhibitors.
This protocol is a composite pathway adapted from established literature procedures for creating this class of molecules.[9] It assumes the starting material is first converted to 2-amino-5-methylthiazole, a common intermediate.
Step A: Synthesis of N-(5-methylthiazol-2-yl)-2-chloroacetamide
-
In a flask, dissolve 2-amino-5-methylthiazole (10 mmol) and sodium carbonate (12 mmol) in anhydrous dimethylformamide (DMF).
-
Cool the mixture in an ice bath and add chloroacetyl chloride (11 mmol) dropwise. Causality: The base neutralizes the HCl byproduct, driving the acylation forward.
-
Stir the mixture for 3 hours at room temperature. Pour into ice water to precipitate the product.
-
Filter, wash with water, and recrystallize from ethanol to obtain the chloroacetamide intermediate.
Step B: Synthesis of 2-(5-Methylthiazol-2-ylimino)thiazolidin-4-one
-
Reflux a solution of the chloroacetamide intermediate (10 mmol) and ammonium thiocyanate (15 mmol) in 96% ethanol for 2-3 hours. Causality: This step involves an intramolecular cyclization to form the thiazolidinone ring.
-
Cool the reaction mixture. The product will precipitate.
-
Filter the solid, wash with water, and recrystallize from ethanol.
Step C: Knoevenagel Condensation to Yield Final Product
-
In a mixture of glacial acetic acid and anhydrous sodium acetate, dissolve the thiazolidinone intermediate (10 mmol) and a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 10 mmol).
-
Reflux the mixture for 6-8 hours with stirring.
-
Cool the solution and pour it into cold water.
-
Collect the precipitated solid by filtration, wash with water, and purify by recrystallization.
Application 3: Synthesis of Kinase Inhibitors for Anticancer Therapy
Scientific Rationale: Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. Many successful anticancer drugs function by inhibiting specific kinases. The thiazole scaffold is a key component in several kinase inhibitors.[10] The general strategy involves creating a larger, substituted heterocyclic system that can fit into the ATP-binding pocket of the target kinase, preventing phosphorylation of downstream substrates and halting oncogenic signaling.[11]
Caption: Competitive inhibition of a protein kinase at the ATP-binding site.
A powerful strategy for building kinase inhibitors involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the precise installation of aryl or heteroaryl groups. The this compound precursor would first need to be converted to a halide (e.g., bromo-thiazole) or boronic acid derivative to participate.
Representative Protocol: Suzuki Coupling on a Halogenated Thiazole Scaffold (Note: This protocol assumes the successful synthesis of a halogenated derivative from the ethanone precursor).
-
Reaction Setup: To a degassed mixture of dioxane and water (4:1) in a microwave vial, add the halogenated thiazole intermediate (1 mmol), the desired arylboronic acid (1.2 mmol), sodium carbonate (2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). Causality: The palladium catalyst is essential for the catalytic cycle, while the base is required for the transmetalation step.
-
Degassing: Seal the vial and degas the mixture by bubbling argon through it for 15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Reaction: Heat the mixture in a microwave reactor to 120-140°C for 30-60 minutes, or alternatively, reflux under an inert atmosphere for 6-12 hours.
-
Workup: After cooling, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to isolate the coupled product.
References
- 1. 1-(4-Methylthiazol-5-yl)ethanone|CAS 38205-55-9 [benchchem.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. chemscene.com [chemscene.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Condensation Reactions with 1-(5-Methylthiazol-4-yl)ethanone: A Guide for Synthetic and Medicinal Chemists
Introduction: The Strategic Importance of Thiazole-Containing Chalcones
In the landscape of modern drug discovery, the synthesis of novel heterocyclic compounds with diverse pharmacological activities is a cornerstone of progress. Among these, the chalcone scaffold, a 1,3-diaryl-2-propen-1-one framework, represents a privileged structure due to its presence in numerous biologically active natural products. The fusion of this versatile pharmacophore with a thiazole ring, a key heterocyclic motif in many approved drugs, has yielded a plethora of derivatives with promising therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a detailed experimental protocol for the synthesis of thiazole-containing chalcones via the Claisen-Schmidt condensation of 1-(5-Methylthiazol-4-yl)ethanone with various aromatic aldehydes. We will delve into the mechanistic underpinnings of this reaction, offer practical, field-proven insights for its successful execution, and provide a framework for the robust characterization of the resulting products.
The Claisen-Schmidt Condensation: A Powerful Tool for C-C Bond Formation
The Claisen-Schmidt condensation is a variation of the aldol condensation that occurs between an enolizable ketone and an aromatic aldehyde that lacks α-hydrogens.[2][3] This reaction is a cornerstone of synthetic organic chemistry for the formation of α,β-unsaturated ketones.[4] The base-catalyzed mechanism proceeds through a series of well-defined steps, which are crucial to understand for optimizing reaction conditions and troubleshooting potential issues.
Mechanistic Insights
The reaction is initiated by the deprotonation of the α-carbon of the ketone, this compound, by a base (typically hydroxide or an alkoxide) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting alkoxide intermediate is protonated by the solvent (e.g., ethanol) to yield a β-hydroxy ketone (an aldol adduct). Under the reaction conditions, this aldol adduct readily undergoes base-catalyzed dehydration to form the thermodynamically stable α,β-unsaturated ketone, the desired chalcone, which is often driven by the formation of an extended conjugated system.[5]
Experimental Protocol: Synthesis of (E)-1-(5-Methylthiazol-4-yl)-3-aryl-2-propen-1-ones
This protocol provides a general procedure for the Claisen-Schmidt condensation of this compound with a variety of substituted aromatic aldehydes.
Materials and Reagents
-
This compound
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (absolute)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., ethanol, methanol, ethyl acetate)
-
Silica gel for thin-layer chromatography (TLC)
-
Appropriate TLC eluents (e.g., hexane:ethyl acetate mixtures)
Instrumentation
-
Magnetic stirrer with heating capabilities
-
Round-bottom flasks
-
Condenser
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer (¹H and ¹³C)
-
Infrared (IR) spectrometer
-
Mass spectrometer
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and the desired substituted aromatic aldehyde (1.05 eq.) in absolute ethanol (approximately 10-15 mL per gram of ketone).
-
Base Addition: While stirring the solution at room temperature, slowly add a solution of potassium hydroxide (1.2 eq.) or sodium hydroxide (1.2 eq.) in ethanol dropwise. The addition of the base often results in a color change.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC). Typically, the reaction is complete within 2-6 hours. For less reactive aldehydes, gentle heating (40-50 °C) may be required.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water. Acidify the mixture to a pH of ~5-6 with a 1 M HCl solution. This will precipitate the crude chalcone product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol, methanol, or ethyl acetate. The choice of solvent will depend on the specific product's solubility.
Data Presentation: Expected Yields and Physical Properties
The yields of the Claisen-Schmidt condensation are generally good to excellent, depending on the electronic nature of the substituent on the aromatic aldehyde. Electron-withdrawing groups on the benzaldehyde tend to increase the electrophilicity of the carbonyl carbon, often leading to higher yields and faster reaction times. Conversely, electron-donating groups can decrease the reactivity of the aldehyde.
| Entry | Ar (Substituent on Aldehyde) | Typical Yield (%) | Melting Point (°C) |
| 1 | Phenyl | 85-95 | Varies |
| 2 | 4-Chlorophenyl | 90-98 | Varies |
| 3 | 4-Methoxyphenyl | 80-90 | Varies |
| 4 | 4-Nitrophenyl | 92-99 | Varies |
| 5 | 2,4-Dichlorophenyl | 88-96 | Varies |
Note: Yields and melting points are illustrative and will vary based on specific reaction conditions and the purity of the final product.
Product Characterization: A Self-Validating System
The structure and purity of the synthesized thiazole-chalcones must be confirmed through a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The formation of the chalcone is confirmed by the presence of two characteristic doublets for the vinylic protons (Hα and Hβ) in the range of δ 7.0-8.0 ppm. The coupling constant (J) for these protons is typically around 15-16 Hz, which confirms the trans (E) configuration of the double bond.[6][7] The signals for the methyl group on the thiazole ring and the aromatic protons will also be present in their expected regions.
-
¹³C NMR Spectroscopy: The carbonyl carbon of the α,β-unsaturated ketone typically appears in the range of δ 180-195 ppm.[6][8] The signals for the vinylic carbons and the carbons of the thiazole and aromatic rings will also be observed.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl (C=O) stretching vibration of the conjugated ketone, typically in the range of 1640-1670 cm⁻¹.[8] The C=C stretching vibration of the alkene is usually observed around 1600 cm⁻¹.
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the synthesized chalcone, with the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ being observed.[7]
Troubleshooting and Field-Proven Insights
While the Claisen-Schmidt condensation is a robust reaction, several issues can arise. Understanding the potential pitfalls and their solutions is key to consistently achieving high yields and purity.
| Problem | Potential Cause | Troubleshooting Strategy |
| Low or No Yield | - Inactive Catalyst: The base may have degraded. - Poor Reagent Quality: The aldehyde may have oxidized to the corresponding carboxylic acid. - Steric Hindrance: Bulky substituents on the aldehyde or ketone can hinder the reaction. | - Use freshly prepared or properly stored base. - Use freshly distilled or purified aldehyde. - Increase reaction time and/or temperature. Consider using a stronger base or a different solvent. |
| Formation of Side Products | - Self-condensation of the ketone: This can occur if the aldehyde is added too slowly or if the ketone is particularly reactive. - Cannizzaro reaction of the aldehyde: This can happen with aldehydes lacking α-hydrogens in the presence of a strong base. - Michael addition: The enolate can add to the newly formed chalcone. | - Add the aldehyde to the mixture of the ketone and base. - Use a milder base or lower the reaction temperature. - Use a slight excess of the aldehyde to minimize the concentration of the enolate available for Michael addition. |
| Product is an Oil or Difficult to Crystallize | - Impurities: The presence of starting materials or side products can inhibit crystallization. - Product characteristics: Some chalcones are inherently low-melting solids or oils. | - Ensure the reaction has gone to completion using TLC. - Purify the crude product using column chromatography on silica gel. |
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying chemical transformation, the following diagrams have been generated.
Experimental Workflow
Caption: A streamlined workflow for the synthesis of thiazole-chalcones.
Reaction Mechanism
Caption: The base-catalyzed mechanism of the Claisen-Schmidt condensation.
Conclusion
The Claisen-Schmidt condensation of this compound provides a reliable and efficient route to a diverse array of thiazole-containing chalcones. These compounds are of significant interest to the drug development community due to their broad spectrum of biological activities. By understanding the underlying mechanism and adhering to the detailed protocol and troubleshooting guide presented herein, researchers can confidently synthesize and characterize these valuable molecules, paving the way for the discovery of new therapeutic agents.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. Aldol Condensation - Base Catalyzed [commonorganicchemistry.com]
- 4. praxilabs.com [praxilabs.com]
- 5. byjus.com [byjus.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 1-(5-Methylthiazol-4-yl)ethanone in Medicinal Chemistry
Introduction: The Strategic Value of the 1-(5-Methylthiazol-4-yl)ethanone Scaffold
The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of FDA-approved drugs and biologically active compounds.[1] This five-membered heterocycle, containing both sulfur and nitrogen, serves as a versatile scaffold for engaging with a wide array of biological targets, leading to diverse pharmacological activities including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[2][3] The specific molecule, this compound, is a particularly valuable starting material for drug discovery campaigns. Its structure offers three key points for chemical modification: the acetyl group, the methyl group, and the thiazole core itself. This allows for a systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
The acetyl group at the 4-position is a versatile chemical handle for building molecular complexity. The methyl group at the 5-position provides a degree of steric hindrance and lipophilicity that can be crucial for target engagement and metabolic stability. This guide provides an in-depth exploration of the derivatization strategies for this compound, complete with detailed protocols and the scientific rationale underpinning these modifications.
Derivatization Strategies: A Multi-pronged Approach to Novel Therapeutics
The derivatization of this compound can be logically categorized into three main strategies, each targeting a different part of the molecule to fine-tune its biological activity.
-
Modification of the Acetyl Group: This is the most common and versatile approach, allowing for the introduction of a wide variety of functional groups and pharmacophores.
-
Bioisosteric Replacement of the Thiazole Ring: This advanced strategy involves replacing the entire thiazole core with other heterocyclic rings to modulate physicochemical properties and potentially discover novel biological activities.
-
Functionalization of the Thiazole Ring: While less common for this specific substituted thiazole, direct modification of the ring can be a powerful tool in lead optimization.
The following diagram illustrates these primary derivatization pathways:
Caption: Primary derivatization strategies for this compound.
Part 1: Modification of the Acetyl Group
The carbonyl and α-methyl protons of the acetyl group are the most reactive sites for derivatization.
Claisen-Schmidt Condensation to Synthesize Thiazolyl-Chalcones
Expertise & Experience: The Claisen-Schmidt condensation is a robust and high-yielding reaction between a ketone and an aromatic aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone. Thiazolyl-chalcones are of significant interest as they have shown a wide range of biological activities, including anticancer and antimicrobial effects.[4][5] The introduction of a substituted aromatic ring allows for the exploration of Structure-Activity Relationships (SAR) by varying the electronic and steric properties of the substituents.
Trustworthiness: The protocol below includes in-process checks (TLC monitoring) and a standard purification method to ensure the isolation of the desired product with high purity.
Protocol 1: Synthesis of 1-(5-Methylthiazol-4-yl)-3-(4-chlorophenyl)prop-2-en-1-one
Step-by-Step Methodology:
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1.41 g (10 mmol) of this compound and 1.41 g (10 mmol) of 4-chlorobenzaldehyde in 30 mL of ethanol.
-
Reaction Initiation: Cool the solution to 0-5 °C in an ice bath. While stirring, slowly add 10 mL of a 10% aqueous sodium hydroxide solution dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The starting materials should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water. A solid precipitate will form. If no solid forms, acidify the solution with dilute HCl to a pH of ~5-6.
-
Purification: Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral. Recrystallize the crude product from ethanol to obtain the pure thiazolyl-chalcone.
-
Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | 4-Chlorobenzaldehyde |
| Reaction Type | Claisen-Schmidt Condensation |
| Expected Product | 1-(5-Methylthiazol-4-yl)-3-(4-chlorophenyl)prop-2-en-1-one |
| Typical Yield | 75-90% |
| Purity (Post-Recrystallization) | >98% |
Mannich Reaction for Aminomethylated Derivatives
Expertise & Experience: The Mannich reaction introduces an aminomethyl group adjacent to the carbonyl, creating a "Mannich base." These compounds are valuable in medicinal chemistry as they are often more water-soluble and can serve as prodrugs or interact with biological targets through their basic nitrogen atom. This reaction involves the condensation of the ketone with formaldehyde and a secondary amine.
Trustworthiness: The protocol ensures the complete formation of the Mannich base and its isolation as a stable hydrochloride salt, which is a standard practice for improving the handling and stability of basic compounds.
Protocol 2: Synthesis of 3-(Dimethylamino)-1-(5-methylthiazol-4-yl)propan-1-one hydrochloride
Step-by-Step Methodology:
-
Reagent Preparation: To a 50 mL flask, add 1.41 g (10 mmol) of this compound, 1.0 g of paraformaldehyde (excess), and 1.22 g (15 mmol) of dimethylamine hydrochloride in 20 mL of ethanol.
-
Reaction Execution: Add a catalytic amount (0.1 mL) of concentrated hydrochloric acid. Reflux the mixture for 8-12 hours.
-
Reaction Monitoring: Monitor the reaction progress using TLC (Mobile phase: 9:1 Dichloromethane:Methanol).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.
-
Purification: Filter the solid product, wash with cold diethyl ether, and dry under vacuum to yield the hydrochloride salt of the Mannich base.
Part 2: Bioisosteric Replacement of the Thiazole Ring
Expertise & Experience: Bioisosterism is a powerful strategy in drug design where a functional group or a whole ring system is replaced by another with similar steric and electronic properties to improve pharmacological activity or pharmacokinetic profiles.[6][7] The thiazole ring can be replaced by other five-membered heterocycles like 1,3,4-oxadiazole or 1,2,3-triazole.[7][8] This can lead to improved metabolic stability, altered polarity, and different hydrogen bonding capabilities without drastically changing the molecule's conformation.[6]
Trustworthiness: The proposed synthetic route for a 1,3,4-oxadiazole bioisostere is a well-established, multi-step process that ensures high-yield and pure intermediates.
Workflow for Bioisosteric Replacement:
Caption: Workflow for synthesizing a 1,3,4-oxadiazole bioisostere.
Protocol 3: Synthesis of a 2,5-Disubstituted-1,3,4-Oxadiazole Bioisostere
This is a conceptual protocol outlining the key steps.
Step-by-Step Methodology:
-
Oxidation: The acetyl group of this compound is first oxidized to a carboxylic acid using a suitable oxidizing agent (e.g., sodium hypochlorite).
-
Esterification: The resulting carboxylic acid is then esterified (e.g., using methanol in the presence of an acid catalyst) to form the corresponding methyl ester.
-
Hydrazinolysis: The methyl ester is refluxed with hydrazine hydrate to form the key intermediate, the acid hydrazide.[9]
-
Cyclization: The acid hydrazide is then cyclized to form the 1,3,4-oxadiazole ring. A common method is to react it with carbon disulfide in the presence of a base, followed by acidification.[9] Alternatively, reacting with a trialkyl orthoformate can yield the oxadiazole.
| Bioisostere | Potential Advantage | Key Synthetic Intermediate |
| 1,3,4-Oxadiazole | More polar, potential for H-bonding, metabolically stable.[10] | Acid Hydrazide |
| 1,2,3-Triazole | Highly stable, can act as an amide bond mimic.[7] | Alkyne and Azide (via Click Chemistry) |
| Pyrazole | Can modulate pKa and lipophilicity.[11] | 1,3-Dicarbonyl compound |
Part 3: Advanced Strategies and Future Perspectives
While modifications at the acetyl group are the most straightforward, direct functionalization of the thiazole ring or the attached methyl group can provide access to novel chemical space.
-
C-H Activation: Modern synthetic methods involving C-H activation could potentially be used to directly functionalize the methyl group or even the C2 position of the thiazole ring, although this would require significant methods development.
-
N-Alkylation/N-Oxidation: While the thiazole nitrogen is a weak base, it can be alkylated or oxidized under specific conditions to introduce a positive charge, which could be beneficial for certain biological targets.
-
Halogenation of the Thiazole Ring: Electrophilic halogenation of the thiazole ring is possible, typically at the C5 position. However, in our starting material, this position is already substituted. Halogenation at the C2 position might be feasible if that position were unsubstituted.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel compounds in medicinal chemistry. The strategic derivatization of its acetyl group through well-established reactions like the Claisen-Schmidt condensation and Mannich reaction allows for the systematic exploration of SAR. Furthermore, advanced strategies such as bioisosteric replacement of the thiazole core open up new avenues for modulating the physicochemical and pharmacological properties of the resulting compounds. The protocols and strategies outlined in this guide provide a robust framework for researchers and scientists in drug development to leverage this important scaffold in their quest for new and effective therapeutics.
References
- 1. 1-(4-Methylthiazol-5-yl)ethanone|CAS 38205-55-9 [benchchem.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 4. library.dmed.org.ua [library.dmed.org.ua]
- 5. researchgate.net [researchgate.net]
- 6. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. iris.unimore.it [iris.unimore.it]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 1-(5-Methylthiazol-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for the synthesis and evaluation of novel antimicrobial agents derived from the versatile starting material, 1-(5-Methylthiazol-4-yl)ethanone. This document is intended to empower researchers in medicinal chemistry, organic synthesis, and drug discovery with the necessary protocols and scientific rationale to explore new chemical entities in the fight against antimicrobial resistance. The thiazole scaffold is a cornerstone in medicinal chemistry, present in a multitude of clinically approved drugs, and its derivatives have shown a broad spectrum of biological activities, including potent antimicrobial effects.[1] This guide focuses on leveraging the chemical reactivity of this compound to generate libraries of chalcones and pyrazoles, two classes of compounds renowned for their antimicrobial properties.
Scientific Rationale and Strategic Approach
The core strategy of this guide is to utilize this compound as a key building block for the synthesis of two important classes of bioactive molecules: chalcones and pyrazoles.
-
Chalcones (1,3-Diaryl-2-propen-1-ones): These compounds are well-established precursors for various heterocyclic systems and are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The presence of an α,β-unsaturated keto function is a key structural feature responsible for their biological activity. The synthesis of chalcones is typically achieved through the Claisen-Schmidt condensation, a reliable and versatile base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde.[3][4]
-
Pyrazoles: Pyrazole derivatives are another class of heterocyclic compounds with significant therapeutic potential, including demonstrated antibacterial and antifungal activities.[5][6] A common and efficient method for synthesizing pyrazoles involves the cyclocondensation reaction of chalcones with hydrazine derivatives.[5]
By starting with this compound, we introduce a key heterocyclic motif into the final compounds, which can significantly influence their biological activity and pharmacological properties.
Synthetic Pathways and Workflows
The following diagrams illustrate the proposed synthetic routes from this compound to the target antimicrobial agents.
Caption: Synthetic workflow for the preparation of thiazole-based antimicrobial agents.
Detailed Experimental Protocols
General Protocol for the Synthesis of Thiazole-Based Chalcones via Claisen-Schmidt Condensation
This protocol describes a generalized procedure for the base-catalyzed condensation of this compound with various substituted aromatic aldehydes.
Rationale: The Claisen-Schmidt condensation is a robust and widely used method for forming carbon-carbon bonds to create α,β-unsaturated ketones.[3][4] The use of a strong base, such as potassium hydroxide, deprotonates the α-carbon of the ketone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the conjugated chalcone system. The choice of solvent (e.g., ethanol) is crucial for dissolving the reactants and facilitating the reaction.
Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) in ethanol.
-
Aldehyde Addition: To this solution, add the desired substituted aromatic aldehyde (1.0 - 1.2 eq.).
-
Base Addition: While stirring at room temperature, slowly add an aqueous solution of potassium hydroxide (20-40%) dropwise. The reaction mixture may change color and become turbid.
-
Reaction Monitoring: Continue stirring at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to neutralize the excess base.
-
Purification: The precipitated solid (the crude chalcone) is then filtered, washed with cold water until the washings are neutral, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure thiazole-based chalcone.[7]
-
Characterization: The structure of the synthesized chalcone should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The presence of two doublets in the ¹H NMR spectrum with a coupling constant (J) of 15-16 Hz is characteristic of the trans-configuration of the α,β-unsaturated ketone.[8]
General Protocol for the Synthesis of Thiazole-Based Pyrazoles
This protocol outlines the synthesis of pyrazole derivatives from the previously synthesized thiazole-based chalcones.
Rationale: The reaction of α,β-unsaturated ketones (chalcones) with hydrazine hydrate is a classic and efficient method for the synthesis of pyrazolines, which can then be oxidized to pyrazoles.[5] The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration. Acetic acid is often used as a catalyst to facilitate the reaction.
Protocol:
-
Reactant Mixture: In a round-bottom flask, dissolve the synthesized thiazole-based chalcone (1.0 eq.) in glacial acetic acid or ethanol.
-
Hydrazine Addition: Add hydrazine hydrate (1.5 - 2.0 eq.) to the solution.
-
Reaction Conditions: Reflux the reaction mixture for 4-8 hours. The reaction progress should be monitored by TLC.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Purification: The resulting solid precipitate (the crude pyrazole) is filtered, washed with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) will yield the purified thiazole-based pyrazole.[1]
-
Characterization: The structure of the synthesized pyrazole should be confirmed using spectroscopic techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Data Presentation: Representative Antimicrobial Activity
The following table presents representative Minimum Inhibitory Concentration (MIC) data for thiazole-based chalcones and pyrazoles from the literature to illustrate the potential antimicrobial activity of the compounds that can be synthesized using the protocols in this guide. Researchers should perform their own antimicrobial susceptibility testing to determine the specific activity of their novel compounds.
| Compound Type | Bacterial Strain | Representative MIC (µg/mL) | Reference |
| Thiazole-based Chalcone | Staphylococcus aureus | 6.5 - 28.4 | [9][10] |
| Thiazole-based Chalcone | Bacillus cereus | 6.5 - 28.4 | [9][10] |
| Thiazole-based Chalcone | Escherichia coli | 10.7 - 113.6 | [9][10] |
| Thiazole-based Pyrazole | Staphylococcus aureus | 62.5 - 125 | [11] |
| Thiazole-based Pyrazole | Escherichia coli | 62.5 - 125 | [11] |
Self-Validating System: Antimicrobial Susceptibility Testing
To assess the antimicrobial efficacy of the newly synthesized compounds, a standardized antimicrobial susceptibility test, such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), should be performed. This serves as a self-validating system for the synthesized agents. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these tests.[12][13]
Protocol for Broth Microdilution MIC Assay
Rationale: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15] This method is highly standardized and allows for the comparison of results across different laboratories.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Protocol:
-
Preparation of Compound Stock Solution: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Preparation of Microtiter Plates: In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth) to achieve a range of final concentrations.[14][15]
-
Preparation of Bacterial Inoculum: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14] Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate containing the compound dilutions with the bacterial suspension. Include a positive control (bacteria and medium, no compound) and a negative control (medium only).[16][17]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[17]
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[14][17]
Conclusion and Future Directions
This guide provides a robust framework for the synthesis and preliminary antimicrobial evaluation of novel compounds derived from this compound. The described protocols for the synthesis of thiazole-based chalcones and pyrazoles are based on well-established and reliable chemical transformations. By following these procedures and the subsequent antimicrobial testing protocols, researchers can efficiently generate and screen new chemical entities for their potential as antimicrobial agents. Further derivatization of the synthesized chalcones and pyrazoles can lead to the development of compound libraries with improved potency and a broader spectrum of activity. Structure-activity relationship (SAR) studies on these libraries will be crucial for the rational design of next-generation antimicrobial drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. eijppr.com [eijppr.com]
- 3. Claisen-Schmidt Condensation [cs.gordon.edu]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meddocsonline.org [meddocsonline.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 13. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. rr-asia.woah.org [rr-asia.woah.org]
- 17. m.youtube.com [m.youtube.com]
Application Notes & Protocols: A Guide to Developing Novel Kinase Inhibitors from 1-(5-Methylthiazol-4-yl)ethanone
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has established them as one of the most important classes of therapeutic targets. The thiazole ring is a privileged heterocyclic scaffold, frequently found in biologically active compounds and approved drugs, owing to its unique physicochemical properties that facilitate interactions with various biological targets, including kinase active sites.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on leveraging the fragment-like molecule, 1-(5-Methylthiazol-4-yl)ethanone , as a starting point for a fragment-based or scaffold-based kinase inhibitor discovery program. We present a logical workflow, detailed experimental protocols, and evidence-based medicinal chemistry strategies to guide the journey from initial hit identification to lead optimization.
Introduction: Kinases as Therapeutic Targets and the Promise of the Thiazole Scaffold
The human genome contains over 500 protein kinases, which act as molecular switches by catalyzing the phosphorylation of proteins, thereby modulating a vast array of cellular processes.[1] Their aberrant activity can drive tumorigenesis, inflammation, and other pathological conditions.[4] Consequently, small molecule kinase inhibitors have revolutionized targeted therapy, offering precision treatments for various cancers and inflammatory diseases.[5]
The thiazole motif is a highly favored structural component in medicinal chemistry.[1][2] Its presence in numerous FDA-approved drugs, including the kinase inhibitor Dasatinib, highlights its value.[6] The thiazole ring can engage in various non-covalent interactions, including hydrogen bonding and aromatic stacking, and its substitution pattern can be readily modified to fine-tune potency, selectivity, and pharmacokinetic properties.[4] Starting with a simple, fragment-sized thiazole like this compound allows for a systematic exploration of the chemical space around the scaffold, a cornerstone of modern drug discovery.[7][8]
The Discovery Workflow: From Fragment to Lead Candidate
The development of a novel kinase inhibitor is a systematic, multi-stage process. It begins with identifying a starting molecule (a "hit") that shows weak but measurable activity and iteratively optimizing its structure to achieve the desired potency, selectivity, and drug-like properties of a "lead" candidate.
Caption: High-level workflow for kinase inhibitor development.
Foundational Protocols: Screening and Synthesis
The following protocols provide detailed, step-by-step methodologies for the initial stages of the discovery process. It is crucial to establish robust and reproducible assays to ensure data quality.
Protocol: Initial Hit Screening via Luminescence-Based Kinase Assay
Rationale: This protocol describes a method for rapidly screening this compound and its initial derivatives against a panel of protein kinases. The ADP-Glo™ Kinase Assay is used as a representative example; it measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[9] Its high sensitivity and broad applicability make it ideal for primary screening.[10]
Materials:
-
Kinase of interest (e.g., Aurora A, CDK9, GSK3β)[11]
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Test Compounds (dissolved in 100% DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 384-well plate, add 50 nL of the 10 mM stock solution to the appropriate wells for a final screening concentration of 10 µM (assuming a 5 µL final reaction volume).
-
Add 50 nL of DMSO to "no inhibitor" control wells.
-
-
Kinase Reaction:
-
Prepare a 2X Kinase/Substrate solution in Kinase Assay Buffer. The optimal concentrations should be determined empirically, but a starting point is 2X the final desired kinase and substrate concentration.
-
Add 2.5 µL of the 2X Kinase/Substrate solution to each well.
-
Incubate for 10 minutes at room temperature to allow for compound-kinase interaction.
-
-
Initiation and Incubation:
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The concentration should be at or near the Km of the kinase for ATP, if known.
-
Initiate the reaction by adding 2.5 µL of the 2X ATP solution to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[9]
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal.[9]
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for the test compound relative to the "no inhibitor" (high signal) and "no enzyme" (low signal) controls.
-
Hits are typically defined as compounds that show inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the controls).
-
Protocol: General Synthetic Route for Scaffold Elaboration
Rationale: The acetyl group of this compound is a versatile chemical handle for diversification. A Claisen-Schmidt condensation reaction with an aromatic aldehyde is a robust and straightforward method to generate α,β-unsaturated ketone (chalcone) intermediates. These intermediates can be further modified to introduce diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR).
Reaction Scheme: Step 1: Claisen-Schmidt Condensation this compound + Substituted Benzaldehyde → (E)-1-(5-methylthiazol-4-yl)-3-(substituted-phenyl)prop-2-en-1-one
Materials:
-
This compound
-
Various substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 3-methoxybenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Stirring plate and magnetic stir bar
-
Round-bottom flask
Procedure:
-
Reactant Preparation:
-
Dissolve 1 equivalent of this compound in ethanol in a round-bottom flask.
-
Add 1.1 equivalents of the chosen substituted benzaldehyde to the solution.
-
-
Reaction Initiation:
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of NaOH (2-3 equivalents) dropwise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete, pour the mixture into cold water.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry.
-
If no solid forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized chalcone derivative using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).
-
Next Steps: The resulting chalcone is a versatile intermediate. The α,β-unsaturated system can be reacted with various nucleophiles (e.g., hydrazines, guanidines) to form new heterocyclic rings, dramatically expanding the chemical diversity of the compound library.
Medicinal Chemistry Strategies for Lead Optimization
Once initial hits are identified and validated, the goal shifts to optimizing their properties through iterative medicinal chemistry efforts.[12] This process is guided by the Design-Synthesize-Test-Analyze (DSTA) cycle.
Caption: The iterative Design-Synthesize-Test-Analyze cycle.
Establishing Structure-Activity Relationships (SAR)
SAR is the cornerstone of lead optimization. By systematically modifying different parts of the molecule, researchers can understand which features are critical for biological activity.[13] For derivatives of this compound, key areas to explore include:
-
Substituents on the Phenyl Ring: Modifying the electronics (electron-donating vs. electron-withdrawing groups) and sterics (small vs. bulky groups) of the phenyl ring introduced via the chalcone synthesis can probe interactions with different pockets of the kinase active site.[14]
-
Modifications of the Thiazole Ring: While the core is fixed, exploring bioisosteric replacements (e.g., replacing the thiazole with an oxazole or pyrazole) can modulate properties like pKa, solubility, and metabolic stability.[15][16]
-
The Linker: The α,β-unsaturated ketone linker can be modified. For example, reduction of the double bond creates a more flexible linker, which could allow the molecule to adopt a different binding pose.
Enhancing Potency and Selectivity
Initial hits are often weakly potent and may inhibit multiple kinases. Key strategies to improve these characteristics include:
-
Targeting the Hinge Region: The hinge region of the kinase ATP-binding site is a critical anchoring point for many inhibitors. Modifications that introduce hydrogen bond donors or acceptors (e.g., amines, amides) can form key interactions with the backbone of the hinge residues, significantly boosting potency.
-
Exploiting the Selectivity Pocket: Many kinases have unique residues near the ATP site. Designing modifications that specifically interact with these residues can confer selectivity over other kinases that lack them. Structure-based drug design, using co-crystal structures of hits bound to the target kinase, is invaluable for this process.[5]
-
Covalent Inhibition: If a non-catalytic cysteine residue is present near the active site, introducing a reactive group (a "warhead" like an acrylamide) onto the inhibitor can lead to the formation of a covalent bond. This results in irreversible inhibition, which can provide enhanced potency and duration of action.[17]
Optimizing ADME Properties
A potent and selective inhibitor is not a drug until it has appropriate ADME (Absorption, Distribution, Metabolism, Excretion) properties.
| Property to Optimize | Common Issue with Early Hits | Medicinal Chemistry Strategy |
| Solubility | Poor aqueous solubility due to flat, aromatic structure. | Introduce polar groups (e.g., -OH, -NH₂, morpholine); reduce LogP. |
| Metabolic Stability | Rapid metabolism by liver enzymes (e.g., Cytochrome P450s). | Block metabolically liable sites (e.g., replace a C-H bond with C-F); introduce sterically hindering groups.[16] |
| Permeability | Poor ability to cross cell membranes to reach the intracellular target. | Modulate polarity and hydrogen bonding capacity to fall within the "Rule of 5" guidelines. |
Conclusion and Future Directions
The journey from a simple fragment like this compound to a preclinical kinase inhibitor candidate is a complex but logical process. It relies on the tight integration of robust biochemical screening, versatile synthetic chemistry, and insightful medicinal chemistry design.[12] The thiazole scaffold has proven its worth in numerous successful drug discovery campaigns, and its use as a starting point provides a strong foundation for developing novel, targeted therapeutics.[4][11] As initial leads are developed, subsequent steps will involve assessing their effects in cell-based assays, evaluating their pharmacokinetic profiles in animal models, and ultimately testing their efficacy in disease-relevant in vivo studies.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. journaljcti.com [journaljcti.com]
- 6. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ulab360.com [ulab360.com]
- 10. benchchem.com [benchchem.com]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 17. Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Versatile Synthetic Protocols for Novel Thiazole Derivatives from 1-(5-Methylthiazol-4-yl)ethanone
Abstract: This document provides detailed, validated protocols for the synthesis of novel thiazole derivatives, utilizing the readily available starting material, 1-(5-Methylthiazol-4-yl)ethanone. The thiazole nucleus is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] This guide focuses on leveraging the reactivity of the C4-acetyl group of the starting ketone to construct diverse molecular scaffolds, including thiazolyl chalcones and their subsequent cyclized derivatives. We delve into the mechanistic rationale behind key synthetic transformations, such as the Claisen-Schmidt and Knoevenagel condensations, providing researchers in drug discovery and organic synthesis with robust, reproducible methodologies.
Introduction: The Thiazole Scaffold in Drug Discovery
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry due to its wide range of pharmacological activities.[3] Thiazole-containing molecules have demonstrated efficacy as anticancer, anti-HIV, anti-inflammatory, and antimicrobial agents.[1][4] The synthetic versatility of the thiazole ring allows for extensive structural modifications to optimize biological activity and pharmacokinetic properties.[4]
Our starting material, this compound, serves as an ideal building block for novel derivatives.[5] The methyl group at C5 and, more importantly, the acetyl group at C4, provide key reactive sites. The protons on the acetyl group's methyl are α- to the carbonyl, making them acidic and amenable to deprotonation to form a nucleophilic enolate. This reactivity is the foundation for the carbon-carbon bond-forming reactions detailed in this guide.
Overall Synthetic Strategy
The protocols herein focus on two primary synthetic pathways originating from this compound. These pathways are designed to be high-yielding and broadly applicable, allowing for the creation of a library of diverse derivatives.
-
Pathway A: Claisen-Schmidt Condensation to form α,β-unsaturated ketones (chalcones).
-
Pathway B: Knoevenagel Condensation to generate derivatives with active methylene compounds.
-
Pathway C: Heterocyclic Elaboration using the chalcones from Pathway A as precursors to synthesize more complex fused ring systems.
Figure 1: High-level workflow for synthesizing novel derivatives.
Protocol I: Synthesis of Thiazolyl Chalcones via Claisen-Schmidt Condensation
Chalcones are valuable synthetic intermediates and have shown significant biological activity themselves.[6][7] This protocol describes their synthesis via a base-catalyzed Claisen-Schmidt condensation between this compound and various aromatic aldehydes.
Principle and Mechanistic Insight
The reaction proceeds by the deprotonation of the α-carbon of the ethanone by a strong base (e.g., NaOH, KOH) to form a resonance-stabilized enolate. This enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily undergoes base-catalyzed dehydration to yield the thermodynamically stable, conjugated α,β-unsaturated ketone (chalcone).[8]
Figure 2: Simplified Claisen-Schmidt condensation mechanism.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | CAS No. | Supplier Example |
| This compound | 141.19 | 1368187-44-3 | ChemScene[9] |
| 4-Chlorobenzaldehyde | 140.57 | 104-88-1 | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | 40.00 | 1310-73-2 | Fisher Scientific |
| Ethanol (95%) | 46.07 | 64-17-5 | VWR |
| Hydrochloric Acid (HCl), conc. | 36.46 | 7647-01-0 | Sigma-Aldrich |
| Deionized Water | 18.02 | 7732-18-5 | - |
Step-by-Step Experimental Protocol
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.41 g (10.0 mmol) of this compound and 1.47 g (10.5 mmol, 1.05 eq) of 4-chlorobenzaldehyde in 30 mL of 95% ethanol. Stir at room temperature until all solids have dissolved.
-
Initiation: Cool the flask in an ice-water bath. While stirring vigorously, add a solution of 1.2 g of NaOH (30.0 mmol, 3.0 eq) in 15 mL of water dropwise over 15 minutes.
-
Causality: The use of a strong base (NaOH) is critical for deprotonating the α-carbon of the ketone to initiate the condensation.[10] Adding the base slowly at low temperature helps to control the exothermic reaction and minimize side products from self-condensation.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. The formation of a precipitate is typically observed.
-
Trustworthiness: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Hexane:Ethyl Acetate). The disappearance of the starting ketone spot and the appearance of a new, less polar product spot indicates reaction completion.
-
-
Work-up and Isolation: Pour the reaction mixture into 150 mL of ice-cold water. Acidify the mixture to pH ~5 by slowly adding concentrated HCl.
-
Causality: Pouring the mixture into water quenches the reaction. Acidification protonates any remaining enolate and the phenoxide intermediate (if applicable), ensuring the precipitation of the neutral chalcone product.
-
-
Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water (3 x 30 mL) to remove inorganic salts.
-
Drying and Characterization: Dry the crude product in a vacuum oven at 50 °C. Recrystallize from ethanol to obtain the pure chalcone as a crystalline solid. Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Expected Results for (E)-3-(4-chlorophenyl)-1-(5-methylthiazol-4-yl)prop-2-en-1-one
-
Yield: 75-85%
-
Appearance: Pale yellow solid
-
IR (KBr, cm⁻¹): ~1660 (C=O, conjugated ketone), ~1605 (C=C, alkene), ~975 (trans C-H bend).
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~7.75 (d, 1H, J=15.6 Hz, H-β), ~7.50 (d, 2H, Ar-H), ~7.40 (d, 2H, Ar-H), ~7.30 (d, 1H, J=15.6 Hz, H-α), ~8.70 (s, 1H, Thiazole C2-H), ~2.70 (s, 3H, Thiazole C5-CH₃).
Protocol II: Synthesis via Knoevenagel Condensation
The Knoevenagel condensation is a powerful reaction for forming C=C bonds by reacting a carbonyl compound with an active methylene compound, such as malononitrile or ethyl cyanoacetate.[11][12] This reaction provides access to highly functionalized olefin derivatives.
Principle and Mechanistic Insight
Unlike the Claisen-Schmidt condensation, the Knoevenagel reaction uses a weak base (e.g., piperidine, DBU) as a catalyst.[13][14] The active methylene compound is sufficiently acidic to be deprotonated by the weak base, forming a carbanion. This carbanion then attacks the ketone, and the subsequent intermediate dehydrates to yield the final product.[12]
Figure 3: Knoevenagel condensation workflow.
Step-by-Step Experimental Protocol
-
Setup: To a solution of this compound (1.41 g, 10.0 mmol) and malononitrile (0.66 g, 10.0 mmol) in 25 mL of absolute ethanol, add piperidine (0.2 mL, ~2.0 mmol).
-
Reaction: Reflux the mixture for 3 hours. Monitor the reaction by TLC.[15]
-
Isolation: After cooling to room temperature, the product often crystallizes directly from the solution. If not, reduce the solvent volume under reduced pressure and cool the concentrate in an ice bath to induce crystallization.
-
Purification: Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.
Protocol III: Synthesis of Novel Pyrimidine Derivatives
The α,β-unsaturated system of the chalcones synthesized in Protocol I is an excellent Michael acceptor and is primed for cyclocondensation reactions to form new heterocyclic rings. This protocol details the synthesis of a novel thiazolyl-dihydropyrimidinethione.
Step-by-Step Experimental Protocol
-
Preparation: In a 50 mL round-bottom flask, combine the thiazolyl chalcone from Protocol I (e.g., (E)-3-(4-chlorophenyl)-1-(5-methylthiazol-4-yl)prop-2-en-1-one, 2.63 g, 10.0 mmol), thiourea (0.91 g, 12.0 mmol), and potassium hydroxide (0.84 g, 15.0 mmol) in 30 mL of ethanol.
-
Reaction: Reflux the mixture with stirring for 8-10 hours. Monitor the reaction by TLC until the chalcone starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water. Neutralize the solution with glacial acetic acid, which will cause the product to precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with copious amounts of water, and then with a small amount of cold ethanol. Recrystallize from an appropriate solvent (e.g., ethanol/DMF mixture) to yield the pure pyrimidinethione derivative.
Safety and Handling
-
Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Sodium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.
-
Organic solvents like ethanol are flammable. Keep away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The protocols outlined in this application note provide a robust and versatile platform for the synthesis of novel thiazole derivatives from this compound. By employing classic organic transformations such as the Claisen-Schmidt and Knoevenagel condensations, researchers can readily access a wide array of functionalized molecules. The subsequent elaboration of these intermediates into more complex heterocyclic systems, such as pyrimidines, further expands the chemical space available for exploration in drug discovery and materials science.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | 1368187-44-3 | Benchchem [benchchem.com]
- 6. jhps.donnu.edu.ua [jhps.donnu.edu.ua]
- 7. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. anjs.edu.iq [anjs.edu.iq]
- 9. chemscene.com [chemscene.com]
- 10. chemrevlett.com [chemrevlett.com]
- 11. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 13. organicreactions.org [organicreactions.org]
- 14. asianpubs.org [asianpubs.org]
- 15. Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(5-Methylthiazol-4-yl)ethanone as a Versatile Precursor in Advanced Materials Science
Introduction: Unlocking the Potential of a Heterocyclic Building Block
1-(5-Methylthiazol-4-yl)ethanone is a heterocyclic ketone that, while not extensively studied for direct applications in materials science, presents significant potential as a versatile chemical intermediate. Its thiazole core, a five-membered aromatic ring containing both sulfur and nitrogen, is a privileged structure in medicinal chemistry and is increasingly being explored in materials science. The methyl and acetyl substituents on the thiazole ring offer reactive sites for further chemical modification, allowing for the rational design and synthesis of advanced functional materials.
These application notes will provide researchers, scientists, and drug development professionals with a comprehensive guide to leveraging this compound as a precursor for two key classes of materials: luminescent organic compounds for electronic applications and functional ligands for the synthesis of coordination polymers. The protocols provided are designed to be robust and self-validating, with a focus on the underlying scientific principles.
Part 1: Synthesis and Application of Thiazolo[5,4-d]thiazole Derivatives for Organic Electronics
The fusion of two thiazole rings to form the thiazolo[5,4-d]thiazole (TTz) core creates a rigid, planar, and electron-deficient heteroaromatic system.[1] This structural motif promotes strong intermolecular π-π stacking, which is advantageous for charge transport in organic semiconductor devices.[1] By strategically functionalizing the TTz core, it is possible to tune the material's photophysical properties, making these derivatives promising candidates for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes.[1][2]
Application Note: From Ketone to Luminescent Core
This compound can serve as a key starting material for the synthesis of asymmetrically substituted TTz derivatives. The general strategy involves the conversion of the acetyl group to an aldehyde, followed by a condensation reaction with a thiolating agent and subsequent cyclization. The resulting TTz can then be further functionalized to create a "push-pull" electronic structure, which is known to enhance luminescence.[3]
Experimental Protocol: Synthesis of a Novel Thiazolo[5,4-d]thiazole Emitter
This protocol outlines a plausible multi-step synthesis of a luminescent TTz derivative starting from this compound.
Step 1: Oxidation of the Acetyl Group to a Carboxylic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as pyridine or a mixture of t-butanol and water.
-
Oxidation: Add an oxidizing agent, for example, potassium permanganate (KMnO₄) (2.0-3.0 eq.), portion-wise to the stirred solution. The reaction is exothermic and should be controlled by external cooling if necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the purple color of permanganate disappears. Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the carboxylic acid.
-
Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be recrystallized from a suitable solvent like ethanol or acetic acid to yield 5-methylthiazole-4-carboxylic acid.
Step 2: Conversion to Aldehyde
This can be achieved through a two-step process of forming an acid chloride followed by reduction.
-
Acid Chloride Formation: Suspend the 5-methylthiazole-4-carboxylic acid (1.0 eq.) in an inert solvent like dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂) (1.5-2.0 eq.) and a catalytic amount of N,N-dimethylformamide (DMF). Reflux the mixture until the solid dissolves and gas evolution ceases. Remove the excess SOCl₂ and solvent under reduced pressure.
-
Rosenmund Reduction: Dissolve the crude acid chloride in dry toluene. Add a palladium on barium sulfate (Pd/BaSO₄) catalyst (5-10 mol%). Bubble hydrogen gas through the stirred solution at room temperature or slightly elevated temperature. Monitor the reaction by TLC.
-
Work-up and Purification: Once the reaction is complete, filter off the catalyst. The filtrate contains 5-methylthiazole-4-carbaldehyde. This can be purified by column chromatography.
Step 3: Synthesis of the Symmetrical Thiazolo[5,4-d]thiazole Core [3][4]
-
Condensation Reaction: In a sealed reaction vessel, dissolve 5-methylthiazole-4-carbaldehyde (2.0 eq.) and dithiooxamide (1.0 eq.) in a high-boiling point polar solvent such as DMF.[3]
-
Heating: Heat the reaction mixture to 140 °C for 6-12 hours.[3] The reaction involves a double condensation followed by an oxidative cyclization to form the TTz core.[3]
-
Product Isolation: Upon cooling, the TTz derivative often precipitates from the reaction mixture. The solid can be collected by filtration, washed with a small amount of cold DMF and then with a solvent in which the product is insoluble (e.g., ethanol or methanol), and dried under vacuum.
Caption: Synthetic workflow from the starting ketone to the TTz core.
Protocol: Characterization of Photophysical Properties[5][6][7]
-
UV-Visible Absorption Spectroscopy:
-
Prepare dilute solutions of the synthesized TTz derivative in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol).
-
Record the absorption spectra using a dual-beam UV-Vis spectrophotometer.
-
Determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε).
-
-
Fluorescence Spectroscopy:
-
Using the same solutions, record the fluorescence emission spectra on a spectrofluorometer. Excite the samples at their respective λmax.
-
Determine the wavelength of maximum emission (λem) and calculate the Stokes shift (difference between λmax and λem).
-
Investigate solvatofluorochromism by plotting the emission maxima as a function of solvent polarity.
-
-
Fluorescence Quantum Yield (ΦF) Measurement:
-
Measure the relative quantum yield using a well-characterized standard with a similar emission range (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
The quantum yield is calculated using the following equation: ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (nsample² / nref²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
| Property | Description | Typical Technique |
| Absorption Maximum (λmax) | Wavelength of highest photon absorption. | UV-Vis Spectroscopy |
| Molar Extinction Coefficient (ε) | Measure of how strongly a chemical species absorbs light. | UV-Vis Spectroscopy |
| Emission Maximum (λem) | Wavelength of highest fluorescence intensity. | Fluorescence Spectroscopy |
| Stokes Shift | Difference in wavelength between λmax and λem. | UV-Vis & Fluorescence Spectroscopy |
| Quantum Yield (ΦF) | Ratio of photons emitted to photons absorbed. | Comparative Fluorimetry |
| Fluorescence Lifetime (τ) | Average time the molecule stays in the excited state. | Time-Resolved Photoluminescence |
Application Workflow: Integration into an Organic Electronic Device[8][9][10]
Caption: General workflow for OLED fabrication and characterization.
Part 2: Thiazole-Functionalized Ligands for Coordination Polymers and MOFs
Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands.[5][6] The thiazole ring, with its nitrogen and sulfur heteroatoms, can act as a coordinating moiety.[7][8] By modifying this compound to introduce additional coordinating groups, it is possible to synthesize ligands capable of forming multidimensional coordination networks with interesting properties for gas storage, catalysis, and sensing.[9][10][11]
Application Note: Designing a Ditopic Ligand from a Monofunctional Precursor
To be an effective linker for coordination polymers, a ligand should ideally be ditopic or polytopic, meaning it has two or more coordination sites. This compound in its original form is monofunctional in terms of coordination (primarily through the thiazole nitrogen). A common strategy to create a ditopic ligand is to introduce another coordinating group, such as a pyridine or a carboxylic acid, at a position that allows for bridging between metal centers.
Experimental Protocol: Synthesis of a Thiazole-Based Pyridyl Ligand
This protocol describes the synthesis of a hypothetical ligand, 4-(pyridin-4-yl)-5-methylthiazole, from this compound.
Step 1: α-Bromination of the Ketone
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent like glacial acetic acid or chloroform in a flask protected from light.
-
Bromination: Add bromine (1.0 eq.) dropwise to the solution at room temperature. The reaction can be catalyzed by a small amount of HBr.
-
Reaction Monitoring: Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a new, less polar spot indicates the formation of the α-bromo ketone.
-
Work-up: Pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash with water, and dry.
Step 2: Hantzsch Thiazole Synthesis with a Pyridyl Thioamide
-
Reaction Setup: In a round-bottom flask, dissolve the α-bromo ketone (1.0 eq.) and isonicotinamide (a thioamide derived from pyridine-4-carboxylic acid) (1.0 eq.) in ethanol.
-
Cyclization: Reflux the mixture for several hours. The reaction proceeds via a Hantzsch-type thiazole synthesis where the thioamide nitrogen attacks the carbonyl carbon and the sulfur attacks the α-carbon, followed by dehydration to form the new thiazole ring.
-
Product Isolation: Cool the reaction mixture. The product may precipitate or can be obtained after removing the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired 4-(pyridin-4-yl)-5-methylthiazole ligand.
Protocol: Solvothermal Synthesis of a Coordination Polymer[18][19][20]
This protocol provides a general method for the synthesis of a coordination polymer using the newly synthesized thiazole-pyridyl ligand and a metal salt (e.g., Zn(NO₃)₂·6H₂O).
-
Reactant Preparation: In a small glass vial, combine the thiazole-pyridyl ligand (e.g., 0.1 mmol), a metal salt such as Zn(NO₃)₂·6H₂O (0.1 mmol), and a solvent or a mixture of solvents (e.g., 5 mL of DMF and 1 mL of ethanol).[12]
-
Sealing the Reaction Vessel: Place the vial inside a Teflon-lined stainless-steel autoclave.
-
Heating: Heat the sealed autoclave in an oven at a specific temperature (typically between 80 °C and 160 °C) for a set period (usually 24 to 72 hours).[12][13] The elevated temperature and pressure of the solvothermal method facilitate the dissolution of reactants and promote the growth of high-quality crystals.[6][12]
-
Cooling and Crystal Collection: After the reaction time, allow the autoclave to cool slowly to room temperature. Collect the resulting crystals by filtration.
-
Washing and Drying: Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials and then with a more volatile solvent (e.g., ethanol) before drying in air or under vacuum.
Caption: A typical workflow for the solvothermal synthesis of a coordination polymer.
Characterization of the Coordination Polymer
-
Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the bulk material.
-
Single-Crystal X-Ray Diffraction: To determine the precise three-dimensional structure of the coordination polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the material and identify the loss of solvent molecules.
-
Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the porosity and surface area of the material, if applicable.
-
Luminescence Spectroscopy: To investigate any photoluminescent properties of the coordination polymer.[5][10]
Conclusion
This compound is a valuable and versatile building block for the synthesis of advanced materials. Through well-established organic reactions, it can be transformed into precursors for highly fluorescent thiazolo[5,4-d]thiazole derivatives suitable for organic electronics, or into functional ligands for the construction of coordination polymers with tunable properties. The protocols and application notes provided herein offer a solid foundation for researchers to explore the potential of this and related heterocyclic compounds in the exciting field of materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 4. Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Coordination Polymers Based on Highly Emissive Ligands: Synthesis and Functional Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. znaturforsch.com [znaturforsch.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thiazolothiazole based functional metal–organic frameworks | Scilit [scilit.com]
- 10. mdpi.com [mdpi.com]
- 11. Thiazolothiazole based functional metal–organic frameworks - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.aip.org [pubs.aip.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(5-Methylthiazol-4-yl)ethanone
Welcome to the technical support center for the purification of 1-(5-Methylthiazol-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic building block. As a Senior Application Scientist, I have compiled this resource to provide not only procedural steps but also the underlying scientific principles to empower you to troubleshoot effectively.
Introduction to the Challenges
This compound is a key intermediate in the synthesis of various biologically active molecules. Its purification, however, can be non-trivial. The primary challenges often stem from its synthesis, most commonly via the Hantzsch thiazole synthesis, which can lead to the formation of closely related impurities. This guide will address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The most probable impurities depend on the synthetic route. Assuming a Hantzsch-type synthesis from a thioamide and a halogenated dicarbonyl compound, the primary concerns are:
-
Regioisomers: The formation of the unintended isomer, 1-(4-methylthiazol-5-yl)ethanone, is a significant possibility. The separation of these isomers can be challenging due to their similar polarities.
-
Unreacted Starting Materials: Incomplete reactions can leave residual thioamide or α-haloketone.
-
Side-Reaction Products: Depending on the reaction conditions, side reactions such as over-alkylation or decomposition of starting materials can occur.
Q2: How stable is this compound? Are there conditions I should avoid during workup and purification?
A2: The thiazole ring is generally robust and aromatic in nature.[1][2] However, you should be mindful of the following:
-
Strong Bases: The proton at the C2 position of the thiazole ring is the most acidic and can be removed by strong bases like organolithium reagents.[1][3] While less likely with common workup bases (e.g., sodium bicarbonate), prolonged exposure to very strong bases should be avoided.
-
Strong Acids and High Temperatures: While generally stable, prolonged heating in strong acidic conditions could potentially lead to hydrolysis of the acetyl group or even ring-opening of the thiazole, though the latter is less common for aromatic thiazoles compared to thiazolines.[4]
-
Reductive Conditions: Strong reducing agents, particularly Raney Nickel, can lead to desulfurization and degradation of the thiazole ring.[3]
Q3: My purified this compound is a yellow oil, but I've seen it described as a solid. What does this mean?
A3: The physical state can be indicative of purity. While trace impurities can lower the melting point and result in an oil, it's also possible for the pure compound to exist as a low-melting solid or a supercooled liquid. It is crucial to characterize your material by NMR, LC-MS, and other analytical techniques to confirm its identity and purity regardless of its physical state.
Troubleshooting Guides
Issue 1: Difficulty Separating Isomeric Impurities
Symptom: NMR or LC-MS analysis of your "purified" product shows the presence of two isomers with the same mass, likely this compound and 1-(4-methylthiazol-5-yl)ethanone. Column chromatography provides poor separation.
Causality: Regioisomers formed during the Hantzsch synthesis often have very similar polarities, making their separation by standard silica gel chromatography challenging.
Troubleshooting Workflow:
References
managing byproduct formation in reactions with 1-(5-Methylthiazol-4-yl)ethanone
Welcome to the technical support guide for 1-(5-Methylthiazol-4-yl)ethanone. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile ketone. By understanding its inherent reactivity, you can proactively manage and troubleshoot common side reactions, ensuring the desired outcome of your synthetic routes.
Introduction to the Reactivity Profile
This compound is a heterocyclic ketone with three key reactive sites that can influence the outcome of a reaction:
-
The Ketone Carbonyl Group: Susceptible to nucleophilic attack and enolate formation.[1][2]
-
The α-Protons of the Acetyl Group: Acidic protons that can be removed by a base to form an enolate, leading to various condensation reactions.[2]
-
The Thiazole Ring: An aromatic heterocycle with specific electronic properties that can influence reactivity. The ring is generally stable but can undergo substitution reactions under certain conditions.[3][4]
-
The C5-Methyl Group: While generally less reactive, the protons on this methyl group can exhibit acidity, especially in the presence of strong bases, potentially leading to undesired reactions.[5][6]
Understanding the interplay of these functional groups is crucial for predicting and mitigating byproduct formation.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered when using this compound in organic synthesis.
Q1: My reaction is forming a significant amount of a dimeric byproduct, and my yield of the desired product is low. What is happening?
A1: You are likely observing a self-condensation reaction, specifically an Aldol condensation.[7][8] Under basic conditions, the acidic α-protons on the acetyl group are removed, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of another molecule of this compound. If the reaction is heated, this can be followed by dehydration to form a conjugated enone.[8][9]
Q2: I am attempting a reduction of the ketone, but I am seeing incomplete conversion and multiple products. Why is this happening?
A2: The reactivity of reducing agents can be influenced by the steric hindrance and electronic nature of the thiazole ring. Milder reducing agents like sodium borohydride (NaBH₄) might react slowly. More potent, less selective reducing agents like lithium aluminum hydride (LiAlH₄) could potentially interact with the thiazole ring, although this is less common.[2] Incomplete reactions can also result from poor solubility of the starting material or degradation of the reducing agent.
Q3: When running a reaction with a strong base like an organolithium reagent, I am getting a complex mixture of products. What are the potential side reactions?
A3: Strong bases can deprotonate multiple sites on the molecule. Besides the expected deprotonation at the α-carbon of the acetyl group, strong bases can also deprotonate the C2 proton of the thiazole ring.[3][4] This can lead to a mixture of reactive intermediates and subsequent undesired products.
Q4: My final product is showing impurities that are difficult to remove by standard column chromatography. What could they be?
A4: These impurities could stem from subtle side reactions. For instance, if your reaction conditions are acidic, you might be forming hemiacetals or acetals if an alcohol is present as a solvent or reagent.[10][11] Another possibility is the presence of unreacted starting materials from the synthesis of this compound itself, which often involves the Hantzsch thiazole synthesis.[12][13]
Troubleshooting Guides
This section provides in-depth strategies to overcome common challenges.
Issue 1: Managing Aldol Self-Condensation
Aldol condensation is a frequent issue, particularly in base-catalyzed reactions.[7][14]
Mechanism of Byproduct Formation:
Mitigation Strategies:
| Strategy | Description | Key Considerations |
| Temperature Control | Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) to disfavor the condensation pathway. | This may slow down the desired reaction as well. |
| Choice of Base | Use a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) to favor enolate formation without competing nucleophilic attack. | LDA requires anhydrous conditions and careful handling. |
| Slow Addition | Add the base or the substrate slowly to the reaction mixture to maintain a low concentration of the enolate at any given time. | This can significantly increase reaction time. |
| Use of a Directed Aldol Reaction | If reacting with another carbonyl compound, pre-form the enolate of this compound before adding the second electrophile. | This adds a step to the procedure but offers greater control. |
Experimental Protocol: Suppressing Aldol Condensation in a Crossed Aldol Reaction
-
Setup: Under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous THF and cool to -78 °C.
-
Enolate Formation: Slowly add a solution of LDA (1.1 equivalents) to the cooled solution and stir for 30-60 minutes to ensure complete enolate formation.
-
Electrophile Addition: Add the desired aldehyde or ketone electrophile dropwise to the enolate solution at -78 °C.
-
Quenching: After the reaction is complete (monitored by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Workup: Proceed with standard aqueous workup and extraction.
Issue 2: Optimizing Ketone Reduction
Achieving a clean and complete reduction of the ketone to the corresponding alcohol requires careful selection of reagents and conditions.
Troubleshooting Decision Tree:
Recommended Conditions for Clean Reduction:
| Reducing Agent | Solvent | Temperature | Notes |
| Sodium borohydride (NaBH₄) | Methanol or Ethanol | 0 °C to room temp. | Good for selective ketone reduction. May be slow. |
| Lithium aluminum hydride (LiAlH₄) | Anhydrous THF or Et₂O | 0 °C | Highly reactive, requires inert atmosphere and careful quenching. |
| Catalytic Hydrogenation (H₂, Pd/C) | Ethanol or Ethyl Acetate | Room temp. | Generally very clean, but may require specialized equipment. |
Issue 3: Reactions with Strong Nucleophiles/Bases
When using potent reagents like Grignard or organolithium reagents, side reactions can arise from the inherent reactivity of the thiazole ring.
Understanding Reactivity Sites:
Strategies for Selective Reactions:
-
Protecting Groups: While not always practical, consider protecting the ketone as an acetal if you need to perform a reaction elsewhere on the molecule.[11] Acetals are stable to strong bases and nucleophiles.[11]
-
Transmetalation: In some cases, converting a highly reactive organolithium reagent to a less reactive organocuprate can increase selectivity for 1,2-addition to the ketone over other side reactions.
-
Temperature Control: As with aldol reactions, running these reactions at very low temperatures (-78 °C) can help control reactivity and improve selectivity.
References
- 1. Ketone | Definition, Properties, & Facts | Britannica [britannica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 5. The Potential of Methyl Groups: Can Methyl Groups Unlock Reactivity Limitations of the Acceptorless Dehydrogenation of N‑Heterocycles? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Aldol condensation - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. 1-[2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-1-ETHANONE synthesis - chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
stability of 1-(5-Methylthiazol-4-yl)ethanone under acidic or basic conditions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1-(5-Methylthiazol-4-yl)ethanone. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this compound in their work. The stability of a chemical entity is paramount for the reproducibility of experiments and the integrity of results. This guide provides in-depth answers to common questions, troubleshooting protocols, and mechanistic insights into the stability of this compound under acidic and basic conditions.
Frequently Asked Questions (FAQs)
This section addresses common issues and observations that users may encounter during their experiments.
Q1: My analytical results for this compound are inconsistent when using an acidic mobile phase (e.g., pH < 4). I'm noticing a loss of the main peak and the appearance of new impurities over time. What could be the cause?
A: This is a classic sign of acid-catalyzed degradation. The thiazole ring, a core component of your molecule, is susceptible to acidic conditions. The nitrogen atom in the thiazole ring has a pKa of approximately 2.5 for its conjugate acid.[1] In strongly acidic environments, this nitrogen can become protonated. This protonation withdraws electron density from the ring, making it more electrophilic and vulnerable to nucleophilic attack by water or other nucleophiles present in your medium. This can lead to either hydrolysis of the acetyl group or, under more strenuous conditions, cleavage of the thiazole ring itself.
Q2: I've observed a significant decrease in the concentration of my compound, along with a new major peak in my chromatogram, after dissolving it in a basic buffer (e.g., pH > 9) for a formulation study. What is happening?
A: You are likely observing base-catalyzed degradation. There are two primary sites on this compound that are susceptible to basic conditions:
-
The Acetyl Group: The carbonyl carbon of the acetyl group is electrophilic and can be directly attacked by hydroxide ions. This can lead to hydrolysis, cleaving the acetyl group to form 5-methylthiazole-4-carboxylic acid.
-
The Thiazole Ring: While the C-H protons on a thiazole ring are generally acidic, particularly at the C2 position,[1] the primary pathway for degradation in aqueous base for this specific molecule is more likely initiated at the acetyl group. However, strong bases can promote other unforeseen reactions.
Forced degradation studies on various pharmaceutical compounds containing heterocyclic rings frequently show significant degradation under alkaline conditions.[2]
Q3: What are the most probable degradation products of this compound under hydrolytic stress?
A: While definitive identification requires structural elucidation techniques like LC-MS/MS and NMR,[3] we can hypothesize the most likely products based on fundamental chemical principles:
-
Under Acidic or Basic Hydrolysis: The most probable degradation product is 5-methylthiazole-4-carboxylic acid , resulting from the hydrolysis of the acetyl group's ketone functionality.
-
Under Harsh Acidic Conditions: More extensive degradation could lead to the opening of the thiazole ring, resulting in smaller, more polar fragments. The specific structures would depend on the exact mechanism of ring cleavage.
Q4: How can I minimize or prevent the degradation of this compound during experiments and storage?
A: Proactive measures are key to maintaining the integrity of your compound.
-
pH Control: Maintain solutions at a neutral or near-neutral pH (approx. 6.0-7.5) using appropriate buffers, unless your experimental conditions require otherwise.
-
Temperature Control: Store stock solutions and samples at low temperatures (e.g., 4°C or -20°C).[4] Degradation reactions are almost always accelerated by heat.
-
Use Fresh Solutions: Prepare solutions fresh daily, especially if they are not pH-controlled. Avoid long-term storage of the compound in acidic or basic aqueous solutions.
-
Inert Atmosphere: For long-term storage of the solid material or solutions in organic solvents, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative degradation.[4]
Q5: How should I properly design a study to confirm the stability of this compound in my specific experimental matrix?
A: The most rigorous approach is to conduct a forced degradation study , which is a standard practice in pharmaceutical development.[5] This involves intentionally subjecting the compound to harsh conditions to accelerate degradation. This not only reveals the intrinsic stability of the molecule but is also crucial for developing a stability-indicating analytical method that can separate the parent compound from all potential degradation products.[2] The following section provides a detailed protocol for such a study.
Troubleshooting Guides and Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a systematic approach to investigate the stability of your compound under acid, base, and neutral hydrolytic conditions.
Objective: To determine the degradation profile of this compound and generate potential degradation products for analytical method development.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
1.0 M Hydrochloric Acid (HCl)
-
1.0 M Sodium Hydroxide (NaOH)
-
HPLC system with UV or DAD detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Stress Sample Preparation:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a sealed vial.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a sealed vial.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of HPLC-grade water in a sealed vial.
-
Control Sample: Prepare a dilution of the stock solution in the mobile phase to the same final concentration (0.1 mg/mL) and store it at 4°C.
-
-
Incubation: Place the acid, base, and neutral samples in a water bath or oven set to 60°C.
-
Time-Point Sampling: Withdraw aliquots (e.g., 1 mL) from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quenching:
-
For acid samples, immediately neutralize with an equivalent amount of 0.1 M NaOH.
-
For base samples, immediately neutralize with an equivalent amount of 0.1 M HCl.
-
This step is critical to stop the degradation reaction before analysis.
-
-
Analysis: Analyze all samples (including the T=0 and control samples) by a suitable HPLC method. Monitor the disappearance of the parent peak and the appearance of new peaks.
Data Interpretation
Summarize the results in a table to easily track the extent of degradation under each condition.
| Condition | Time (hours) | Parent Peak Area | % Parent Remaining | % Degradation |
| Control (T=0) | 0 | 1,500,000 | 100% | 0% |
| Neutral (60°C) | 24 | 1,485,000 | 99% | 1% |
| 0.1 M HCl (60°C) | 8 | 1,275,000 | 85% | 15% |
| 0.1 M NaOH (60°C) | 4 | 900,000 | 60% | 40% |
| Note: Data presented is hypothetical and for illustrative purposes only. |
Mechanistic Insights & Visualizations
Understanding the potential chemical pathways of degradation is crucial for predicting stability and identifying byproducts.
Hypothesized Acid-Catalyzed Degradation
Under acidic conditions, protonation is the key initiating step. The most likely pathway involves protonation of the carbonyl oxygen, which activates the acetyl group for nucleophilic attack by water, leading to hydrolysis.
Caption: Hypothesized acid-catalyzed hydrolysis of the acetyl group.
Hypothesized Base-Catalyzed Degradation
In a basic medium, the degradation is initiated by the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon.
Caption: Hypothesized base-catalyzed hydrolysis via nucleophilic acyl substitution.
General Troubleshooting Workflow
If you suspect stability issues, follow this logical workflow to diagnose and solve the problem.
Caption: A workflow for diagnosing and resolving stability issues.
References
Technical Support Center: Troubleshooting Reactions with 1-(5-Methylthiazol-4-yl)ethanone
Welcome to the technical support resource for 1-(5-Methylthiazol-4-yl)ethanone (CAS No. 1368187-44-3). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile heterocyclic building block. Here, we address common experimental failures in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying chemical principles and provide robust, field-tested solutions.
Compound Profile: this compound
This compound is a key intermediate in synthetic chemistry. Its structure features a reactive acetyl group attached to a 5-methylthiazole ring, a scaffold present in numerous biologically active compounds.[1] Understanding its properties is the first step toward successful experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1368187-44-3 | [2][3] |
| Molecular Formula | C₆H₇NOS | [2] |
| Molecular Weight | 141.19 g/mol | [2][3] |
| Typical Purity | ≥95% | [2][3] |
| SMILES | CC(=O)C1=C(C)SC=N1 | [2] |
| Topological Polar Surface Area (TPSA) | 29.96 Ų | [2] |
| logP | 1.654 | [2] |
The primary site of reactivity is the acetyl group's α-carbon and carbonyl, making it an excellent substrate for reactions like aldol and Claisen-Schmidt condensations, reductions, and halogenations. The thiazole ring is generally aromatic and stable, but its electron-donating nature influences the reactivity of the adjacent acetyl group.[1]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to help you diagnose and resolve common issues encountered during synthesis.
Category 1: Low or No Product Yield
Q1: My reaction has stalled. TLC and LC-MS analysis shows a significant amount of unreacted this compound even after extended reaction time. What are the likely causes?
A1: This is a classic symptom of insufficient activation energy or reagent/catalyst failure. Let's break down the potential culprits:
-
Cause 1: Inadequate Reagent Purity or Activity. The quality of your starting materials is paramount. High-purity reagents are crucial to minimize side reactions and ensure reaction efficiency.[4] Aldehydes used in condensation reactions are prone to oxidation to carboxylic acids, which will not react. Bases (e.g., NaOH, KOH, K₂CO₃) can absorb atmospheric CO₂ to form less reactive carbonates.
-
Solution: Use a freshly opened bottle of your aldehyde or purify it via distillation or recrystallization. For bases, use freshly prepared aqueous solutions or grind pellets into a fine powder immediately before use. If using an organometallic reagent, consider titrating it to determine its active concentration.
-
-
Cause 2: Suboptimal Reaction Temperature. Many condensation reactions require heating to overcome the activation barrier.[5] Conversely, some reactions are exothermic and may require initial cooling to prevent side product formation before being allowed to warm or heated to completion.
-
Solution: If your reaction is running at room temperature, try gradually increasing the heat in 10-15°C increments, monitoring the progress by TLC. If you suspect decomposition at higher temperatures, consider running the reaction at a lower temperature for a longer period.
-
-
Cause 3: Catalyst Deactivation or Insufficient Loading. In catalyzed reactions, such as Claisen-Schmidt condensations, the catalyst (acid or base) is critical.[6] Solid-phase catalysts can lose activity over time, and homogenous catalysts can be neutralized by acidic impurities in your starting materials or solvent.
-
Solution: Ensure your catalyst is active. For acid-catalyzed reactions, consider using a stronger acid like methanesulfonic acid or polyphosphoric acid.[5] For base-catalyzed reactions, ensure your substrate is fully deprotonated by using a sufficiently strong base (e.g., potassium tert-butoxide for challenging condensations).[6] Increase the catalyst loading if necessary, but be mindful that this can also promote side reactions.
-
Q2: My reaction is very messy, with multiple spots on the TLC plate, and the final yield of my desired product is poor. How can I improve selectivity?
A2: A "messy" reaction points to a lack of control over the reaction conditions, leading to competing side pathways.
-
Cause 1: Incorrect Solvent Choice. The solvent must fully dissolve your reactants to ensure a homogenous reaction mixture but should not participate in the reaction. For polar reactants, a polar aprotic solvent like THF, acetone, or ethanol is often a good starting point.[7]
-
Solution: Screen a few different solvents. If solubility is an issue, consider a solvent mixture. Ensure the solvent is dry (anhydrous) if your reaction involves water-sensitive reagents like organometallics or strong bases.
-
-
Cause 2: Self-Condensation or Polymerization. The enolate of this compound can potentially react with another molecule of itself. Similarly, the aldehyde partner in a condensation can self-condense. This is common when the reaction is run at too high a concentration or temperature.
-
Solution: Employ a slow-addition strategy. Prepare a solution of your base and this compound, and add the aldehyde solution dropwise at a controlled temperature (often starting at 0°C). This keeps the concentration of the reactive aldehyde low at any given moment, favoring the desired cross-condensation.
-
Category 2: Impurity Formation & Purification Challenges
Q3: My final product is consistently contaminated with a persistent impurity that is difficult to separate. How can I identify and eliminate it?
A3: The first step is to characterize the impurity, ideally by LC-MS to get a molecular weight. This provides a crucial clue to its identity.
-
Potential Impurity 1: Over-reaction Product. In some cases, the initial product can react further. For example, in a condensation reaction, the resulting α,β-unsaturated ketone can sometimes undergo a Michael addition if a suitable nucleophile is present.
-
Solution: Reduce the reaction time. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed and before the side product begins to accumulate significantly.
-
-
Potential Impurity 2: Positional Isomer. Depending on the synthesis route of your starting material, it could be contaminated with an isomeric species, such as 1-(4-methylthiazol-5-yl)ethanone, which would then form an isomeric product.
-
Solution: Check the Certificate of Analysis (CoA) of your starting material.[4] If isomer contamination is suspected, you may need to purify the starting material before use or develop a chromatographic method that can separate the final product isomers.
-
-
Purification Strategy: If the impurity cannot be prevented, optimize your purification.
-
Recrystallization: If your product is a solid, screen various solvents to find one where the product is soluble when hot but sparingly soluble when cold, while the impurity remains in solution.
-
Column Chromatography: This is the most powerful method for separating closely related compounds. Experiment with different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) to achieve baseline separation on an analytical TLC plate before scaling up to a column.
-
Protocols and Visual Workflows
Troubleshooting Decision Tree
The following diagram provides a logical workflow for diagnosing a failed reaction.
Caption: A decision tree for troubleshooting common reaction failures.
Protocol: General Procedure for Claisen-Schmidt Condensation
This protocol describes a typical base-catalyzed condensation between this compound and an aromatic aldehyde, a common reaction for this substrate.[6]
Table 2: Recommended Starting Conditions for Condensation
| Parameter | Recommended Value | Notes |
| Stoichiometry | 1.0 eq. Ketone, 1.0-1.1 eq. Aldehyde | A slight excess of aldehyde can help drive the reaction to completion. |
| Base | 1.1-2.0 eq. KOH or NaOH (aq. solution) | Stronger bases like NaOEt or K-tBuO can be used for less reactive substrates.[6] |
| Solvent | Ethanol or Methanol | Ensures solubility of both reactants and the base. |
| Temperature | 0°C to Room Temperature | Start cold to control the initial exothermic reaction, then allow to warm. |
| Time | 2 - 12 hours | Monitor by TLC until ketone starting material is consumed. |
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in ethanol (approx. 5-10 mL per mmol of ketone).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5°C.
-
Base Addition: While stirring, slowly add an aqueous solution of potassium hydroxide (1.5 eq.) dropwise. Stir the mixture at 0-5°C for 15 minutes.
-
Aldehyde Addition: Add the aromatic aldehyde (1.05 eq.), either neat or as a solution in a minimal amount of ethanol, dropwise to the cooled mixture. Ensure the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress every hour using Thin Layer Chromatography (TLC).
-
Work-up: Once the ketone is consumed, pour the reaction mixture into a beaker of cold water.[5] An acidic workup may be required; slowly add dilute HCl to neutralize the mixture to pH ~7. A precipitate (the product) should form.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol or hexanes to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexanes).[5]
Reaction Mechanism: Base-Catalyzed Aldol Condensation
Understanding the mechanism helps identify where a reaction can fail. The key is the initial deprotonation of the ketone.
Caption: Simplified mechanism for the Claisen-Schmidt condensation.
A failure in Step 1 is common. If the base is too weak or if there are acidic impurities, the enolate will not form in sufficient concentration, and the reaction will not proceed.
References
Technical Support Center: Ensuring the Stability of 1-(5-Methylthiazol-4-yl)ethanone During Storage
Welcome to the technical support center for 1-(5-Methylthiazol-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound. Our goal is to provide you with the expertise and practical solutions needed to maintain its integrity throughout your experiments.
Introduction to the Stability of this compound
This compound is a valuable building block in medicinal chemistry and drug discovery. The stability of this compound is paramount for the reliability and reproducibility of experimental results. The thiazole ring, while aromatic, possesses reactive sites, particularly the sulfur and nitrogen atoms, that can be susceptible to degradation under certain conditions. The presence of both a methyl and an acetyl group on the thiazole ring influences its electronic properties and, consequently, its stability profile.
This guide will walk you through the best practices for storage, common signs of decomposition, and troubleshooting steps to ensure the long-term stability of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. Based on the stability of structurally similar compounds and general principles of organic compound storage, we recommend the following:
-
Temperature: Refrigerate at 2-8°C. A positional isomer, 1-(5-methylthiazol-2-yl)ethan-1-one, is recommended to be stored at 4°C.[1][2][3]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[1][2][3] This is critical to prevent oxidation, a likely degradation pathway for the electron-rich thiazole ring.
-
Light: Protect from light by using amber vials or storing the container in a dark place. Thiazole derivatives can be susceptible to photodegradation.
-
Moisture: Keep the container tightly sealed to prevent moisture absorption, which could potentially lead to hydrolysis or other reactions.
Q2: How can I tell if my this compound has started to decompose?
Visual inspection and analytical characterization are key to detecting decomposition. Here are some common indicators:
-
Change in Appearance: The pure compound is typically a solid. Any significant change in color (e.g., yellowing or browning) or physical state (e.g., becoming oily or clumping) can indicate degradation.
-
Odor: A change in the characteristic odor of the compound might suggest the formation of volatile degradation products.
-
Analytical Data:
-
NMR Spectroscopy: The appearance of new signals or a decrease in the integration of the characteristic peaks for this compound in the 1H or 13C NMR spectrum is a clear sign of impurity formation.
-
Chromatography (HPLC, GC): The presence of additional peaks in the chromatogram indicates the formation of degradation products. A decrease in the peak area of the main compound over time also suggests decomposition. High-performance liquid chromatography (HPLC) is a widely used technique for assessing the purity of thiazole derivatives.[4]
-
Q3: What are the likely decomposition pathways for this compound?
-
Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones. The nitrogen atom can also be oxidized to an N-oxide.
-
Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions. For some aryl-substituted thiazoles, this can involve a [4+2] cycloaddition with singlet oxygen, leading to ring cleavage.
-
Hydrolysis: Although generally stable, under certain pH and temperature conditions, the acetyl group or the thiazole ring itself could be susceptible to hydrolysis.
-
Reactions involving the Acetyl and Methyl Groups: The acetyl and methyl groups can participate in various reactions, such as aldol condensation or other side reactions, especially in the presence of acidic or basic impurities.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving stability issues with your this compound samples.
Problem 1: The compound has changed color (e.g., turned yellow or brown).
| Potential Cause | Troubleshooting/Preventative Action |
| Oxidation | 1. Verify Storage Atmosphere: Ensure the compound was stored under an inert atmosphere (nitrogen or argon). If not, purge the container with an inert gas before resealing. 2. Analytical Confirmation: Obtain an NMR or LC-MS of the discolored material to look for evidence of oxidized species (e.g., mass increase corresponding to oxygen atoms). 3. Future Prevention: Always handle the compound under an inert atmosphere. Use a glove box or glove bag for aliquoting. |
| Photodegradation | 1. Check Storage Location: Confirm the compound was stored in a dark place or in an amber vial. 2. Analytical Confirmation: Analyze the sample by LC-MS to identify potential photoproducts. 3. Future Prevention: Store all batches in light-protecting containers and minimize exposure to ambient light during handling. |
| Presence of Impurities | 1. Review Synthesis and Purification: If the compound is synthesized in-house, review the purification steps to ensure all reagents and by-products were adequately removed. 2. Repurification: If impurities are detected, consider repurifying a small sample by recrystallization or chromatography to see if the color improves. |
Problem 2: Analytical data (NMR, LC-MS) shows the presence of new, unidentified peaks.
| Potential Cause | Troubleshooting/Preventative Action |
| Decomposition during Storage | 1. Review Storage Conditions: Cross-reference the storage conditions (temperature, atmosphere, light exposure) with the recommendations in the FAQ section. 2. Characterize Impurities: If possible, use techniques like high-resolution mass spectrometry (HRMS) and 2D NMR to identify the structure of the major degradation products. This can provide clues about the degradation pathway. 3. Accelerated Stability Study: To predict long-term stability, you can perform a mini-forced degradation study on a small sample by exposing it to heat, light, and humidity and monitoring for the appearance of the same impurities. |
| Contamination | 1. Check Handling Procedures: Review laboratory procedures to rule out cross-contamination from other reagents or solvents. 2. Solvent Purity: Ensure that all solvents used to dissolve the compound for analysis are of high purity and free from reactive impurities. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of acetonitrile.
Protocol 2: Recommended Storage and Handling Procedure
-
Receiving: Upon receipt, immediately transfer the compound to a refrigerator set at 2-8°C.
-
Inert Atmosphere: Before sealing the container for the first time, and after each use, flush the headspace with a gentle stream of dry nitrogen or argon for 10-15 seconds.
-
Light Protection: Store the primary container inside a secondary, light-blocking container or in a designated dark cabinet.
-
Aliquoting: When taking a sample, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside. If possible, perform this operation in a glove box or under a blanket of inert gas.
-
Sealing: Ensure the container cap is tightly sealed after each use. For long-term storage, consider using parafilm to further secure the seal.
Visualizing Decomposition Pathways and Troubleshooting
To aid in understanding the potential degradation mechanisms and the troubleshooting workflow, the following diagrams are provided.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for suspected decomposition.
References
Technical Support Center: Scaling-Up Reactions with 1-(5-Methylthiazol-4-yl)ethanone
Welcome to the technical support center for researchers, chemists, and process development professionals working with 1-(5-Methylthiazol-4-yl)ethanone. This guide is designed to provide in-depth, practical solutions to common challenges encountered when transitioning reactions involving this key heterocyclic intermediate from the bench to pilot or production scale. As a Senior Application Scientist, my goal is to blend established chemical principles with field-proven insights to help you navigate the complexities of process scale-up.
Introduction: The Scale-Up Challenge
Transitioning a chemical synthesis from a gram-scale laboratory procedure to a multi-kilogram manufacturing process is rarely a linear increase in volume.[1][2] New challenges invariably emerge that were not apparent on the small scale.[2] The fundamental principles of chemistry remain the same, but the physical realities of heat transfer, mass transport, and reaction kinetics become governing factors.[3][4] This guide addresses specific issues related to this compound, a valuable building block in pharmaceutical synthesis, focusing on safety, efficiency, and reproducibility.[5]
Troubleshooting Guide: Common Scale-Up Issues & Solutions
This section is structured in a question-and-answer format to directly address problems you may encounter during your scale-up campaigns.
Question 1: We are experiencing a significant drop in yield and incomplete conversion when scaling our reaction. On the bench (10g scale), we achieved a 90% yield, but on the pilot scale (1kg), the yield is below 60%. What are the likely causes?
Answer: This is a classic and multifaceted scale-up problem. The root cause often lies in physical, not chemical, limitations that become pronounced at larger volumes. The primary culprits are inefficient heat and mass transfer.
-
Causality - The "Why":
-
Heat Transfer: As you increase the reactor volume, the surface-area-to-volume ratio decreases dramatically.[3] This makes it much harder to both heat the reaction mixture uniformly and, more critically, to remove heat generated during an exothermic event.[3][4] Your 1kg reaction may have "cold spots" where the temperature is too low for the reaction to proceed efficiently, or "hot spots" that could lead to thermal degradation of your starting material or product.
-
Mass Transfer (Mixing): A magnetic stir bar that effectively mixes a 250 mL flask is completely inadequate for a 20 L reactor.[3] Inadequate mixing leads to poor distribution of reactants, creating localized areas of high and low concentration.[6] This can slow the overall reaction rate and promote the formation of side products.
-
-
Troubleshooting Protocol & Solutions:
-
Characterize Reaction Energetics: Before scaling, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) on a small scale to understand the heat of reaction. Is it endothermic, mildly exothermic, or dangerously exothermic? This data is crucial for designing an appropriate thermal management strategy.
-
Optimize Agitation: Switch from magnetic stirring to mechanical overhead stirring. The choice of impeller is critical. For homogenous reactions, a pitched-blade turbine or propeller is often effective. For heterogeneous mixtures (slurries), an anchor stirrer or a combination of impellers may be necessary to ensure solids remain suspended. Baffles within the reactor are often required to increase turbulence and prevent vortexing.[3]
-
Controlled Reagent Addition: Instead of adding a reagent all at once, add it portion-wise or via a controlled-rate addition pump. This is especially critical for exothermic reactions, as it allows the reactor's cooling system to keep pace with the heat being generated.[2]
-
Re-evaluate Solvent Choice and Concentration: Laboratory-scale reactions often use excess solvent for convenience. At scale, this is costly and inefficient.[3] However, increasing the concentration can increase the reaction rate and viscosity, making mixing and heat transfer even more challenging. You may need to re-optimize the concentration to find a balance between throughput and process control.
-
Question 2: Our scaled-up reaction is producing a new, significant impurity that was only a trace component in our lab-scale runs. How do we identify and mitigate this?
Answer: The appearance of new or increased impurities is common during scale-up. Longer reaction times, localized high temperatures, or changes in concentration can open pathways to side reactions that were kinetically insignificant at the bench.[1]
-
Causality - The "Why":
-
Thiazole Ring Reactivity: The thiazole ring has distinct electronic properties. The proton at the C2 position can be abstracted by strong bases, and the ring can undergo electrophilic substitution.[7] While this compound has substituents at C4 and C5, side reactions could still occur, for instance, at the C2 position or involving the methyl or acetyl groups under certain conditions.
-
Dimerization/Polymerization: Higher concentrations and extended reaction times can favor intermolecular reactions, leading to dimers or oligomers of your starting material or product.
-
Thermal Degradation: As mentioned, localized hot spots can decompose reactants, reagents, or the desired product into various impurities.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for impurity identification and mitigation.
Question 3: Our work-up procedure involves column chromatography, which is not feasible for a 5 kg batch. What are the best alternative purification strategies for this compound derivatives?
Answer: Moving away from chromatography is a mandatory step for efficient and economical scale-up.[1] The ideal strategy depends on the physical properties of your product (solid vs. liquid, melting point, solubility).
-
Causality - The "Why": Chromatography scales poorly due to massive solvent consumption, high cost of stationary phase, and labor-intensive operation. The goal at scale is to design a process where the product isolates itself in high purity.
-
Scalable Purification Techniques:
-
Crystallization: This is the gold standard for purifying solid compounds at scale.
-
Action: Perform solubility studies with various solvents. The ideal solvent should dissolve your product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures (or vice-versa).
-
Pro-Tip: Anti-solvent crystallization is a powerful technique. Dissolve your crude product in a small amount of a "good" solvent, then slowly add a "poor" solvent (an "anti-solvent") in which your product is insoluble to induce precipitation.
-
-
Distillation: If your product is a thermally stable liquid with a boiling point sufficiently different from impurities, distillation (potentially under vacuum for high-boiling compounds) is an excellent option.
-
Liquid-Liquid Extraction: This is a work-up technique, not a final purification method, but optimizing it can drastically improve the purity of your crude product before crystallization. Use it to remove acidic or basic impurities by washing the organic layer with aqueous base or acid, respectively.[6]
-
| Technique | Best For | Key Considerations |
| Crystallization | Crystalline Solids | Solvent selection is critical; cooling rate affects crystal size and purity. |
| Distillation | Thermally Stable Liquids | Boiling point separation (>25 °C is ideal); requires vacuum for high-boiling compounds. |
| Extraction | Removing acidic/basic impurities | pH of aqueous washes is key; risk of emulsion formation. |
| Caption: Comparison of scalable purification techniques. |
Key Scale-Up Process Flow
A successful scale-up campaign requires a structured approach. The following workflow illustrates the key stages and decision points.
Caption: A structured workflow for chemical process scale-up.
Frequently Asked Questions (FAQs)
-
Q: What are the primary safety concerns when working with reactions involving thiazoles at scale?
-
A: The primary concerns are thermal hazards from exothermic reactions and the potential toxicity of reagents and intermediates. Thioamides, often used in Hantzsch thiazole synthesis, can be toxic.[8][9] Always conduct a thorough process safety review before any scale-up operation. Understanding the thermal profile of your reaction is not just for yield optimization; it's a critical safety requirement to prevent runaway reactions.[4]
-
-
Q: Can we use traditional Hantzsch synthesis for producing this compound at a large scale?
-
A: The Hantzsch synthesis, reacting an α-haloketone with a thioamide, is a robust and high-yielding method for creating thiazole rings, making it generally suitable for scale-up.[8][9] However, the specific α-haloketone required for this target might be complex to source or synthesize. Other modern methods for thiazole synthesis also exist and may offer advantages in terms of milder conditions or more readily available starting materials.[10] A thorough route-scouting and cost analysis is recommended.
-
-
Q: What documentation is critical during a scale-up campaign?
-
A: Meticulous record-keeping is essential. Create a detailed batch record for every run that documents reagent lot numbers, exact quantities, addition times and rates, temperature profiles, mixing speeds, in-process control results (e.g., TLC or HPLC), and observations. This data is invaluable for troubleshooting and ensuring reproducibility.
-
Example Protocol: Scale-Up of a Knoevenagel Condensation
This protocol provides a hypothetical example of scaling a reaction where this compound is a starting material. It highlights key scale-up considerations.
Reaction: Condensation of this compound with malononitrile.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.05 eq)
-
Piperidine (0.1 eq, catalyst)
-
Toluene (as solvent, with Dean-Stark trap)
-
Heptane (as anti-solvent for crystallization)
Procedure (Pilot Scale - 1 kg):
-
Reactor Setup: Equip a 20 L jacketed glass reactor with an overhead mechanical stirrer (pitched-blade turbine), a temperature probe, a condenser, and a Dean-Stark trap. Ensure the system is inerted with a slow nitrogen bleed.
-
Charging Reagents: Charge the reactor with this compound (1.00 kg, 7.08 mol) and toluene (5 L). Begin agitation at 150 RPM to ensure good mixing.
-
Controlled Addition: Add malononitrile (0.49 kg, 7.43 mol) to the reactor.
-
Catalyst Addition: Slowly add piperidine (70 mL, 0.71 mol) via an addition funnel over 15 minutes. A mild exotherm may be observed; use the reactor jacket cooling to maintain the internal temperature below 30°C.
-
Reaction & Monitoring: Heat the reactor jacket to 120-125°C to bring the toluene to reflux. Water will begin to collect in the Dean-Stark trap. Monitor the reaction progress every hour by taking a small aliquot and analyzing via TLC or HPLC. The reaction is complete when the starting ketone is consumed (typically 4-6 hours).
-
Cool-Down & Solvent Swap: Once complete, cool the reactor to 60°C. Reduce the pressure in the reactor to begin distilling off the toluene. Slowly feed in heptane (8 L) at a rate that maintains a constant volume in the reactor. This will swap the solvent from toluene (in which the product is soluble) to heptane (in which it is not).
-
Crystallization: Once the solvent swap is complete, cool the resulting slurry to 0-5°C over 2 hours. Hold at this temperature for at least 1 hour to maximize precipitation.
-
Isolation & Drying: Filter the solid product using a Nutsche filter or a large Büchner funnel. Wash the filter cake with cold (0°C) heptane (2 x 1 L). Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.
References
- 1. reddit.com [reddit.com]
- 2. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 3. catsci.com [catsci.com]
- 4. reddit.com [reddit.com]
- 5. 1-(4-Methylthiazol-5-yl)ethanone|CAS 38205-55-9 [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. scribd.com [scribd.com]
- 10. Thiazole synthesis [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Reactions Involving 1-(5-Methylthiazol-4-yl)ethanone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(5-Methylthiazol-4-yl)ethanone. This guide provides in-depth, experience-driven advice in a question-and-answer format to address specific challenges you may encounter during your experiments. Our focus is on rational catalyst selection and troubleshooting common synthetic transformations involving this versatile heterocyclic ketone.
Introduction: The Challenge of the Thiazole Moiety
This compound is a valuable building block in medicinal chemistry, often used in the synthesis of bioactive compounds.[1] However, the presence of the sulfur atom within the thiazole ring introduces a significant challenge: potential catalyst poisoning, particularly with transition metals like palladium.[2] The lone pair of electrons on the sulfur atom can strongly coordinate to the metal center, blocking active sites and inhibiting catalytic activity. This guide is designed to help you navigate this and other common issues to achieve successful and reproducible results.
Section 1: Catalytic Reduction of the Ketone
The reduction of the acetyl group to an ethyl or hydroxyl group is a fundamental transformation. However, catalyst selection is critical to avoid unwanted side reactions.
Frequently Asked Questions (FAQs)
Question: My standard Pd/C hydrogenation to reduce the ketone to an alcohol is failing or requires a huge amount of catalyst. What's happening?
Answer: You are likely experiencing catalyst poisoning. The sulfur atom in the thiazole ring acts as a potent poison for palladium (Pd) catalysts.[2] It coordinates strongly to the Pd surface, deactivating it. While increasing the catalyst loading can sometimes overcome this by providing a stoichiometric amount of metal, it is inefficient and costly.
Recommended Actions:
-
Switch Catalyst Systems: Consider catalysts less susceptible to sulfur poisoning for this transformation.
-
Raney Nickel (Ra-Ni): Often effective for hydrogenating sulfur-containing compounds, but be aware that aggressive conditions (high temperature/pressure) can lead to desulfurization, cleaving the C-S bonds.
-
Platinum-based catalysts (e.g., PtO₂, Pt/C): Can be more resistant to sulfur poisoning than palladium.
-
Rhodium-based catalysts (e.g., Rh/C): Also show better tolerance to sulfur compared to palladium.
-
-
Use Stoichiometric Reductants: Avoid catalytic hydrogenation altogether and use a chemical reductant.
-
Sodium borohydride (NaBH₄): A mild and effective reagent for reducing ketones to secondary alcohols. It is generally compatible with the thiazole ring.
-
Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent. While effective, it requires strictly anhydrous conditions and careful handling.
-
Question: I want to completely remove the carbonyl group (Wolff-Kishner or Clemmensen reduction). Are there any catalyst-related concerns?
Answer: While these are not strictly catalytic reactions in the same vein as hydrogenation, the harsh conditions can pose problems.
-
Wolff-Kishner Reduction (H₂NNH₂/KOH, high temp): The strong basic conditions are generally well-tolerated by the thiazole ring. This is often a reliable choice.
-
Clemmensen Reduction (Zn(Hg)/HCl): The strongly acidic conditions can potentially lead to degradation or side reactions with the thiazole ring, which contains a basic nitrogen atom. Protonation of the ring can alter its stability. The Wolff-Kishner is often the preferred method for acid-sensitive substrates.
Troubleshooting Flowchart: Failed Ketone Reduction
Caption: Troubleshooting workflow for ketone reduction failures.
Section 2: C-C Bond Formation & Condensation Reactions
Reactions at the α-carbon of the acetyl group, such as aldol condensations or alkylations, are common. While often base- or acid-mediated rather than catalyzed by metals, Lewis acid catalysts can play a role.
Frequently Asked Questions (FAQs)
Question: I am trying to perform a Lewis acid-catalyzed aldol reaction, but the reaction is sluggish. Could the thiazole be interfering?
Answer: Yes. The nitrogen atom in the thiazole ring is a Lewis base and can coordinate to the Lewis acid catalyst (e.g., TiCl₄, BF₃·OEt₂). This non-productive sequestration of the catalyst reduces its effective concentration, slowing down the desired reaction with the ketone's carbonyl oxygen.
Recommended Actions:
-
Increase Catalyst Loading: A simple first step is to increase the molar equivalents of the Lewis acid to overcome the sequestration by the thiazole nitrogen.
-
Use a Brønsted Acid Catalyst: For some condensation reactions, a strong Brønsted acid (e.g., p-toluenesulfonic acid, H₂SO₄) can be used to promote enol or enolate formation without being sequestered in the same way as a Lewis acid.
-
Use a Pre-formed Enolate: Instead of relying on a catalyst, you can generate the enolate stoichiometrically using a strong base like Lithium Diisopropylamide (LDA) at low temperature, followed by the addition of your electrophile (e.g., an aldehyde). This bypasses the need for a Lewis acid catalyst entirely.
Question: I'm attempting a Hantzsch-type synthesis to build a new ring system using my thiazole ketone, but yields are low. What catalysts are recommended?
Answer: The Hantzsch synthesis and related cyclocondensations often rely on simple acid or base catalysis. Low yields are frequently due to suboptimal reaction conditions rather than complex catalyst issues.[3][4]
Troubleshooting Steps:
-
Verify Reaction Conditions: Ensure temperature, time, and reactant concentrations are optimized. Small-scale trial reactions can help pinpoint the best parameters.[3]
-
Solvent Choice: The polarity of the solvent can dramatically affect the reaction rate. Protic solvents like ethanol or acetic acid are common and can participate in the proton transfer steps of the mechanism.
-
Catalyst Choice: While often just referred to as "acid" or "base" catalysis, the specific choice matters.
-
Base Catalysis: Piperidine or DABCO can be effective organic bases for promoting condensation reactions.[5]
-
Acid Catalysis: Acetic acid is a common choice as it serves as both a solvent and a catalyst.
-
Table 1: Catalyst/Reagent Selection for Common Transformations
| Reaction Type | Primary Challenge | Recommended Catalyst/Reagent | Key Considerations |
| Ketone → Alcohol | Sulfur Poisoning of Pd | 1. NaBH₄2. PtO₂ or Rh/C with H₂ | NaBH₄ is mild and reliable. Monitor hydrogenations for ring reduction. |
| Ketone → Alkane | Harsh Conditions | 1. H₂NNH₂, KOH (Wolff-Kishner)2. Et₃SiH, TFA (Ionic Reduction) | Wolff-Kishner is generally robust. Ionic reduction is milder than Clemmensen. |
| Aldol Condensation | Lewis Acid Sequestration | 1. Stoichiometric Base (LDA)2. Brønsted Acid (p-TsOH) | Pre-forming the enolate with LDA provides excellent control. |
| Cyclocondensation | Suboptimal Conditions | 1. Piperidine or DABCO (Base)2. Acetic Acid (Acid) | Optimize temperature and solvent. Acetic acid is a versatile choice.[5] |
Section 3: Oxidation Reactions
While the ketone itself is an oxidized functional group, you may wish to perform oxidative transformations on other parts of the molecule.
Frequently Asked Questions (FAQs)
Question: Can I perform an oxidation reaction without affecting the thiazole ring?
Answer: Yes, but with caution. The thiazole ring is relatively electron-rich and the sulfur atom can be oxidized to a sulfoxide or sulfone under harsh conditions. Selective oxidation requires carefully chosen reagents. For instance, a patent describes the oxidation of a related compound, 4-methylthiazole-5-ethanol, using catalysts like piperidine nitroxide radicals or ruthenium compounds in the presence of an oxidant like sodium hypochlorite.[6] This suggests that controlled oxidations on side chains are feasible. A metal-free oxidation using molecular oxygen has also been reported for converting thiazolines to thiazoles, indicating the ring's susceptibility to oxidation.[7]
Recommended Approach: To perform an oxidation, for example, in a Baeyer-Villiger reaction on the ketone, use a peroxy acid like m-CPBA. The thiazole nitrogen may react first, so using a buffered system or slow addition at low temperatures is advisable to favor reaction at the desired ketone site.
Experimental Protocol: NaBH₄ Reduction of this compound
This protocol describes a reliable, non-catalytic method for reducing the ketone to the corresponding secondary alcohol, avoiding the issue of catalyst poisoning.
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH) or Ethanol (EtOH) (approx. 0.2 M concentration)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Deionized Water
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in methanol at room temperature.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) portion-wise over 15-20 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent runaway temperature increases which could lead to side products.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution until gas evolution ceases. Self-Validation Note: Quenching destroys excess NaBH₄. The cessation of bubbling indicates the process is complete.
-
Workup:
-
Remove most of the methanol under reduced pressure using a rotary evaporator.
-
Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, 1-(5-Methylthiazol-4-yl)ethanol, which can be purified by column chromatography if necessary.
Workflow for Protocol Execution
Caption: Step-by-step workflow for the reduction protocol.
References
- 1. 1-(4-Methylthiazol-5-yl)ethanone|CAS 38205-55-9 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 1-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)ETHAN-1-ONE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. CN112724101A - Synthetic method of 4-methylthiazole-5-formaldehyde - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Antimicrobial Activity of 1-(5-Methylthiazol-4-yl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazole nucleus is a cornerstone in the development of novel antimicrobial agents, with its presence in numerous clinically significant drugs underscoring its therapeutic potential.[1][2] Within this chemical space, derivatives of 1-(5-Methylthiazol-4-yl)ethanone represent a promising scaffold for the design of new antibacterial and antifungal compounds. This guide provides a comparative analysis of the antimicrobial activity of various derivatives based on this core structure, supported by experimental data from peer-reviewed studies. We will delve into structure-activity relationships (SAR), examine the experimental methodologies employed, and present a clear comparison of their efficacy against a range of microbial pathogens.
The this compound Scaffold: A Platform for Antimicrobial Innovation
The this compound core, characterized by a methyl group at position 5 and an acetyl group at position 4 of the thiazole ring, offers a versatile platform for chemical modification. The reactivity of the acetyl group and the potential for substitution on the thiazole ring allow for the synthesis of a diverse library of derivatives. These modifications can significantly influence the compound's physicochemical properties and, consequently, its antimicrobial potency and spectrum of activity.
Comparative Antimicrobial Activity: A Data-Driven Analysis
The antimicrobial efficacy of this compound derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of various derivatives against selected bacterial and fungal strains, providing a direct comparison of their performance.
Antibacterial Activity
The antibacterial spectrum of these derivatives often includes both Gram-positive and Gram-negative bacteria. The data below highlights the varying levels of activity based on the structural modifications of the parent scaffold.
Table 1: Minimum Inhibitory Concentration (MIC) of 5-acetyl-4-methylthiazole Derivatives Against Bacterial Strains (µg/mL)
| Compound/Derivative | Staphylococcus aureus | Salmonella typhimurium | Reference |
| T1 : 5-acetyl-4-methyl-2-(3,4-dichloroaniline)-1,3-thiazole | > MIC value | > MIC value | [3] |
| T2 : 5-acetyl-4-methyl-2-(4-aminophenol)-1,3-thiazole | > MIC value | > MIC value | [3] |
| T3 : 5-acetyl-4-methyl-2-(methyl-4-aminobenzoate)-1,3-thiazole | > MIC value | > MIC value | [3] |
Note: The specific MIC values for T1, T2, and T3 were not explicitly provided in the source, but the study focused on their mode of action at multiples of their predetermined MICs.
Table 2: Antibacterial Activity of 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one Derivatives (MIC in µM) [2]
| Compound | E. coli | S. aureus | P. aeruginosa (Resistant) |
| Compound 7 | 43.3 - 86.7 | 43.3 - 86.7 | 86.7 - 173.4 |
| Compound 12 | 67.5 - 135.1 | 67.5 - 135.1 | 67.5 - 135.1 |
| Ampicillin | >100 | >100 | >100 |
| Streptomycin | >100 | >100 | >100 |
Note: The data for compounds 7 and 12 are presented as a range of MIC values observed against different strains. Compound 7 was noted to be 6 times more potent than ampicillin and 3 times more potent than streptomycin against all tested bacteria.[2] Compound 12 demonstrated the highest activity against resistant bacterial strains.[2]
Antifungal Activity
Several derivatives also exhibit promising activity against pathogenic fungi, including Candida albicans, a common cause of opportunistic infections.
Table 3: Minimum Inhibitory Concentration (MIC) of 5-acetyl-4-methylthiazole Derivatives Against Fungal Strains (µg/mL)
| Compound/Derivative | Candida albicans | Reference |
| T1 : 5-acetyl-4-methyl-2-(3,4-dichloroaniline)-1,3-thiazole | > MIC value | [3] |
| T2 : 5-acetyl-4-methyl-2-(4-aminophenol)-1,3-thiazole | > MIC value | [3] |
| T3 : 5-acetyl-4-methyl-2-(methyl-4-aminobenzoate)-1,3-thiazole | > MIC value | [3] |
Note: As with the antibacterial data, specific MIC values were not detailed in the source.
Table 4: Antifungal Activity of 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one Derivatives (MIC in µM) [2]
| Compound | Candida albicans | Aspergillus niger |
| Compound 10 | 59.6 - 119.2 | 59.6 - 119.2 |
| Ketoconazole | >100 | >100 |
| Bifonazole | >100 | >100 |
Note: The data for compound 10 is presented as a range of MIC values. The majority of the synthesized compounds in this study showed better activity than ketoconazole against almost all fungal strains.[2]
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of these thiazole derivatives is intrinsically linked to their chemical structure. Analysis of the available data allows for the deduction of key structure-activity relationships:
-
Substitution at the 2-position of the thiazole ring: The nature of the substituent at this position appears to be a critical determinant of antimicrobial activity. For instance, in the study of 5-acetyl-4-methylthiazole derivatives, the compound with a methyl-4-aminobenzoate group (T3) exhibited the best performance in mode of action assays compared to those with dichloroaniline (T1) and aminophenol (T2) moieties.[3]
-
Introduction of a thiazolidinone ring: The fusion of a thiazolidinone ring to the 5-methylthiazole core, as seen in the 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones, leads to potent broad-spectrum antibacterial and antifungal activity.[2]
-
The benzylidene substituent: Within the thiazolidinone series, the nature of the substituent on the benzylidene ring significantly impacts efficacy. While a detailed SAR was not the primary focus of the cited study, the high potency of compounds like 7 and 12 suggests that specific substitutions on this ring are favorable for antimicrobial action.[2]
Figure 1: Logical relationship between the core scaffold, its derivatives, and their resulting antimicrobial activities.
Experimental Protocols: Determining Antimicrobial Efficacy
The determination of MIC is a standardized and crucial step in the evaluation of new antimicrobial agents. The following is a generalized protocol for the broth microdilution method, a commonly used technique.
Broth Microdilution Method for MIC Determination
Objective: To determine the minimum concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (this compound derivatives)
-
Microbial strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Sterile pipette tips and pipettes
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the test compound stock solution in the appropriate broth medium directly in the 96-well microtiter plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain to be tested, typically adjusted to a concentration of 5 x 10^5 CFU/mL.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted test compound.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Reading Results: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
Figure 2: Experimental workflow for the broth microdilution method to determine Minimum Inhibitory Concentration (MIC).
Conclusion
Derivatives of this compound are a versatile and promising class of compounds in the search for new antimicrobial agents. The available data, particularly on 2-substituted and thiazolidinone-hybridized derivatives, demonstrates their potential to exhibit potent antibacterial and antifungal activities. Structure-activity relationship studies indicate that modifications at the 2-position of the thiazole ring and the introduction of additional heterocyclic moieties are key strategies for enhancing antimicrobial efficacy. Further research focusing on the synthesis and comprehensive antimicrobial evaluation of a broader range of derivatives based on this scaffold is warranted to fully explore their therapeutic potential and to identify lead compounds for future drug development.
References
A Comparative Guide to the Definitive Structural Validation of 1-(5-Methylthiazol-4-yl)ethanone by X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Unambiguous Structural Confirmation
In the realm of chemical synthesis and drug discovery, the precise three-dimensional arrangement of atoms within a molecule is not merely a descriptive detail; it is the fundamental determinant of its function, reactivity, and therapeutic potential. The subject of this guide, 1-(5-Methylthiazol-4-yl)ethanone (C₆H₇NOS), is a heterocyclic ketone that serves as a valuable scaffold in medicinal chemistry.[1][2] Its structural isomers, such as 1-(4-methylthiazol-5-yl)ethanone or 1-(5-methylthiazol-2-yl)ethanone, possess the same mass and elemental composition, yet their distinct atomic connectivity can lead to vastly different biological activities and physical properties.[3][4]
Consequently, the unequivocal validation of the correct isomer is a critical step in any research and development pipeline. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide essential preliminary data, they can sometimes fall short of providing absolute certainty, particularly in distinguishing between closely related isomers.
This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural elucidation of small organic molecules, centered on a case study of this compound. We will detail the experimental workflow from synthesis to final validation, demonstrating why single-crystal X-ray crystallography (SCXRD) stands as the "gold standard" for absolute and unambiguous structure determination.[5][6]
Part 1: Synthesis and Preliminary Characterization
A reliable synthesis route is the first step in obtaining a pure sample for structural analysis. The Hantzsch thiazole synthesis, a classic and robust method for constructing the thiazole ring, provides a logical pathway to the target molecule.[7][8] The reaction involves the condensation of an α-haloketone with a thioamide.
Experimental Protocol: Synthesis of this compound
-
Preparation of Thioacetamide: A solution of acetamide (1 eq.) and phosphorus pentasulfide (0.5 eq.) in anhydrous toluene is refluxed for 4-6 hours. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure to yield thioacetamide.
-
Preparation of 3-Chloro-2,4-pentanedione: To a stirred solution of acetylacetone (1 eq.) in glacial acetic acid, sulfuryl chloride (1.1 eq.) is added dropwise at 0-5 °C. The mixture is stirred at room temperature for 2 hours. The reaction mixture is then poured into ice water, and the product is extracted with dichloromethane. The organic layer is washed with saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated to give the α-haloketone intermediate.
-
Hantzsch Condensation: 3-Chloro-2,4-pentanedione (1 eq.) and thioacetamide (1.2 eq.) are dissolved in absolute ethanol. The mixture is heated to reflux for 3 hours.[9]
-
Work-up and Purification: The reaction mixture is cooled to room temperature and the solvent is evaporated. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to afford this compound as a crystalline solid.
Initial Spectroscopic Analysis
Before proceeding to the demanding process of single-crystal growth, the purified compound is characterized by MS and NMR to confirm that the desired reaction has occurred and the product has the correct mass and basic structural features.
-
Mass Spectrometry (ESI-MS): The mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 142.03, confirming the molecular formula C₆H₇NOS.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra provide crucial information about the chemical environment of the protons and carbons. The expected shifts provide strong evidence for the proposed structure, but cannot definitively distinguish it from its isomers without more complex 2D NMR experiments (like NOESY), which themselves can sometimes be ambiguous for small molecules.[10]
Table 1: Hypothetical Spectroscopic Data for this compound
| Technique | Data Type | Expected Observation | Interpretation |
| MS (ESI+) | m/z | 142.03 | Corresponds to [C₆H₇NOS + H]⁺, confirming molecular formula. |
| ¹H NMR | Chemical Shift (δ) | δ 8.75 (s, 1H), δ 2.60 (s, 3H), δ 2.55 (s, 3H) | Singlet for thiazole proton; two singlets for methyl groups. |
| ¹³C NMR | Chemical Shift (δ) | δ 192.0, 158.0, 149.0, 125.0, 25.0, 16.0 | Carbonyl C; Thiazole C2, C4, C5; Acetyl CH₃; Ring CH₃. |
Part 2: The Path to Unambiguous Proof: Single-Crystal X-ray Crystallography
While the spectroscopic data are consistent with the target molecule, they do not provide an irrefutable 3D picture of the atomic arrangement. For this, we must grow a high-quality single crystal suitable for diffraction studies.[11]
Experimental Protocol: Crystallization
Growing diffraction-quality crystals is often the most challenging step and may require screening various conditions.[12] Slow evaporation is a common and effective technique for small organic molecules.
-
Solvent Selection: The purified compound (~5-10 mg) is dissolved in a minimal amount of a suitable solvent or solvent system (e.g., acetone, ethanol, or a mixture like ethyl acetate/hexanes) in a small, clean vial. The ideal solvent is one in which the compound is moderately soluble.
-
Slow Evaporation: The vial is loosely capped to allow the solvent to evaporate slowly over several days to weeks at a constant temperature. This gradual increase in concentration allows for the ordered arrangement of molecules into a crystal lattice.
-
Crystal Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, a well-formed, defect-free crystal is carefully selected and mounted on a goniometer head for X-ray analysis.[11]
Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) in a stream of nitrogen gas to minimize thermal vibrations and radiation damage. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[13]
-
Structure Solution and Refinement: The collected diffraction pattern (a series of spots of varying intensity) is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or other algorithms to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed one as closely as possible.[14]
The Result: Definitive Structural Data
The final output of a successful SCXRD experiment is a set of atomic coordinates that describes the precise location of every atom in the molecule, along with bond lengths, bond angles, and other geometric parameters.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value | Significance |
| Formula | C₆H₇NOS | Confirms elemental composition. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | a=8.5, b=10.2, c=9.1 | Dimensions of the unit cell. |
| β (°) | 105.5° | Angle of the monoclinic unit cell. |
| Volume (ų) | 758.9 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R₁ (final) | 0.035 | A measure of the agreement between the calculated and observed structure factors. A value < 0.05 indicates a good refinement. |
| wR₂ (final) | 0.091 | A weighted R-factor, also indicating the quality of the refinement. |
This data provides an unambiguous and high-precision 3D model of the molecule, confirming the connectivity and spatial arrangement of all atoms, thereby validating the structure of this compound beyond any doubt.
Caption: Molecular structure of this compound confirmed by SCXRD.
Part 3: A Comparative Perspective
To fully appreciate the power of X-ray crystallography, it is essential to compare the certainty it provides with the information gleaned from other techniques.
Table 3: Comparison of Analytical Techniques for Structural Elucidation
| Feature | Mass Spectrometry (MS) | NMR Spectroscopy | Single-Crystal X-ray Crystallography (SCXRD) |
| Information Provided | Molecular weight, elemental formula (HRMS) | Atom connectivity, chemical environment, 2D proximity | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration |
| Sample State | Gas phase (ions) | Solution | Solid (single crystal) |
| Key Advantage | High sensitivity, confirms molecular formula | Provides detailed structural information in solution | Unambiguous, definitive 3D structure |
| Key Limitation | Cannot distinguish isomers | Can be ambiguous for isomers, provides an average structure in solution | Requires a high-quality single crystal, which can be difficult to obtain |
| Certainty Level | Low (for isomer identification) | High (for connectivity), Moderate (for 3D structure) | Absolute |
As the table illustrates, while MS and NMR are indispensable tools for routine characterization, they provide data that requires interpretation to infer a structure. SCXRD, in contrast, directly visualizes the molecular structure.
Caption: Workflow for the definitive structural validation of a novel compound.
Conclusion
The structural validation of a new chemical entity is a cornerstone of rigorous scientific research. While a suite of analytical techniques provides a composite picture of a molecule, single-crystal X-ray crystallography remains the ultimate arbiter. It transcends interpretation by providing direct, high-resolution evidence of the three-dimensional atomic arrangement. For this compound, as with any novel compound intended for high-value applications like drug development, the investment in obtaining a crystal structure is justified by the absolute certainty it confers, eliminating ambiguity and ensuring a solid foundation for all subsequent research.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. scbt.com [scbt.com]
- 5. rigaku.com [rigaku.com]
- 6. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. synarchive.com [synarchive.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. unifr.ch [unifr.ch]
- 13. excillum.com [excillum.com]
- 14. X-ray single-crystal diffraction | FZU [fzu.cz]
comparative study of 1-(5-Methylthiazol-4-yl)ethanone with other thiazole building blocks
An In-Depth Comparative Guide to Thiazole Building Blocks for Medicinal Chemistry: 1-(5-Methylthiazol-4-yl)ethanone and its Strategic Alternatives
Abstract
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] The strategic selection of a thiazole building block is a critical decision point in any drug discovery campaign, profoundly influencing synthetic tractability, diversification potential, and the ultimate pharmacological profile of the target molecules. This guide provides a comprehensive comparative analysis of this compound and three other pivotal classes of thiazole building blocks: 2-aminothiazoles, halothiazoles, and thiazole carboxylic acids. We delve into their respective physicochemical properties, synthetic reactivity, and strategic applications, supported by detailed experimental protocols and workflow visualizations to empower researchers in making informed decisions for their specific research and development objectives.
Introduction: The Enduring Importance of the Thiazole Scaffold
The thiazole moiety, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of modern drug design.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a key structural motif in drugs spanning a wide range of therapeutic areas, including oncology, infectious diseases, and inflammation.[2][3] The thiazole ring is not merely a passive scaffold; its substituents dictate its biological activity and metabolic fate. Therefore, the choice of the initial building block is paramount. This guide moves beyond a simple catalog of reagents to offer a strategic comparison of four distinct thiazole archetypes, each presenting a unique set of synthetic opportunities and challenges.
Comparative Physicochemical and Reactivity Profiles
The selection of a building block is often governed by its inherent physical properties and its reactivity profile, which dictates the available synthetic transformations. The following table provides a snapshot of key descriptors for representative compounds from each class.
| Property | This compound | 2-Aminothiazole | 2-Bromothiazole | Thiazole-5-carboxylic acid |
| Molecular Weight | 141.19 g/mol [4] | 100.14 g/mol [5] | 164.01 g/mol | 129.12 g/mol |
| Primary Synthetic Handle | Acetyl group (C=O) | Amino group (-NH2) | Halogen (C-Br) | Carboxyl group (-COOH) |
| Key Reaction Types | Condensations, α-Halogenation, Reductions | Acylation, Diazotization, Cyclizations | Cross-Coupling (Suzuki, Stille, etc.) | Amide/Ester formation, Reductions |
| pKa (Conjugate Acid) | ~2.5[6] | 5.3 | ~ -1.0 | N/A (Acidic pKa ~3-4) |
| Strategic Role | Introduction of a keto-linker for elaboration | Privileged fragment, H-bond donor/acceptor | Scaffold for C-C bond formation | Versatile connector, polarity modifier |
C-Acyl Thiazoles: The Keto-Linker Approach
Featured Compound: this compound
This compound and its isomers, such as 1-(4-methylthiazol-5-yl)ethanone, are highly valuable building blocks where the acetyl group serves as the primary reactive handle.[4][7]
Reactivity and Rationale: The true power of the acetyl group lies in its dual reactivity. The carbonyl oxygen is a hydrogen bond acceptor, while the adjacent methyl protons are weakly acidic, enabling enolate formation. This facilitates a range of classical carbon-carbon bond-forming reactions.
-
Claisen-Schmidt Condensation: This is a cornerstone reaction for this class. The enolate of the acetylthiazole reacts with aromatic aldehydes to form α,β-unsaturated ketones (chalcones).[8] These chalcone intermediates are themselves versatile, serving as Michael acceptors or precursors to further heterocyclic systems.[9] The choice of base (e.g., KOH, t-BuOK) is critical; stronger, non-nucleophilic bases like potassium tert-butoxide can improve yields and purity, particularly with sensitive aldehydes.[9]
-
α-Halogenation: The protons alpha to the carbonyl can be readily substituted with halogens (e.g., using NBS or Br₂), transforming the acetyl group into a reactive α-haloketone. This intermediate is a powerful electrophile, ideal for constructing other heterocyclic rings, such as in the Hantzsch thiazole synthesis, effectively allowing the creation of bithiazole systems.[10]
-
Reduction: The ketone can be easily reduced to a secondary alcohol (e.g., with NaBH₄), introducing a new stereocenter and a hydroxyl group that can act as a hydrogen bond donor or be used as a handle for further functionalization.[11]
Strategic Application: This building block is ideal when the synthetic strategy involves extending the molecule from the thiazole core via a two-carbon linker, often leading to conjugated systems with interesting photophysical or biological properties.
2-Aminothiazoles: The Privileged Workhorse
The 2-aminothiazole moiety is one of the most frequently encountered thiazole derivatives in drug discovery.[12] It is present in numerous approved drugs, including Famotidine and Meloxicam.[5]
Reactivity and Rationale: The exocyclic amino group dominates the reactivity profile. It behaves as a typical nucleophilic aromatic amine but its reactivity is modulated by the electron-withdrawing nature of the thiazole ring.
-
Acylation and Sulfonylation: The amino group readily reacts with acyl chlorides, sulfonyl chlorides, and isocyanates to form amides and sulfonamides. This is a primary method for attaching diverse side chains to the thiazole core.
-
Hantzsch Synthesis: 2-Aminothiazoles are themselves commonly synthesized via the Hantzsch reaction, by condensing an α-haloketone with thiourea.[5][13] This robust and versatile method allows for the facile creation of a wide variety of substituted 2-aminothiazoles.
-
Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced in Sandmeyer-type reactions to install halogens, cyano groups, or hydroxyl groups, providing a gateway to other functionalized thiazoles.[14]
Strategic Considerations: While immensely valuable, the 2-aminothiazole group is also classified as a potential "toxicophore".[12] It can be susceptible to metabolic activation, leading to reactive metabolites. Therefore, while it is a powerful tool, its inclusion warrants careful consideration of the overall metabolic profile of the final compound.[12]
Halothiazoles: The Cross-Coupling Linchpin
Halogenated thiazoles, particularly 2-bromothiazole and 5-bromothiazole, are indispensable for modern synthetic chemistry. Their primary utility lies in their role as electrophilic partners in transition-metal-catalyzed cross-coupling reactions.[14][15]
Reactivity and Rationale: The carbon-halogen bond is the key reactive site. The reactivity generally follows the order I > Br > Cl, reflecting the bond dissociation energies. Palladium-catalyzed reactions are the most common.[16]
-
Suzuki-Miyaura Coupling: This reaction, which couples the halothiazole with a boronic acid or ester, is arguably the most widely used method for forming C-C bonds to the thiazole ring.[17] It is valued for its functional group tolerance and the commercial availability of a vast array of boronic acids.
-
Stille Coupling: This involves coupling with an organostannane. A comparative study on the synthesis of bithiazoles found the Stille reaction to be superior to Suzuki and Negishi methods in certain cases, with fewer side reactions and better yields.[14]
-
Sonogashira Coupling: This reaction couples the halothiazole with a terminal alkyne, providing a linear and rigid alkynyl linker, which is often used in materials science and as a precursor for other functional groups.
Site Selectivity: In polyhalogenated thiazoles, the site of reaction can often be controlled. Oxidative addition of the palladium catalyst typically occurs preferentially at the C2 position over the C5 or C4 positions due to electronic effects.[18]
Thiazole Carboxylic Acids: The Versatile Connector
Thiazole carboxylic acids, such as thiazole-5-carboxylic acid, are versatile building blocks used extensively in pharmaceutical and agrochemical synthesis.[19]
Reactivity and Rationale: The carboxylic acid functionality is a robust handle for introducing a variety of functional groups through the formation of an activated acyl intermediate.
-
Amide Bond Formation: This is the most common transformation. The carboxylic acid is activated (e.g., with HATU, HOBt, or by conversion to an acyl chloride with SOCl₂) and then reacted with a primary or secondary amine. This is a fundamental disconnection in the synthesis of many drug candidates, including novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives designed based on Dasatinib.[20]
-
Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via an activated intermediate provides esters, which can be used as protecting groups or to modulate solubility and cell permeability.
-
Synthesis: These acids can be synthesized through various means, including the oxidation of corresponding thiazole aldehydes or hydroxymethylthiazoles, or via halogen-metal exchange on a bromothiazole followed by quenching with CO₂.[21][22]
Experimental Workflows and Protocols
To provide a practical context for the reactivity discussed, we present two detailed protocols for key transformations.
Protocol 1: Claisen-Schmidt Condensation of 1-(4-Methylthiazol-5-yl)ethanone
This protocol describes a representative condensation reaction to form a thiazole-based chalcone, a versatile intermediate.[9]
Objective: To synthesize 1-(4-methylthiazol-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one.
Methodology:
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve 1-(4-methylthiazol-5-yl)ethanone (1.41 g, 10 mmol) and 4-methoxybenzaldehyde (1.36 g, 10 mmol) in 20 mL of absolute ethanol.
-
Catalyst Addition: While stirring at room temperature, add a solution of potassium tert-butoxide (1.23 g, 11 mmol) in 10 mL of ethanol dropwise over 15 minutes. The use of t-BuOK is chosen here to ensure strong basicity for enolate formation while minimizing side reactions.[9]
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate as the eluent.
-
Workup: Once the starting material is consumed, pour the reaction mixture into 100 mL of ice-cold water.
-
Isolation: Collect the resulting yellow precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Purification: Dry the solid in a vacuum oven. If necessary, recrystallize from ethanol to obtain the pure chalcone product.
References
- 1. benchchem.com [benchchem.com]
- 2. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 6. Thiazole - Wikipedia [en.wikipedia.org]
- 7. 1-(4-Methylthiazol-5-yl)ethanone|CAS 38205-55-9 [benchchem.com]
- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1-[2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-1-ETHANONE synthesis - chemicalbook [chemicalbook.com]
- 11. 5-(1-hydroxyethyl)-4-methyl thiazole, 45657-12-3 [thegoodscentscompany.com]
- 12. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemimpex.com [chemimpex.com]
- 20. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
Mastering the Kinome: A Comparative Guide to Assessing 1-(5-Methylthiazol-4-yl)ethanone Derivatives as Kinase Inhibitors
For drug discovery researchers and scientists, the journey from a novel chemical scaffold to a viable clinical candidate is paved with rigorous, multifaceted assessment. The thiazole nucleus is a privileged structure in medicinal chemistry, and derivatives of 1-(5-Methylthiazol-4-yl)ethanone represent a promising class of compounds for targeting the human kinome. Deregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer, making kinases a major class of therapeutic targets.[1][2] This guide provides an in-depth, technically-grounded framework for assessing the kinase inhibition profile of novel this compound derivatives, comparing them against established alternatives and providing the supporting experimental rationale and detailed protocols.
Our approach is built on a foundation of scientific integrity, ensuring that each stage of the assessment pipeline is self-validating. We will move from broad, high-throughput biochemical screening to more physiologically relevant cell-based assays, culminating in a comprehensive understanding of a compound's potency, selectivity, and mechanism of action within a cellular context.
Section 1: The Foundation - Biochemical Kinase Inhibition Profiling
The initial step in characterizing any potential kinase inhibitor is to determine its direct inhibitory activity against purified enzymes. This biochemical approach provides a clean, unambiguous measure of potency (typically as an IC50 value) and is the cornerstone for all subsequent investigations. The choice of assay format is critical and should be sensitive, robust, and amenable to high-throughput screening.
The Rationale for Luminescence-Based ADP Detection
Among the various in vitro assay formats, such as radiometric assays or fluorescence-based methods, luminescence-based assays that quantify ATP consumption have become a gold standard.[3] Specifically, assays that measure the production of Adenosine Diphosphate (ADP), a universal product of all kinase reactions, are highly favored.[4][5] The ADP-Glo™ Kinase Assay is an exemplary system. It operates in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted; second, the ADP generated is converted back to ATP, which then fuels a luciferase/luciferin reaction to produce a light signal directly proportional to kinase activity.[5]
This method offers several advantages:
-
Universality: It can be used for virtually any kinase, regardless of the substrate (peptide, protein, or lipid).
-
High Sensitivity: It can detect low levels of enzymatic activity, making it suitable for kinases that are difficult to express or have low turnover rates.
-
Robustness: The signal is stable and less prone to interference from colored or fluorescent compounds, a common issue in chemical libraries.
Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines the determination of IC50 values for a lead this compound derivative, which we will refer to as MTE-Lead , against a target kinase (e.g., BRAF V600E).
Materials:
-
Recombinant human kinase (e.g., BRAF V600E)
-
Kinase-specific substrate peptide
-
Adenosine Triphosphate (ATP)
-
MTE-Lead and reference inhibitor (e.g., Vemurafenib)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of MTE-Lead and Vemurafenib in 100% DMSO.
-
Perform a serial 1:3 dilution in DMSO to create a 10-point concentration curve.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and substrate in kinase assay buffer. The ATP concentration should be set at the apparent Km for the specific kinase to ensure accurate and comparable IC50 determination.[6]
-
In a 384-well plate, add 1 µL of the serially diluted compounds or DMSO (vehicle control) to appropriate wells.
-
Add 2 µL of the kinase to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme pre-incubation.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[1]
-
Comparative Data & Selectivity Profiling
A potent inhibitor is not necessarily a useful one; it must also be selective. Off-target inhibition can lead to toxicity and undesirable side effects. Therefore, MTE-Lead must be profiled against a broad panel of kinases representing the human kinome. This selectivity profiling is vital to understanding its therapeutic window.[3]
Below is an illustrative comparison of MTE-Lead against the well-established BRAF inhibitor, Vemurafenib.
| Kinase Target | MTE-Lead IC50 (nM) | Vemurafenib IC50 (nM) |
| BRAF V600E | 35 | 31 |
| BRAF (Wild Type) | 850 | 100 |
| EGFR | >10,000 | >10,000 |
| VEGFR-2 | 2,500 | 160 |
| p38α | 4,800 | >10,000 |
| SRC | >10,000 | 5,300 |
This data is illustrative for comparative purposes.
This profile suggests MTE-Lead is a potent inhibitor of the target kinase BRAF V600E, with some activity against wild-type BRAF and VEGFR-2, but is otherwise relatively selective against the other kinases tested. This initial dataset provides the rationale for advancing to cell-based models.
Section 2: Cellular Context - Target Engagement and Pathway Modulation
While biochemical assays are essential, they do not reflect the complex environment inside a living cell.[7] A compound must be able to cross the cell membrane, engage its target in the presence of endogenous ATP concentrations (often much higher than in biochemical assays), and ultimately modulate the downstream signaling pathway to exert a biological effect.
The Imperative of Cell-Based Assays
We employ two key types of cell-based assays to bridge the gap from biochemical activity to cellular function:
-
Target Engagement Assays: These assays confirm that the compound binds to its intended kinase target within intact cells.[8] Technologies like NanoBRET™ (Bioluminescence Resonance Energy Transfer) are ideal for this, measuring the displacement of a fluorescent tracer from a luciferase-tagged kinase by the test compound.[9]
-
Cellular Phosphorylation Assays: These functional assays quantify the inhibition of the kinase's activity in a cell by measuring the phosphorylation of its direct downstream substrate.[9] This provides direct evidence of on-target pathway modulation.
Experimental Protocol: Cellular Phosphorylation Assay (ELISA-Based)
This protocol describes a method to measure the inhibition of MEK phosphorylation (a direct downstream target of BRAF) in a human melanoma cell line harboring the BRAF V600E mutation (e.g., A375).
Materials:
-
A375 human melanoma cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTE-Lead and Vemurafenib
-
Lysis Buffer (containing protease and phosphatase inhibitors)
-
Phospho-MEK (Ser217/221) and Total MEK ELISA kits
Procedure:
-
Cell Plating and Treatment:
-
Seed A375 cells in 96-well cell culture plates and allow them to adhere overnight.
-
Prepare serial dilutions of MTE-Lead and Vemurafenib in cell culture medium.
-
Treat the cells with the compounds or DMSO (vehicle control) for 2 hours at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add 100 µL of ice-cold Lysis Buffer to each well and incubate on ice for 20 minutes with gentle agitation.
-
-
ELISA for Phospho-MEK:
-
Perform the sandwich ELISA according to the manufacturer's protocol. Briefly, cell lysates are added to wells coated with a capture antibody for total MEK.
-
A detection antibody specific for phosphorylated MEK (p-MEK) is then added, followed by a conjugated secondary antibody that generates a colorimetric or chemiluminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the signal using a plate reader.
-
Normalize the phospho-MEK signal to the total MEK signal for each well to account for any differences in cell number.
-
Plot the normalized p-MEK signal against the logarithm of the inhibitor concentration and fit the curve to determine the cellular IC50 value.
-
Comparative Cellular Activity
A successful kinase inhibitor should demonstrate a potent effect in cellular assays, confirming its ability to engage the target and inhibit the signaling pathway in a physiological setting.
| Assay Type | MTE-Lead IC50 (nM) | Vemurafenib IC50 (nM) |
| Biochemical BRAF V600E | 35 | 31 |
| Cellular p-MEK Inhibition (A375 cells) | 150 | 120 |
| Cell Proliferation (A375 cells) | 180 | 145 |
This data is illustrative for comparative purposes.
The shift in IC50 from the biochemical to the cellular assay is expected due to factors like cell permeability and competition with high intracellular ATP levels. The key is that MTE-Lead retains potent activity, comparable to the reference compound, and that its target inhibition translates to a functional anti-proliferative effect.
Visualizing the Strategy
To better conceptualize the assessment workflow and the targeted biological pathway, the following diagrams are provided.
Caption: Workflow for Kinase Inhibitor Profiling.
Caption: Simplified RAS/RAF/MEK/ERK Signaling Pathway.
Conclusion and Future Directions
This guide outlines a robust, logical, and technically detailed workflow for assessing the kinase inhibition profile of novel this compound derivatives. By systematically progressing from purified enzyme biochemistry to intact cell pathway analysis, researchers can build a comprehensive data package that validates a compound's mechanism of action and provides a strong foundation for further preclinical development.
The illustrative data for MTE-Lead demonstrates its potential as a potent and selective inhibitor, comparable to an established drug. The next steps in its development would involve evaluating its effects on drug-resistant kinase mutants, determining its mode of inhibition (e.g., ATP-competitive vs. allosteric), and assessing its pharmacokinetic properties in in vivo models. This structured, data-driven approach is paramount to successfully navigating the complex but rewarding field of kinase inhibitor drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inits.at [inits.at]
- 8. Cell Based Kinase Assays - Luceome Biotechnologies [luceome.com]
- 9. reactionbiology.com [reactionbiology.com]
A Researcher's Guide to Bioactivity Screening: Thiazole-Based Chalcones Synthesized from 1-(5-Methylthiazol-4-yl)ethanone
In the landscape of modern drug discovery, the thiazole nucleus stands as a cornerstone scaffold, lending its versatile chemistry to a multitude of therapeutic agents. This guide provides an in-depth comparison of the bioactivity of a series of novel chalcone derivatives synthesized from the readily accessible starting material, 1-(5-Methylthiazol-4-yl)ethanone. We will delve into the synthetic methodology, present a detailed protocol for assessing their anticancer activity, and contextualize their performance against established chemotherapeutic agents. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to explore the therapeutic potential of this promising class of compounds.
The Rationale: Why Thiazole-Based Chalcones?
The thiazole ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3] Chalcones, characterized by an α,β-unsaturated ketone system, also represent a class of compounds with significant therapeutic potential, particularly in oncology.[4][5] The hybridization of these two pharmacophores in the form of thiazole-based chalcones presents a compelling strategy for the development of novel anticancer agents.[3] The synthesis of these hybrids is often achieved through the Claisen-Schmidt condensation, a robust and versatile reaction.[6][7]
This guide focuses on derivatives of this compound, a key building block that allows for the introduction of diverse aromatic substituents, enabling a systematic exploration of structure-activity relationships (SAR). By comparing the cytotoxic effects of these synthesized compounds against various cancer cell lines with standard chemotherapeutic drugs, we can identify promising lead candidates for further development.
Synthetic Pathway: Claisen-Schmidt Condensation
The synthesis of the target thiazole-based chalcones is achieved via a base-catalyzed Claisen-Schmidt condensation. This reaction involves the condensation of this compound with various substituted aromatic aldehydes.
Experimental Protocol: General Procedure for the Synthesis of (E)-1-(5-methylthiazol-4-yl)-3-(aryl)prop-2-en-1-ones
This protocol outlines the synthesis of a series of thiazole-chalcone derivatives.
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., 4-methoxybenzaldehyde, 4-chlorobenzaldehyde, 3-nitrobenzaldehyde)
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution (10%)
-
Glacial Acetic Acid
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted aromatic aldehyde (1 equivalent) in ethanol.
-
Reaction Initiation: Cool the mixture in an ice bath and slowly add the 10% aqueous NaOH solution dropwise with continuous stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction using TLC. The reaction is typically complete within 2-4 hours.
-
Product Isolation: Once the reaction is complete, pour the reaction mixture into ice-cold water.
-
Neutralization: Acidify the mixture with a few drops of glacial acetic acid to precipitate the crude product.
-
Filtration: Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to obtain the pure (E)-1-(5-methylthiazol-4-yl)-3-(aryl)prop-2-en-1-one derivative.
-
Characterization: Characterize the synthesized compounds using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.
Bioactivity Screening: In Vitro Anticancer Activity
The anticancer potential of the synthesized thiazole-chalcone derivatives is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.[8][9][10]
dot
Caption: Experimental workflow for synthesis and bioactivity screening.
Experimental Protocol: MTT Assay for Anticancer Activity
This protocol details the steps for evaluating the cytotoxicity of the synthesized compounds against various cancer cell lines.
Materials:
-
Synthesized thiazole-chalcone derivatives
-
Standard anticancer drugs (e.g., Doxorubicin, Methotrexate)
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer, DU-145 for prostate cancer)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized chalcones and standard drugs in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (standard drug).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds compared to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Comparative Bioactivity Data
The following table summarizes the in vitro anticancer activity (IC₅₀ values in µM) of representative synthesized thiazole-chalcone derivatives compared to the standard chemotherapeutic agents, Doxorubicin and Methotrexate.
| Compound ID | R-group on Phenyl Ring | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | DU-145 (Prostate) |
| Chalcone 1 | 4-OCH₃ | 1.97 | 1.39 | 1.56 | - |
| Chalcone 2 | 4-Cl | 2.50 | 2.10 | 2.80 | - |
| Chalcone 3 | 3-NO₂ | 1.80 | 1.65 | 2.10 | - |
| Chalcone 4 | 2-Thiazolyl | - | - | - | 6.86 |
| Doxorubicin | - | 2.50[2][4] | >20[2][4] | 12.2[2][4] | 38.91 (PC3)[11] |
| Methotrexate | - | - | 0.15 (48h)[12] | - | 8.03[1] |
Note: IC₅₀ values for synthesized chalcones are representative values from literature.[3][13] The IC₅₀ values for standard drugs can vary between studies and experimental conditions.[2][4][13][14]
Structure-Activity Relationship (SAR) Insights
The analysis of the bioactivity data reveals key structure-activity relationships that can guide future drug design efforts.
dot
Caption: Key structure-activity relationship trends.
-
Influence of Electronic Effects: The presence of electron-withdrawing groups (EWGs) such as chloro (-Cl) and nitro (-NO₂) on the aromatic ring of the chalcone moiety generally leads to enhanced anticancer activity.[1] Conversely, electron-donating groups (EDGs) like methoxy (-OCH₃) tend to result in slightly lower, yet still significant, potency.
-
Positional Isomerism: The position of the substituent on the aromatic ring can also impact bioactivity. For instance, meta-substituted compounds have shown promising results.
-
Heterocyclic Substituents: The introduction of another heterocyclic ring, such as a second thiazole moiety, can lead to highly potent compounds, as seen with Chalcone 4.[3]
These observations suggest that modulating the electronic properties and steric bulk of the aromatic substituent is a critical factor in optimizing the anticancer efficacy of this class of compounds.
Best Practices and Troubleshooting
-
Synthesis: The Claisen-Schmidt condensation is generally a high-yielding reaction. However, side reactions can occur. Ensure the dropwise addition of the base at a low temperature to control the reaction rate and minimize byproducts. Thorough purification by recrystallization is crucial to obtain compounds of high purity for biological testing.
-
MTT Assay: The MTT assay is sensitive to experimental conditions. Ensure consistent cell seeding densities and incubation times. The formazan crystals are insoluble in aqueous solutions, so complete solubilization in DMSO is essential for accurate absorbance readings. Always include appropriate controls (vehicle, positive) to validate the assay results.
-
Data Interpretation: IC₅₀ values can vary depending on the cell line, assay duration, and other experimental parameters. It is important to compare the IC₅₀ values of the synthesized compounds with those of a standard drug under the same experimental conditions for a meaningful comparison.
Conclusion and Future Directions
The thiazole-based chalcones derived from this compound represent a promising class of compounds with potent in vitro anticancer activity. Several of the synthesized derivatives exhibit cytotoxicity comparable to or greater than the standard chemotherapeutic agent Doxorubicin against specific cancer cell lines. The straightforward synthesis and the clear structure-activity relationships provide a solid foundation for further optimization.
Future research should focus on expanding the library of these compounds with a wider variety of aromatic and heterocyclic substituents to further refine the SAR. In vivo studies of the most potent compounds are warranted to evaluate their efficacy and safety in animal models. Additionally, mechanistic studies to elucidate the specific cellular targets and signaling pathways affected by these compounds will provide valuable insights into their mode of action and potential for clinical development.
References
- 1. A conjugate of methotrexate and an analog of luteinizing hormone releasing hormone shows increased efficacy against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 5. benchchem.com [benchchem.com]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. praxilabs.com [praxilabs.com]
- 8. Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Reduced pim-1 expression increases chemotherapeutic drug sensitivity in human androgen-independent prostate cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia: Cell Viability and Oncologic Protein Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potentiation of Low-Dose Doxorubicin Cytotoxicity by Affecting P-Glycoprotein through Caryophyllane Sesquiterpenes in HepG2 Cells: An In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 1-(5-Methylthiazol-4-yl)ethanone: A Keystone for Drug Discovery
In the landscape of modern medicinal chemistry, the thiazole moiety stands as a privileged scaffold, integral to the architecture of numerous therapeutic agents. Among the myriad of thiazole-based intermediates, 1-(5-Methylthiazol-4-yl)ethanone (C6H7NOS, CAS No. 1368187-44-3) has emerged as a critical building block.[1] Its unique structural features, particularly the reactive acetyl group, provide a versatile handle for the elaboration into more complex molecular entities with significant biological activities, including potent enzyme inhibitors and novel antimicrobial agents.[1] This guide offers an in-depth comparison of the primary synthetic strategies for obtaining this valuable compound, providing researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in their synthetic endeavors.
The Predominance of the Hantzsch Thiazole Synthesis
The cornerstone of thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains the most fundamental and widely employed method for constructing this heterocyclic core.[1][2] The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[2] For the specific synthesis of this compound, this translates to the reaction between an appropriately substituted α-haloketone and a simple thioamide.
Route 1: The Classic Hantzsch Approach
This route is predicated on the reaction of 3-chloro-2,4-pentanedione with thioformamide. The mechanism, a cornerstone of heterocyclic chemistry, proceeds through a sequence of nucleophilic attack, cyclization, and dehydration to yield the desired thiazole ring.
Reaction Scheme:
Caption: The Hantzsch synthesis of this compound.
Causality Behind Experimental Choices:
The choice of 3-chloro-2,4-pentanedione as the α-haloketone is pivotal. The chlorine atom at the 3-position provides the necessary electrophilic site for the initial nucleophilic attack by the sulfur of the thioamide. The two adjacent carbonyl groups activate this position, facilitating the reaction. Thioformamide is the simplest thioamide, providing the requisite nitrogen and sulfur atoms to complete the thiazole ring without introducing additional substituents at the 2-position.
Experimental Protocol: Inferred from Analogous Syntheses
Materials and Equipment:
-
Thioformamide
-
Absolute Ethanol
-
Sodium bicarbonate solution (5% w/v)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for filtration and extraction
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-chloro-2,4-pentanedione (1.0 eq.) in absolute ethanol.
-
Addition of Thioamide: To this solution, add thioformamide (1.1-1.5 eq.).
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is anticipated to be complete within 1-3 hours.[3]
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into cold deionized water, which should induce the precipitation of the product.
-
Neutralization: Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water to remove inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Expected Efficacy and Comparison:
The Hantzsch synthesis is known for its reliability and generally provides good to excellent yields. For structurally related thiazoles, yields are often in the range of 70-90%.[6]
| Parameter | Hantzsch Synthesis (Route 1) |
| Starting Materials | 3-Chloro-2,4-pentanedione, Thioformamide |
| Key Advantages | Well-established, reliable, high-yielding, straightforward work-up. |
| Potential Disadvantages | Use of α-haloketones which can be lachrymatory and require careful handling.[4] |
| Scalability | Generally good, suitable for laboratory and pilot scales. |
| Estimated Yield | 70-90% (based on analogous reactions) |
Alternative Synthetic Strategies
While the Hantzsch synthesis is the most direct and common approach, other methods for the construction of the thiazole ring or for the introduction of the acetyl group can be considered.
Route 2: Multi-component, Environmentally Benign Approaches
Recent advancements in organic synthesis have focused on developing more environmentally friendly protocols. One-pot, multi-component reactions catalyzed by reusable catalysts represent a significant step in this direction. For instance, the synthesis of Hantzsch thiazole derivatives has been achieved using silica-supported tungstosilisic acid as a reusable catalyst in an ethanol/water mixture.[6] While not directly applied to the target molecule, this methodology offers a greener alternative to traditional methods.
Conceptual Reaction Scheme:
Caption: A conceptual green synthesis of this compound.
Advantages and Challenges:
The primary advantage of such a route is the reduction of hazardous waste and the potential for catalyst recycling. However, the development and optimization of such a method for the specific synthesis of this compound would require significant experimental investigation to determine the optimal catalyst, solvent system, and reaction conditions. The yield and purity would need to be comparable to or better than the classical Hantzsch method to be a viable alternative.
Data Summary
| Synthetic Route | Key Reagents | Catalyst | Solvent | Typical Yield | Key Features |
| Route 1: Classic Hantzsch | 3-Chloro-2,4-pentanedione, Thioformamide | None (or acid/base) | Ethanol | 70-90% (Est.) | Robust, well-understood, high efficiency. |
| Route 2: Green Hantzsch | α-Haloketone, Thioamide | Reusable solid acid | Ethanol/Water | Variable | Environmentally friendly, catalyst recyclability. |
Conclusion
For the synthesis of this compound, the classic Hantzsch synthesis remains the most practical and efficient method for laboratory-scale production. Its reliability, high yields, and the commercial availability of the starting materials make it the preferred choice for most applications. While emerging green synthetic methodologies offer promise for more sustainable chemical production, their application to this specific target requires further research and development to match the efficacy of the traditional Hantzsch approach. Researchers embarking on the synthesis of this important building block should consider the balance between established reliability and the potential benefits of greener, more modern synthetic strategies.
References
A Comparative Guide to the In Vitro and In Vivo Activity of 1-(5-Methylthiazol-4-yl)ethanone-Derived Compounds
Introduction: The Versatile 1-(5-Methylthiazol-4-yl)ethanone Scaffold
In the landscape of medicinal chemistry, the thiazole ring stands out as a "privileged structure," a molecular framework that is a recurring motif in a multitude of biologically active compounds. The compound this compound, in particular, serves as a pivotal starting material for the synthesis of a diverse array of derivatives with significant therapeutic potential.[1][2] Its structural features, including the reactive ethanone group, offer a versatile platform for chemical modifications, leading to the development of novel agents targeting a wide spectrum of diseases.[1] Research has shown that derivatives stemming from this and similar thiazole-ethanone cores exhibit a range of biological activities, including antimicrobial, antifungal, anticancer, and enzyme inhibitory effects.[3][4][5][6][7]
This guide provides a comprehensive comparison of the in vitro and in vivo activities of compounds derived from this compound, offering insights into their therapeutic promise and the critical steps needed to translate laboratory findings into clinical applications.
In Vitro Activity: A Spectrum of Biological Actions
The in vitro evaluation of this compound derivatives has revealed a broad range of biological activities, primarily centered on antimicrobial, antifungal, and anticancer properties. These studies are crucial first steps in drug discovery, providing essential information on the potency and selectivity of newly synthesized compounds.
Antimicrobial and Antifungal Activity
A significant body of research has focused on the development of thiazole derivatives as novel antimicrobial and antifungal agents, driven by the urgent need for new drugs to combat resistant pathogens.
One study detailed the synthesis of a series of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones, which were evaluated for their antibacterial activity against resistant strains of Staphylococcus aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa.[4] Notably, several of these compounds exhibited potent activity, with Minimum Inhibitory Concentrations (MICs) in the micromolar range, in some cases surpassing the efficacy of standard antibiotics like ampicillin and streptomycin.[4] The same study also highlighted the antifungal potential of these derivatives against various Candida and Aspergillus species, with some compounds showing superior activity to the commercial antifungal agent ketoconazole.[4]
Another investigation into 5-acetyl-4-methylthiazole derivatives explored their mode of action as antimicrobial agents against Staphylococcus aureus, Salmonella typhimurium, and Candida albicans.[8] Time-kill assays demonstrated a bactericidal and fungicidal effect, indicating that these compounds actively kill the microbes rather than just inhibiting their growth.[8]
The following table summarizes the antimicrobial and antifungal activities of selected this compound derivatives.
| Compound Class | Target Organism | Activity (MIC/MBC/MFC in µM) | Reference |
| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | MRSA, E. coli, P. aeruginosa | MIC: 29.8–433.5 µM; MBC: 59.6–867.0 µM | [4] |
| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | Candida & Aspergillus spp. | MIC: 27.7–578 µM; MFC: 55.4–1156.0 µM | [4] |
| 5-Acetyl-4-methyl-2-(3,4-dichloroaniline)-1,3-thiazole | S. aureus, S. typhi, C. albicans | Demonstrated bactericidal/fungicidal effect in time-kill assays | [8] |
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial drug discovery. The broth microdilution method is a widely accepted technique for this purpose.
-
Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity
Derivatives of this compound have also been investigated for their potential as anticancer agents. A study on 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones, synthesized from 1-(2-amino-4-methylthiazol-5-yl)ethanone, revealed moderate cytotoxic activity against several human cancer cell lines.[5][9] Specifically, one of the synthesized compounds showed activity against leukemia, renal cancer, and breast cancer cell lines.[5]
The following table summarizes the anticancer activity of a representative compound from this class.
| Compound | Cancer Cell Line | Activity (GI50) | Reference |
| 1-[2-amino-4-methylthiazol-5-yl]-3-(aryl)propenone derivative | Leukemia (CCRF-CEM, HL-60(TB)), Renal (UO-31), Breast (MCF7) | Moderately active | [5] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
In Vivo Activity: The Current Gap in Knowledge
A thorough review of the available literature reveals a significant disparity between the wealth of in vitro data and the scarcity of in vivo studies for compounds derived from this compound. While one study on related oxadiazole derivatives mentions in vivo fungicidal activity against plant pathogens, detailed preclinical evaluations in animal models for antimicrobial, anticancer, or other therapeutic applications are largely absent.[3]
This lack of in vivo data represents a critical bottleneck in the development of these promising compounds. In vitro activity, while essential for initial screening, does not always translate to in vivo efficacy. Factors such as absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity, can only be assessed in a whole-organism setting.
The Imperative for In Vivo Studies
To bridge this gap and advance the therapeutic potential of this compound derivatives, the following in vivo studies are paramount:
-
Pharmacokinetic (PK) Studies: These studies are essential to understand how the body processes a compound. Key parameters to be determined include bioavailability, plasma half-life, volume of distribution, and clearance.
-
Efficacy Studies in Animal Models: For compounds with promising in vitro antimicrobial or anticancer activity, efficacy must be demonstrated in relevant animal models of infection or cancer.
-
Toxicology Studies: Acute and chronic toxicity studies are necessary to determine the safety profile of the compounds and to identify any potential adverse effects.
Structure-Activity Relationship (SAR) and Future Directions
The available in vitro data allows for some preliminary structure-activity relationship (SAR) insights. For instance, in the series of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones, the nature and position of substituents on the benzylidene ring significantly influenced their antimicrobial potency.[4] Similarly, for the anticancer 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones, the substitution pattern on the aryl ring was a key determinant of their cytotoxic activity.[5]
Future research should focus on a multipronged approach:
-
Lead Optimization: Systematically modifying the most potent compounds from in vitro studies to improve their activity and drug-like properties.
-
In Silico Modeling: Employing computational tools for molecular docking and ADME prediction to guide the design of new derivatives with a higher probability of in vivo success.[10]
-
Initiation of In Vivo Studies: Prioritizing the most promising candidates for pharmacokinetic and efficacy testing in animal models.
Visualizing the Synthetic Pathway
The synthesis of these diverse derivatives often follows a common pathway, starting from the this compound core. The following diagram illustrates a generalized synthetic scheme for the creation of propenone derivatives, a class that has shown both antimicrobial and anticancer potential.
Caption: Generalized synthetic pathway for 1-(5-Methylthiazol-4-yl)-3-arylpropenone derivatives.
Conclusion
The this compound scaffold has proven to be a fertile ground for the discovery of novel compounds with a wide range of in vitro biological activities. The existing research provides a strong foundation and compelling rationale for the continued exploration of this chemical space. However, the critical next step is to bridge the gap between the benchtop and preclinical studies. A concerted effort to evaluate the in vivo efficacy, pharmacokinetics, and safety of the most promising derivatives is essential to unlock their full therapeutic potential and translate these scientific findings into tangible benefits for human health.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-(4-Methylthiazol-5-yl)ethanone|CAS 38205-55-9 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. library.dmed.org.ua [library.dmed.org.ua]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Synthesis of the N-methyl Derivatives of 2-Aminothiazol-4(5H)-one and Their Interactions with 11βHSD1-Molecular Modeling and in Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. researchgate.net [researchgate.net]
- 10. Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) studies of 1-(5-Methylthiazol-4-yl)ethanone analogs
An In-Depth Guide to the Structure-Activity Relationship (SAR) of 1-(5-Methylthiazol-4-yl)ethanone Analogs for Drug Discovery Professionals
Introduction: The Thiazole Scaffold as a Cornerstone in Medicinal Chemistry
The thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous natural and synthetic molecules with a vast spectrum of biological activities.[1][2] Its presence in clinically vital drugs, such as the penicillin antibiotic backbone, highlights its importance in medicinal chemistry. The this compound core, in particular, serves as a versatile and reactive starting point for the synthesis of novel therapeutic candidates.[2][3] Modifications to this scaffold have yielded potent antimicrobial, anticancer, and anti-inflammatory agents.[3][4]
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs derived from this compound. We will delve into the causality behind experimental design, present detailed methodologies for synthesis and biological evaluation, and offer expert insights into interpreting SAR data to guide future drug development efforts.
The Core Scaffold: Strategic Points for Chemical Modification
The therapeutic potential of the this compound scaffold is unlocked through targeted chemical modifications. The core structure presents several key positions where substitutions can dramatically influence biological activity by altering the molecule's steric, electronic, and pharmacokinetic properties.
-
Position 1 (Acetyl Group): The ethanone moiety is a primary site for modification. It can be condensed with various aldehydes to form α,β-unsaturated ketones (propenones), a reaction that significantly expands the molecular diversity and introduces new points of interaction with biological targets.[5]
-
Position 2 (Amino Group): When an amino group is present at C2 (i.e., in 1-(2-amino-4-methylthiazol-5-yl)ethanone), it offers a rich site for derivatization, such as forming imines or amides, to explore new binding interactions.[3]
-
Position 5 (Methyl Group): While less commonly modified, alterations to the methyl group at C5 could influence the molecule's lipophilicity and steric profile.
Below is a diagram illustrating these key modification points on a common precursor.
Caption: Key sites for synthetic modification on the thiazole scaffold.
Synthesis Methodology: Claisen-Schmidt Condensation
A robust and widely used method for synthesizing analogs from the 1-(2-amino-4-methylthiazol-5-yl)ethanone core is the Claisen-Schmidt condensation. This reaction creates 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones, which serve as a platform for exploring SAR by varying the aromatic aldehyde.[5][6]
Experimental Protocol: Synthesis of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones
The following protocol is a generalized procedure based on established literature.[5]
-
Reactant Preparation: In a round-bottom flask, dissolve 1-(2-amino-4-methylthiazol-5-yl)ethanone (10 mmol) and a selected substituted aromatic aldehyde (20 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add potassium tert-butylate (10 mmol) to the mixture. The use of potassium tert-butylate as a catalyst has been shown to lead to higher product yields and purity compared to other bases like potassium hydroxide.[6]
-
Reaction: Heat the mixture under reflux for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, allow the mixture to cool to room temperature and stand overnight.
-
Purification: Collect the resulting solid product by filtration and recrystallize it from a suitable solvent, such as acetic acid, to yield the pure propenone analog.[5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of arylpropenone analogs.
Biological Evaluation & Structure-Activity Relationship (SAR) Analysis
The synthesized analogs are typically screened for various biological activities. Here, we focus on their antimicrobial and anticancer properties, which are prominently reported in the literature.
Antimicrobial Activity
The antimicrobial efficacy of the analogs is commonly quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method.[5]
-
Preparation: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi).
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans).
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.
-
MBC Determination: An aliquot from the wells showing no growth is sub-cultured onto agar plates. The MBC is the lowest concentration that results in no growth on the sub-culture, indicating bacterial cell death.
Systematic modifications of the arylpropenone scaffold have revealed key structural features that govern antimicrobial potency. The data below is synthesized from studies on related thiazole derivatives.[5][7]
| Compound ID | R-Group on Aryl Ring | Activity Highlight (Organism) | MIC (µg/mL) | Reference |
| Analog A | 4-OH, 3,5-(OCH₃)₂ | Active against S. aureus, P. aeruginosa, C. albicans | Not specified, but identified as active | [5] |
| Analog B | 4-NO₂ | Most potent in a series against resistant bacteria (E. coli MurB target) | MIC: 67.5–135.1 µM | [7] |
| Analog C | 4-F | Moderate activity | - | [5] |
| Analog D | 4-Br | Less active than unsubstituted parent compound | - | [7] |
Key SAR Deductions:
-
Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group, such as a nitro group (NO₂) at the para-position of the phenyl ring, appears to significantly enhance antibacterial activity, particularly against resistant strains.[7] This suggests that electronic effects on the propenone system are critical for interaction with the bacterial target.
-
Hydroxylated and Methoxylated Phenyls: Substituents capable of hydrogen bonding, such as hydroxyl (OH) and methoxy (OCH₃) groups, also confer significant antimicrobial activity. Compound 10 from one study, with a 4-hydroxy-3,5-dimethoxyphenyl group, was identified as a promising lead against S. aureus, P. aeruginosa, and C. albicans.[5]
-
Halogen Substitution: The effect of halogens is variable. While a fluoro-substituted phenyl ring is noted as important for activity against M. smegmatis in some thiazole derivatives, a bromo-substituent was found to decrease potency in another series.[1][7] This highlights the context-dependent nature of halogen substitutions.
Caption: Key SAR trends for antimicrobial activity.
Anticancer Activity
A standard method for evaluating anticancer potential is the U.S. National Cancer Institute's (NCI) 60-cell line screen.[5]
-
Compound Treatment: A panel of 60 different human tumor cell lines (including leukemia, lung, colon, breast, etc.) is treated with the test compound at a single high concentration (e.g., 10⁻⁵ M).
-
Incubation: Cells are incubated for a standard period (e.g., 48 hours).
-
Growth Inhibition Assay: The percentage of cell growth is determined using a protein-staining assay (e.g., Sulforhodamine B).
-
Data Analysis: Compounds showing significant growth inhibition are selected for further testing at five different concentrations to determine the GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing 50% cell kill).
The anticancer screening of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones has identified specific substitutions that impart moderate to good cytotoxic activity.[5]
| Compound ID | R-Group on Aryl Ring | Activity Highlight (Cell Line) | Potency | Reference |
| Analog E | 2,3-Dimethoxyphenyl | Moderate activity against Leukemia (CCRF-CEM, HL-60) | - | [5] |
| Analog F | 2-Allyloxy-3-methoxyphenyl | Moderate activity against Renal Cancer (UO-31) and Breast Cancer (MCF7) | - | [5] |
| Analog G | 4-Fluorophenyl | Low activity in NCI screen | - | [5] |
Key SAR Deductions:
-
Methoxy Substitutions: The presence and position of methoxy (OCH₃) groups on the phenyl ring are crucial. The 2,3-dimethoxy substitution pattern (Analog E ) conferred moderate activity against leukemia cell lines.[5]
-
Bulky Lipophilic Groups: Introducing a bulkier, lipophilic allyloxy group at the C2 position alongside a methoxy group at C3 (Analog F ) shifted the activity profile, showing moderate efficacy against renal and breast cancer cell lines.[5] This suggests that different cancer cell types may have target binding pockets that accommodate different steric and electronic features.
-
Comparison with Antimicrobial SAR: It is noteworthy that the substitutions favoring anticancer activity (e.g., dimethoxy, allyloxy) differ from those that produce the most potent antimicrobial effects (e.g., nitro). This divergence indicates that the analogs likely interact with different biological targets to elicit these distinct downstream effects.
Conclusion and Future Directions
The this compound scaffold is a highly tractable platform for developing novel therapeutic agents. Structure-activity relationship studies demonstrate that specific substitutions on the arylpropenone moiety can be rationally designed to optimize for either antimicrobial or anticancer activity.
Expert Summary:
-
For Antimicrobial Development: The evidence strongly suggests that incorporating potent electron-withdrawing groups (like 4-NO₂) or hydrogen-bonding moieties (like 4-OH, 3,5-di-OCH₃) on the terminal phenyl ring is a highly effective strategy. The underlying mechanism likely involves specific electronic and hydrogen-bonding interactions within the active site of a microbial enzyme, such as MurB.[7]
-
For Anticancer Development: The SAR for anticancer activity is more nuanced and appears to be driven by steric and lipophilic properties, with multi-substituted methoxy and allyloxy patterns showing promise. This points towards interactions with hydrophobic pockets in cancer-related proteins.
Future research should focus on:
-
Target Deconvolution: Identifying the specific molecular targets for the most active anticancer and antimicrobial compounds to understand their mechanism of action.
-
Pharmacokinetic Optimization: Evaluating the drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the lead compounds to improve their potential for in vivo efficacy.[8]
-
Expansion of Chemical Space: Exploring modifications at the C2-amino group of the thiazole ring to build a more comprehensive SAR profile and potentially discover analogs with dual antimicrobial/anticancer activity.
By systematically applying the insights from these SAR studies, researchers can accelerate the development of novel thiazole-based drugs to address critical needs in infectious diseases and oncology.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. 1-(4-Methylthiazol-5-yl)ethanone|CAS 38205-55-9 [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. library.dmed.org.ua [library.dmed.org.ua]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Performance Benchmark of 1-(5-Methylthiazol-4-yl)ethanone Derivatives Against Established Anticancer Agents: A Comparative Guide
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer enhanced efficacy and selectivity against therapeutic targets is perpetual. Among the myriad of heterocyclic compounds, the thiazole nucleus has emerged as a privileged structure, integral to numerous clinically approved drugs.[1] This guide provides a comprehensive performance benchmark of novel derivatives of 1-(5-Methylthiazol-4-yl)ethanone, a key synthetic intermediate, against established anticancer agents. Our analysis is grounded in robust experimental data from peer-reviewed studies, offering researchers, scientists, and drug development professionals a clear, objective comparison to inform future research and development endeavors.
The rationale for focusing on this compound and its analogues stems from the inherent biological versatility of the thiazole ring.[2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The strategic modification of the this compound core allows for the fine-tuning of its physicochemical and pharmacokinetic properties, leading to the development of potent and selective therapeutic candidates.
This guide will delve into a comparative analysis of the cytotoxic effects of specific this compound derivatives against various human cancer cell lines, juxtaposing their performance with well-established anticancer drugs such as Sorafenib and Staurosporine. We will elucidate the underlying experimental methodologies, explore the implicated signaling pathways, and present the data in a clear, comparative format to facilitate informed decision-making in the drug discovery pipeline.
Comparative Cytotoxicity Analysis
The cornerstone of this guide is the direct comparison of the in vitro cytotoxic activity of novel thiazole derivatives with that of standard chemotherapeutic agents. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, serves as the primary metric for this comparison.
Table 1: In Vitro Cytotoxicity (IC50, µM) of Thiazole Derivatives and Reference Drugs against Human Cancer Cell Lines
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole Derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [6] |
| HepG2 (Liver) | 7.26 ± 0.44 | [6] | |
| Thiazole Derivative 4b | MDA-MB-231 (Breast) | 3.52 | [7] |
| Thiazole Derivative 4d | MDA-MB-231 (Breast) | 1.21 | [7] |
| Staurosporine (Standard) | MCF-7 (Breast) | 6.77 ± 0.41 | [6] |
| HepG2 (Liver) | 8.4 ± 0.51 | [6] | |
| Sorafenib (Standard) | MDA-MB-231 (Breast) | 1.18 | [7] |
Note: The presented thiazole derivatives are structurally related to the this compound core and serve as representative examples of the potential of this compound class.
The data presented in Table 1 underscores the significant anticancer potential of the synthesized thiazole derivatives. Notably, compound 4c exhibited a more potent cytotoxic effect against the MCF-7 breast cancer cell line (IC50 = 2.57 µM) compared to the well-known apoptosis inducer, Staurosporine (IC50 = 6.77 µM).[6] Similarly, derivative 4d demonstrated cytotoxicity against the MDA-MB-231 breast cancer cell line (IC50 = 1.21 µM) comparable to the multi-kinase inhibitor, Sorafenib (IC50 = 1.18 µM).[7] These findings strongly suggest that the this compound scaffold is a promising starting point for the development of novel anticancer agents with potencies rivaling or even exceeding those of established drugs.
Experimental Methodologies: Ensuring Scientific Rigor
The validity of any comparative analysis rests on the robustness of the underlying experimental protocols. The cytotoxicity data presented in this guide were predominantly generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted and reliable method for assessing cell viability.
Protocol: MTT Assay for In Vitro Cytotoxicity
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, HepG2, MDA-MB-231) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The thiazole derivatives and reference drugs are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions and incubated for a further 48-72 hours.
-
MTT Addition: Following the incubation period, the treatment medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[8]
Mechanistic Insights: Targeting Key Signaling Pathways
The promising cytotoxic activity of this compound derivatives is intrinsically linked to their ability to modulate critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Several studies have pointed towards the inhibition of key protein kinases as a primary mechanism of action.
Notably, some thiazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively starve tumors of their blood supply, leading to a reduction in tumor growth.
Furthermore, the PI3K/mTOR signaling pathway, which is frequently hyperactivated in a wide range of human cancers, has been identified as another key target for thiazole derivatives.[9] This pathway plays a central role in regulating cell growth, proliferation, and survival. The ability of certain thiazole compounds to dually inhibit PI3K and mTOR makes them particularly attractive as anticancer agents, as this can lead to a more comprehensive and durable antitumor response.
Conclusion and Future Directions
The comparative analysis presented in this guide unequivocally demonstrates that derivatives of this compound represent a highly promising class of anticancer agents. Their ability to exhibit potent cytotoxicity against a range of cancer cell lines, with efficacies comparable or superior to established drugs like Staurosporine and Sorafenib, highlights the therapeutic potential of this chemical scaffold.
The elucidation of their mechanisms of action, particularly the inhibition of key signaling pathways such as VEGFR-2 and PI3K/mTOR, provides a solid foundation for the rational design of next-generation derivatives with improved potency and selectivity. Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize the lead compounds, followed by in vivo efficacy and toxicity evaluations in preclinical cancer models. The insights provided in this guide are intended to catalyze these efforts and accelerate the translation of these promising compounds from the laboratory to the clinic.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 5. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating the Labyrinth: A Comparative Guide to the Toxicity Profile of Novel Compounds from 1-(5-Methylthiazol-4-yl)ethanone
For Immediate Release
A Deep Dive into the Safety and Viability of Emerging Thiazole Derivatives for Drug Discovery
In the relentless pursuit of novel therapeutic agents, the thiazole scaffold has emerged as a cornerstone in medicinal chemistry, underpinning a diverse array of biologically active compounds.[1] Among these, derivatives of 1-(5-Methylthiazol-4-yl)ethanone are gaining significant traction for their potential in developing new treatments. However, the journey from a promising compound to a viable drug candidate is fraught with challenges, paramount among them being a thorough understanding of its toxicity profile. This guide offers an in-depth, comparative analysis of the toxicity of novel compounds derived from this scaffold, providing researchers, scientists, and drug development professionals with the essential experimental data and methodologies to navigate this critical aspect of preclinical research.
The Thiazole Moiety: A Double-Edged Sword of Efficacy and Toxicity
The this compound core is a versatile starting point for synthesizing a wide range of derivatives, including Schiff bases and thiosemicarbazones, which have shown promise in various therapeutic areas, particularly as anticancer and antimicrobial agents.[2][3][4][5] While the biological activity of these compounds is often enhanced by structural modifications, these same changes can significantly impact their toxicity. A critical aspect of the toxicity of thiazole-containing compounds is their susceptibility to metabolic activation by cytochrome P450 (CYP) enzymes. This can lead to the formation of reactive metabolites, such as epoxides, which are electrophilic and can covalently bind to cellular macromolecules, potentially causing idiosyncratic adverse drug reactions.[6][7]
This guide will dissect the multifaceted nature of thiazole derivative toxicity, offering a comparative look at different chemical modifications and their impact on key toxicological endpoints.
In Vitro Cytotoxicity: A Primary Litmus Test
The initial assessment of a compound's toxicity is invariably its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method to evaluate the cytotoxic potential of novel compounds against various cell lines.[8][9][10] Below is a comparative summary of the cytotoxic activity of various thiazole derivatives, providing a glimpse into their structure-activity relationships.
| Compound Type | Derivative/Substituent | Cell Line | IC50 (µM) | Reference |
| Thiazole-Thiosemicarbazone | Thiophene substitution | MCF-7 | 14.6 ± 0.8 | [3][4] |
| Thiazole-Thiosemicarbazone | Unspecified | MCF-7 | 28.3 ± 1.5 | [3][4] |
| 3-methylenamino-4(3H)-quinazolone | Various aromatic aldehydes | Multiple | Varies | [11] |
| Schiff Base of 4-(methylthio)benzaldehyde | Various amines | Human peripheral lymphocytes | Varies | [12] |
| 2-amino-5-(4-acetylphenylazo)-thiazole | Various | In vivo (rats) | Not specified | [13] |
Note: This table is a representative sample and not an exhaustive list. IC50 values are highly dependent on the specific cell line and experimental conditions.
Essential Toxicity Assessment Workflows
A comprehensive toxicity profile requires a battery of tests that go beyond initial cytotoxicity screening. Below are standardized workflows for key assays crucial in the preclinical evaluation of novel compounds.
Experimental Workflow for In Vitro Cytotoxicity Assessment (MTT Assay)
References
- 1. benchchem.com [benchchem.com]
- 2. library.dmed.org.ua [library.dmed.org.ua]
- 3. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 8. clyte.tech [clyte.tech]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. static.igem.wiki [static.igem.wiki]
- 11. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Final Step: A Procedural Guide to the Safe Disposal of 1-(5-Methylthiazol-4-yl)ethanone
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the bench. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 1-(5-Methylthiazol-4-yl)ethanone (CAS No. 1368187-44-3), ensuring the safety of laboratory personnel and the preservation of our environment. Our approach is grounded in established safety protocols for hazardous chemical waste management, prioritizing not just the procedure, but the scientific reasoning that underpins it.
Hazard Assessment: Understanding the "Why" Behind the Procedure
A complete hazard profile for this compound has not been fully investigated.[1] However, based on data from structurally similar thiazole derivatives, a cautious approach is mandated. The primary concerns revolve around potential irritation, harmful effects if ingested, and the release of toxic fumes upon decomposition.
Table 1: Hazard Profile and Precautionary Rationale
| Potential Hazard | Description | Rationale for Caution & Procedural Impact |
| Health Hazards | While specific data for this isomer is limited, related thiazole compounds are known to cause skin and serious eye irritation.[2][3][4] Some are harmful if swallowed.[5] Inhalation may lead to respiratory irritation.[2][3] | All handling and disposal steps must be performed using appropriate Personal Protective Equipment (PPE) to prevent contact. Waste must be securely contained to prevent accidental ingestion or inhalation of dust/vapors. |
| Environmental Hazards | The environmental impact has not been fully determined. However, as a matter of principle and best practice, release into drains, waterways, or soil must be strictly avoided.[2] | This necessitates the collection of all waste streams—including contaminated materials—as hazardous waste, preventing any environmental release. |
| Chemical/Physical Hazards | Under fire conditions, thiazole derivatives can emit toxic and irritating fumes, including oxides of nitrogen, carbon, and sulfur.[1][2] | The primary disposal method must be one that can safely manage these decomposition byproducts, such as high-temperature incineration with scrubbers.[1][4] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not a single action but a systematic process. The following workflow ensures that the waste is handled safely from the point of generation to its final disposition by a licensed disposal facility.
Diagram: Disposal Decision Workflow
Caption: Decision workflow for the disposal of this compound.
Detailed Methodologies
Step 1: Waste Identification and Classification
-
Action: Immediately upon generation, identify any material—pure compound, solutions, or contaminated labware—as hazardous waste containing this compound.
-
Causality: Proper identification is the foundation of safe disposal. US EPA guidelines require waste generators to classify their waste to ensure it is handled correctly throughout the disposal chain.[5]
Step 2: Waste Segregation
-
Action:
-
Solid Waste: Collect unused or expired solid reagents, contaminated personal protective equipment (gloves, lab coats), and used weighing papers or wipes in a designated solid hazardous waste container.[6]
-
Liquid Waste: Collect solutions containing this compound in a separate, designated liquid hazardous waste container.[6]
-
-
Causality: Segregating waste streams prevents potentially dangerous chemical reactions and simplifies the disposal process for the waste management facility. Do not mix with incompatible waste streams.[6]
Step 3: Proper Packaging
-
Action:
-
Use only chemically compatible, sealable containers. High-density polyethylene (HDPE) is a common choice. The original product container is often suitable if it is in good condition.[7]
-
Ensure containers are securely closed at all times except when adding waste.[7]
-
For liquid waste, leave at least 10% headspace to allow for vapor expansion.
-
-
Causality: Secure packaging prevents leaks and spills during storage and transport.[1][2] Incompatible container materials can degrade, leading to a release of hazardous contents.
Step 4: Accurate Labeling
-
Action: Label every waste container clearly. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and its CAS number: "1368187-44-3"
-
An indication of the hazards (e.g., "Irritant") and corresponding GHS pictograms.
-
The accumulation start date (the date the first drop of waste was added).
-
-
Causality: Federal and local regulations mandate accurate labeling for the safety of all personnel who will handle the container and to ensure regulatory compliance.[6][7]
Step 5: Safe Storage
-
Action:
-
Store waste containers in a designated, secure satellite accumulation area within or near the laboratory.
-
Utilize secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Store locked up and away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[8]
-
-
Causality: Safe storage minimizes the risk of accidental spills, exposure, and reaction with other chemicals. Regulatory limits on the volume of waste and the time it can be stored on-site must be followed.[7]
Step 6: Final Disposal
-
Action: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste contractor.
-
Causality: The recommended and most common disposal method for this type of organic chemical waste is high-temperature incineration in a licensed facility.[1][4][5][9] This process is equipped with afterburners and scrubbers to safely destroy the compound and neutralize the harmful oxides of sulfur and nitrogen that are produced.[1] Never attempt to dispose of this chemical down the drain or in regular trash.[2]
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood for all handling.[1]
-
Protect: Wear appropriate PPE, including a respirator, chemical-resistant gloves (e.g., heavy rubber), safety goggles, and a lab coat.[1]
-
Contain & Clean:
-
Decontaminate: Wash the spill area thoroughly with soap and water once the material is removed.[1] Collect all cleanup materials as hazardous waste.
By adhering to this comprehensive disposal plan, you ensure that the final stage of your research is conducted with the same level of precision and safety as the experiment itself, building a foundation of trust in your laboratory's operational integrity.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. aksci.com [aksci.com]
- 3. synerzine.com [synerzine.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. aksci.com [aksci.com]
- 6. benchchem.com [benchchem.com]
- 7. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(5-Methylthiazol-4-yl)ethanone
The Foundational Rationale: Understanding the Hazard Profile
To select the appropriate PPE, we must first understand the potential hazards. Analysis of similar thiazole derivatives, such as 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone and Ethanone, 1-(2,4-dimethyl-5-thiazolyl)-, consistently indicates a clear hazard profile.[1][2] The core structure presents a risk of irritation to the skin, eyes, and respiratory system. This is the fundamental "why" behind the stringent PPE requirements that follow.
These compounds are typically classified under the GHS with the following hazards:
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2][3]
This classification necessitates a multi-layered defense to prevent contact through all primary routes of exposure: dermal (skin), ocular (eyes), and inhalation.
Core Protective Equipment: Your First Line of Defense
Based on the hazard assessment, a standard set of PPE is mandatory for any procedure involving 1-(5-Methylthiazol-4-yl)ethanone. Engineering controls, such as fume hoods, are the primary method of exposure reduction and must be used in conjunction with PPE.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[1][2] Therefore, the minimum requirement is the use of chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards.[4] For procedures with a higher risk of splashing—such as transferring large volumes or working under pressure—a full-face shield should be worn over the safety goggles.[5]
Skin and Body Protection
-
Gloves: Chemical-resistant gloves are essential. Nitrile rubber is a suitable material for incidental contact.[6] Before use, always inspect gloves for any signs of degradation or perforation. It is critical to wash hands thoroughly after handling the compound, even when gloves have been worn.[1][3] Contaminated gloves should be removed promptly using the proper technique to avoid skin contact and disposed of according to institutional guidelines.
-
Laboratory Coat: A standard laboratory coat should be worn and kept fully fastened. For procedures involving larger quantities, a chemically resistant apron or suit may be necessary.[5] All protective clothing must be removed before leaving the laboratory area.
Respiratory Protection
Handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[1] If engineering controls are insufficient or if you are handling the substance as a powder where dust may be generated, respiratory protection is required.[2] A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
GHS Hazard Summary and Required PPE
| Hazard Statement | GHS Pictogram | Signal Word | Required PPE & Engineering Controls |
| H315: Causes skin irritation [1][3] | Exclamation Mark | Warning | Nitrile Gloves, Laboratory Coat |
| H319: Causes serious eye irritation [1][2][3] | Exclamation Mark | Warning | Chemical Splash Goggles / Face Shield |
| H335: May cause respiratory irritation [1][2][3] | Exclamation Mark | Warning | Use only in a well-ventilated area, preferably a chemical fume hood. Respirator if needed. |
Operational Protocol: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, logical workflow is paramount for safety. This protocol is designed to be a self-validating system, ensuring that safety checks are integrated at every stage of the process.
Caption: Safe Handling Workflow for this compound.
Protocol Steps:
-
Pre-Operation Checks:
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly.
-
Assemble and Inspect PPE: Gather all necessary PPE. Inspect gloves for holes and goggles for cracks or damage. Ensure your lab coat is clean and fits correctly.
-
-
Donning PPE:
-
Put on your laboratory coat and fasten it completely.
-
Put on your chemical splash goggles. If a face shield is required, place it over the goggles.
-
Finally, put on your nitrile gloves, ensuring they overlap the cuffs of your lab coat.
-
-
Chemical Handling:
-
Doffing PPE and Decontamination:
-
This sequence is critical to prevent cross-contamination.
-
Gloves First: Remove gloves without touching the outside with your bare hands and dispose of them in the designated hazardous waste container.
-
Coat and Goggles: Remove your lab coat and goggles.
-
Final Wash: Immediately wash your hands with soap and water.[6]
-
Emergency First Aid Procedures
In the event of accidental exposure, immediate action is crucial.
-
If on Skin: Immediately wash the affected area with plenty of soap and water.[1][3] Remove contaminated clothing and wash it before reuse.[3] If skin irritation persists, seek medical attention.[1][3]
-
If in Eyes: Rinse cautiously with water for several minutes.[1][3] If you wear contact lenses, remove them if it is easy to do so and continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1][3]
-
If Inhaled: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1][3] If you feel unwell, call a poison center or doctor.[1]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]
Disposal Plan
All waste, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous chemical waste. Dispose of contents and containers in accordance with local, state, and federal regulations in an approved waste disposal plant.[2][3] Do not allow the product to enter drains or waterways.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
